Istradefylline
説明
This compound, or KW6002, was developed by Kyowa Hakko Kirin in Japan for the treatment of Parkinson's disease as an adjunct to standard therapy. Unlike standard dopaminergic therapies for Parkinson's, this compound targets adenosine A2A receptors in the basal ganglia. This region of the brain is highly involved in motor control. this compound is indicated as an adjunct treatment to [levodopa] and [carbidopa] for Parkinson's disease. This drug was first approved in Japan on 25 March 2013. This compound was granted FDA approval on 27 August 2019.
This compound is an adenosine receptor antagonist that is used as adjunctive therapy to levodopa/carbidopa in patients with Parkinson disease experiencing difficulty with “off” episodes when motor symptoms breakthrough on treatment. This compound has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.
Structure
3D Structure
特性
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVRBWUUXZMOPW-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057652 | |
| Record name | Istradefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5µg/mL | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155270-99-8 | |
| Record name | Istradefylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Istradefylline [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Istradefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Istradefylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISTRADEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZ0LIK7T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
189-193 | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Istradefylline's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease, specifically for managing "off" episodes in patients receiving levodopa-based therapies.[1] Its unique, non-dopaminergic mechanism of action offers a valuable alternative and adjunct in the therapeutic landscape of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on neuronal cells, with a focus on the core signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
The primary mechanism of action of this compound is the selective blockade of adenosine A2A receptors.[1][2][3] These G-protein coupled receptors are highly concentrated in the basal ganglia, particularly on the striatopallidal medium spiny neurons that form the indirect pathway of motor control.[3][4] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of this indirect pathway, contributing to motor symptoms.[4]
Adenosine, an endogenous neuromodulator, acts on A2A receptors to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This signaling cascade ultimately enhances the inhibitory GABAergic output from the striatum to the globus pallidus externa, further suppressing movement. This compound, by competitively binding to and blocking the A2A receptor, counteracts the effects of adenosine, thereby reducing cAMP production and mitigating the over-inhibition of the motor circuit.[2][4]
Quantitative Data: Receptor Binding and Potency
This compound exhibits high affinity and selectivity for the adenosine A2A receptor across various species. The following tables summarize key quantitative data from in vitro pharmacological studies.
| Parameter | Species | Value | Reference |
| Ki (A2A Receptor) | Human | 2.2 nM | [6] |
| Rat | 1.9 nM | ||
| Mouse | 2.5 nM | ||
| Marmoset | 1.6 nM | ||
| Selectivity (Ki ratio) | A1/A2A (Human) | >70 | [6] |
| A2B/A2A (Human) | >1000 | ||
| A3/A2A (Human) | >1000 |
Table 1: Binding Affinity (Ki) of this compound for Adenosine A2A Receptors.
| Parameter | Cell Line | Value | Reference |
| IC50 (cAMP inhibition) | hADORA2A-HEK293 | 1.94 µg/mL | [7][8][9] |
Table 2: Potency (IC50) of this compound in Inhibiting cAMP Accumulation.
Signaling Pathways Modulated by this compound
The antagonism of the A2A receptor by this compound initiates a cascade of downstream signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Crosstalk with Dopamine D2 Receptor Signaling
A critical aspect of this compound's mechanism is its interplay with the dopamine D2 receptor. A2A and D2 receptors are co-localized on striatopallidal neurons and can form heterodimers.[3] Within these heteromers, activation of the A2A receptor antagonizes D2 receptor signaling. By blocking the A2A receptor, this compound removes this inhibitory influence, thereby enhancing dopamine D2 receptor function. This synergistic effect is crucial in the context of Parkinson's disease, where dopaminergic signaling is compromised.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.
Objective: To quantify the affinity of this compound for the A2A receptor.
Materials:
-
Cell membranes expressing the human adenosine A2A receptor.
-
Radioligand: [3H]-ZM241385 (a selective A2A antagonist).
-
This compound solutions of varying concentrations.
-
Non-specific binding control: CGS 15943 or other non-radioactive A2A antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of [3H]-ZM241385 and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing a high concentration of a non-radioactive antagonist is used to determine non-specific binding.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize A2A receptor-mediated increases in intracellular cAMP.
Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor (hADORA2A-HEK293).
-
A2A receptor agonist: CGS 21680 or NECA.
-
This compound solutions of varying concentrations.
-
Cell culture medium and stimulation buffer.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Plating: Seed hADORA2A-HEK293 cells in a multi-well plate and culture until confluent.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., CGS 21680) to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format (HTRF or ELISA).
-
Data Analysis: Generate a dose-response curve and determine the IC50 value for this compound's inhibition of agonist-induced cAMP accumulation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insights into the neurochemical effects of this compound in a physiological context.
Objective: To measure the effect of this compound on extracellular levels of GABA and glutamate in the striatum.
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for systemic or local administration.
-
Analytical system (e.g., HPLC with fluorescence or mass spectrometry detection).
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized animal using a stereotaxic frame.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or through the microdialysis probe via reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of GABA and glutamate in the dialysate samples using a sensitive analytical method.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Conclusion
This compound's mechanism of action in neuronal cells is centered on its selective antagonism of the adenosine A2A receptor, a key modulator of the indirect pathway in the basal ganglia. By blocking this receptor, this compound reduces cAMP signaling, thereby disinhibiting dopamine D2 receptor function and decreasing the excessive GABAergic output that contributes to the motor symptoms of Parkinson's disease. The quantitative data from binding and functional assays confirm its high affinity and potency. The detailed experimental protocols provided herein serve as a guide for researchers investigating the nuanced molecular pharmacology of this compound and similar neuroactive compounds. Further research into the downstream effects on gene expression and protein phosphorylation will continue to elucidate the full spectrum of this compound's therapeutic actions.
References
- 1. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Novel Parkinson's Therapy: A Technical History of Istradefylline
A deep dive into the discovery, development, and mechanistic underpinnings of the first-in-class adenosine A₂A receptor antagonist for Parkinson's disease.
This technical guide provides a comprehensive overview of the history and discovery of istradefylline, a groundbreaking non-dopaminergic treatment for Parkinson's disease. From its initial synthesis and preclinical evaluation to its extensive clinical trial program and eventual regulatory approval, this document details the scientific journey of this compound. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this unique therapeutic agent.
Introduction: A Paradigm Shift in Parkinson's Disease Treatment
For decades, the mainstay of Parkinson's disease (PD) therapy has been the replacement of dopamine, the neurotransmitter depleted in this neurodegenerative disorder. While effective, long-term levodopa use is often complicated by the emergence of motor fluctuations, including "off" episodes where the medication's effects wear off and symptoms return. The development of this compound marked a significant departure from this dopamine-centric approach, targeting the adenosine A₂A receptor as a novel strategy to modulate motor control.[1][2][3][4][5] this compound, sold under the brand name Nourianz, is now approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease experiencing "off" episodes.[1][6]
Discovery and Preclinical Development
Developed by Kyowa Hakko Kirin (now Kyowa Kirin), this compound (formerly known as KW-6002) emerged from research into the role of adenosine receptors in the basal ganglia, a group of brain structures critical for motor control.[7][8] The scientific rationale was based on the observation that adenosine A₂A receptors are highly concentrated in the striatum, a key component of the basal ganglia, where they are co-localized with dopamine D₂ receptors on medium spiny neurons of the "indirect pathway."[7][9][10] This pathway plays a crucial role in inhibiting movement.
Synthesis of this compound
The chemical synthesis of this compound, (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione, involves a multi-step process. Several synthetic routes have been described in the literature. A common approach involves the following key steps:
-
Preparation of a substituted uracil derivative: This typically starts with the cyclization of 1,3-diethylurea with a suitable three-carbon component.
-
Introduction of an amino group and subsequent cyclization: This forms the purine ring system.
-
Condensation reaction: The purine derivative is then condensed with 3,4-dimethoxybenzaldehyde to introduce the styryl group.
-
Methylation: The final step involves the methylation of the purine ring to yield this compound.
The following is a generalized protocol based on described synthetic methods for a key intermediate:
-
Acylation and Cyclization: 1,3-diethyl-5,6-diaminouracil is reacted with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
-
Ring Closure: The resulting amide is then cyclized to form the xanthine ring system. This can be achieved by heating in a high-boiling point solvent or by using a dehydrating agent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the this compound precursor.
Note: For detailed, specific synthetic protocols, refer to the patent literature.[5][10][11][12]
In Vitro Pharmacology: High Affinity and Selectivity
This compound's pharmacological profile is characterized by its high binding affinity and selectivity for the adenosine A₂A receptor. In vitro studies have consistently demonstrated its potent and competitive antagonism at this receptor subtype.
| Parameter | Species | Value | Reference |
| Ki (A₂A Receptor) | Human | 2.2 nM | [13] |
| Rat | 1.3 nM | ||
| Mouse | 1.5 nM | ||
| Marmoset | 1.4 nM | ||
| Ki (A₁ Receptor) | Human | 150 nM | [13] |
| IC₅₀ (cAMP accumulation) | Human (CHO cells) | 5.25 µM | [13] |
| IC₅₀ (cAMP inhibition) | 1.94 µg/mL | [2][3] |
This compound exhibits significantly lower affinity for other adenosine receptor subtypes (A₁, A₂B, and A₃) and has shown no significant affinity for a wide range of other neurotransmitter receptors, transporters, and enzymes, highlighting its specificity.[6][10]
A common method to assess the functional antagonism of this compound is the cyclic adenosine monophosphate (cAMP) accumulation assay:
-
Cell Culture: A cell line stably expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with a known adenosine A₂A receptor agonist (e.g., CGS21680 or NECA) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curve for the agonist in the presence of different concentrations of the antagonist is plotted to determine the IC₅₀ value of this compound.
Preclinical Efficacy in Animal Models of Parkinson's Disease
The anti-parkinsonian effects of this compound were extensively evaluated in various animal models of PD, most notably the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate and rodent models. These studies demonstrated that this compound could:
-
Improve motor deficits when used as a monotherapy.
-
Potentiate the anti-parkinsonian effects of a sub-threshold dose of levodopa.
-
Reduce levodopa-induced dyskinesias in some models.
A typical experimental workflow for evaluating this compound in an MPTP primate model is as follows:
-
Induction of Parkinsonism: Non-human primates (e.g., common marmosets or macaques) are administered MPTP to induce a parkinsonian state, characterized by motor symptoms such as bradykinesia, rigidity, and tremor.
-
Behavioral Assessment: The severity of parkinsonian symptoms is rated using a standardized clinical rating scale.
-
Drug Administration: Animals are treated with this compound, levodopa, a combination of both, or a placebo.
-
Post-Treatment Assessment: Behavioral assessments are repeated to evaluate the effects of the treatment on motor symptoms and the presence of dyskinesias.
-
Neurochemical Analysis: At the end of the study, brain tissue may be analyzed to measure levels of dopamine and its metabolites.
Mechanism of Action: Modulating the Indirect Pathway
This compound exerts its therapeutic effects through a novel, non-dopaminergic mechanism by selectively antagonizing the adenosine A₂A receptor.
In Parkinson's disease, the loss of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to the characteristic motor symptoms. Adenosine, acting on A₂A receptors, exacerbates this overactivity. By blocking these receptors, this compound reduces the inhibitory output from the basal ganglia, thereby improving motor function.
The signaling cascade initiated by the adenosine A₂A receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which ultimately modulates neuronal excitability. This compound's antagonism of the A₂A receptor counteracts this cascade.
Clinical Development and Efficacy
The clinical development of this compound spanned over two decades and involved numerous clinical trials with thousands of patients with Parkinson's disease.[14]
Pharmacokinetics
This compound is orally administered and exhibits dose-proportional pharmacokinetics.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [11][15] |
| Terminal Half-life (t₁/₂) | 64-83 hours | [11] |
| Apparent Volume of Distribution (Vd/F) | 450-670 L | [15] |
| Plasma Protein Binding | 97-98% | [15] |
| Metabolism | Primarily via CYP3A4 | [15] |
Pivotal Clinical Trials
The efficacy of this compound in reducing "off" time in patients with Parkinson's disease already treated with levodopa/carbidopa was established in four pivotal 12-week, randomized, double-blind, placebo-controlled studies.[1][16] A pooled analysis of eight such studies further solidified these findings.[8][17][18][19]
| Study/Analysis | This compound Dose | Mean Reduction in "Off" Time vs. Placebo (hours/day) | p-value | Reference |
| Pooled Analysis (8 studies) | 20 mg | 0.38 | p = 0.0011 | [18][19] |
| 40 mg | 0.45 | p < 0.0001 | [18][19] | |
| Pooled Analysis (4 US approval studies) | 20 mg | 0.75 | <0.05 | [16][18] |
| 40 mg | 0.82 | <0.05 | [16][18] |
In these trials, this compound also demonstrated a significant increase in "on" time without troublesome dyskinesia. The most common adverse events reported were dyskinesia, dizziness, constipation, nausea, hallucinations, and insomnia.[3]
Conclusion
The discovery and development of this compound represent a significant advancement in the pharmacological management of Parkinson's disease. By targeting the adenosine A₂A receptor, it offers a novel, non-dopaminergic approach to alleviate motor fluctuations in patients on long-term levodopa therapy. Its journey from a promising preclinical candidate to a clinically approved medication underscores the value of exploring novel therapeutic targets in neurodegenerative diseases. The in-depth understanding of its synthesis, pharmacology, and mechanism of action provides a solid foundation for the continued investigation of adenosinergic modulation in Parkinson's disease and other neurological disorders.
References
- 1. Population pharmacokinetic analysis of this compound in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104262342A - Preparation method of this compound intermediate - Google Patents [patents.google.com]
- 6. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. "A Pooled Analysis for 8 Randomized Controlled Trials of this compound" by S H. Isaacson, N Hattori et al. [scholarlycommons.henryford.com]
- 9. Population pharmacokinetic-pharmacodynamic analysis of this compound in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CN104974157A - this compound synthesis process - Google Patents [patents.google.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Istradefylline: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istradefylline, a selective adenosine A₂A receptor antagonist, represents a significant advancement in the non-dopaminergic treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure and multifaceted properties of this compound. It is designed to serve as a core resource for researchers, scientists, and professionals engaged in drug development. This document details its chemical identity, physicochemical characteristics, pharmacological profile, and pharmacokinetic parameters. Quantitative data are systematically presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed methodologies for key experimental protocols and employs Graphviz diagrams to visually articulate critical signaling pathways and experimental workflows, adhering to stringent visualization standards for clarity and precision.
Chemical Structure and Identification
This compound is a xanthine derivative, structurally distinct from traditional dopaminergic therapies for Parkinson's disease.[1] Its chemical identity is well-established and characterized by several key identifiers.
| Identifier | Value |
| IUPAC Name | 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
| SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
| CAS Number | 155270-99-8 |
| PubChem CID | 5311037 |
| Molecular Formula | C₂₀H₂₄N₄O₄ |
| Molecular Weight | 384.43 g/mol |
Physicochemical Properties
The physicochemical properties of this compound influence its formulation, absorption, and distribution. It is a light yellow-green crystalline powder.
| Property | Value | Source |
| Melting Point | 189-193 °C | [2] |
| Solubility (Aqueous) | ~0.5 µg/mL | [2][3] |
| pKa | 0.78 | [2][3] |
| LogP (Computed) | 2.5 | [2] |
Pharmacological Properties
Mechanism of Action
This compound is a selective antagonist of the adenosine A₂A receptor.[1][4][5] In the basal ganglia, a brain region critical for motor control, A₂A receptors are highly expressed on the striatopallidal neurons of the "indirect pathway." These neurons are GABAergic and their overactivity, a hallmark of Parkinson's disease, contributes to motor symptoms. Adenosine, acting on these A₂A receptors, enhances the activity of this inhibitory pathway. By blocking these receptors, this compound reduces the excessive inhibitory output from the indirect pathway, thereby helping to restore motor control.[6] This mechanism is distinct from dopaminergic therapies as it does not directly target dopamine receptors.[1]
Signaling Pathway
The antagonism of the adenosine A₂A receptor by this compound initiates a downstream signaling cascade that ultimately modulates neuronal activity in the basal ganglia. The A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound, by blocking this receptor, prevents this increase in cAMP. This, in turn, influences the activity of protein kinase A (PKA) and downstream effectors, leading to a reduction in the excitability of the GABAergic striatopallidal neurons. A key aspect of this compound's action is its interplay with the dopamine D₂ receptor, with which the A₂A receptor can form heterodimers. By antagonizing the A₂A receptor, this compound can enhance dopamine D₂ receptor-mediated signaling.
Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the human adenosine A₂A receptor. Its binding affinity (Ki) has been determined through various in vitro studies.
| Receptor Subtype | Species | Ki (nM) | Source |
| A₂A | Human | 2.2 - 9.12 | [4] |
| A₁ | Human | >287 | [4] |
| A₃ | Human | >681 | [4] |
| A₂A | Rat | 1.57 | [4] |
| A₁ | Rat | 50.9 | [4] |
| A₂A | Mouse | 1.87 | [4] |
| A₁ | Mouse | 105.02 | [4] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound supports its once-daily oral administration.
| Parameter | Value | Source |
| Bioavailability | Not precisely known due to low solubility | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [6][7] |
| Protein Binding | ~98% | [2][7] |
| Volume of Distribution (Vd/F) | 448-557 L | [2][8] |
| Metabolism | Primarily by CYP1A1 and CYP3A4 | [2][7] |
| Elimination Half-life | 64-83 hours | [2][7] |
| Excretion | Primarily in feces (68.3%) and urine (17.6%) in rats | [2][8] |
Experimental Protocols
Radioligand Binding Assay for A₂A Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the adenosine A₂A receptor.
Objective: To quantify the affinity of this compound for the human adenosine A₂A receptor expressed in a cell line.
Materials:
-
HEK293 cells transiently transfected with the human adenosine A₂A receptor.
-
Cell membrane preparations from the transfected cells.
-
[³H]ZM241385 (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the human A₂A receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 2.5 µg of protein) with a fixed concentration of [³H]ZM241385 (e.g., 1 nM) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room temperature.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize A₂A receptor-mediated signaling.
Objective: To determine the functional antagonist activity of this compound at the human A₂A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A₂A receptor.
-
NECA (adenosine receptor agonist).
-
This compound.
-
cAMP assay kit (e.g., ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the A₂A-expressing HEK293 cells to an appropriate confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of NECA (e.g., 500 nM) to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit.
-
Data Analysis: Determine the IC₅₀ value for this compound's inhibition of NECA-stimulated cAMP production.
Experimental Workflow
The preclinical characterization of a novel adenosine A₂A receptor antagonist like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Conclusion
This compound's unique chemical structure and its selective antagonism of the adenosine A₂A receptor provide a valuable non-dopaminergic therapeutic option for Parkinson's disease. Its well-characterized physicochemical, pharmacological, and pharmacokinetic properties, as detailed in this guide, underscore its clinical utility. The experimental protocols and pathway visualizations provided herein offer a foundational resource for further research and development in the field of neurodegenerative disease therapeutics.
References
- 1. escholarship.org [escholarship.org]
- 2. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A₂A-receptor antagonist this compound enhances the motor response of L-DOPA without worsening dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Istradefylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istradefylline is a selective adenosine A₂A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease (PD) experiencing "off" episodes. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It includes detailed quantitative data, methodologies of key clinical and preclinical studies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Pharmacodynamics: The Science of this compound's Action
This compound exerts its therapeutic effects through a novel, non-dopaminergic mechanism. It is a highly selective antagonist of the adenosine A₂A receptor, with significantly lower affinity for other adenosine receptor subtypes (A₁, A₂B, and A₃) and no meaningful interaction with a wide array of other neurotransmitter receptors, transporters, or enzymes.[1][2]
Mechanism of Action
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to an imbalance in the basal ganglia circuitry, particularly the overactivity of the indirect pathway, which contributes to motor symptoms. Adenosine A₂A receptors are densely expressed in the striatum, a key component of the basal ganglia, where they are co-localized with dopamine D₂ receptors on medium spiny neurons of the indirect pathway.[3][4]
Adenosine, acting on A₂A receptors, normally exerts an inhibitory effect on D₂ receptor function, thereby enhancing the activity of the indirect pathway. By blocking these A₂A receptors, this compound reduces the inhibitory influence of adenosine, which in turn disinhibits D₂ receptor signaling.[4] This helps to restore the normal functioning of the basal ganglia, improve motor control, and reduce "off" time in patients with Parkinson's disease.[5][6]
dot
Caption: Adenosine A2A Receptor Signaling Pathway and this compound's Point of Intervention.
Receptor Occupancy
Positron Emission Tomography (PET) studies have been conducted to determine the in-vivo occupancy of A₂A receptors by this compound. In patients with Parkinson's disease, long-term daily administration of 20 mg and 40 mg of this compound resulted in mean striatal A₂A receptor occupancy rates of 72.1% and 86.5%, respectively. The estimated dose required to achieve 50% receptor occupancy (ED₅₀) was 7.28 mg.[7]
Pharmacokinetics: The Journey of this compound in the Body
The pharmacokinetic profile of this compound is characterized by oral absorption, extensive distribution, and metabolism primarily through cytochrome P450 enzymes.
Absorption
Following oral administration, this compound is absorbed with a median time to reach maximum plasma concentration (Tmax) of approximately 4 hours under fasting conditions.[1][3] The systemic exposure (Cmax and AUC) to this compound increases in a dose-proportional manner within the therapeutic range of 20 to 80 mg.[1][5] Steady-state concentrations are typically achieved within two weeks of once-daily dosing.[1][3]
The administration of this compound with food can affect its absorption. A high-fat meal has been shown to increase Cmax by 64% and AUC by 26%, while decreasing Tmax by one hour. A low-fat meal resulted in a more modest increase in Cmax and AUC of 11% and 17%, respectively, with no change in Tmax.[5] Despite these effects, this compound can be administered without regard to food.[5]
Distribution
This compound is extensively distributed throughout the body, with an apparent volume of distribution (Vd/F) ranging from 450 to 670 L.[5] It is highly bound to plasma proteins, approximately 98%, primarily to albumin and alpha-1-acid glycoprotein.[5][8]
Metabolism
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[1][3][5] Other CYP isoforms, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, and CYP2D6, are involved to a lesser extent.[5] Six metabolites have been identified, with none accounting for more than 10% of the parent drug's exposure.[5]
Elimination
The elimination of this compound occurs predominantly through metabolism. Following a radiolabeled dose, approximately 39% of the radioactivity is recovered in the urine and 48% in the feces.[5] Unchanged this compound is not detected in the urine, indicating that renal excretion of the parent drug is a minor pathway.[5] The mean terminal elimination half-life of this compound is long, ranging from 70 to 118 hours.[5] The apparent clearance is between 4 and 6 L/hour.[5]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key quantitative parameters for this compound.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Absorption | ||
| Tmax (fasting) | ~4 hours | [1][3] |
| Bioavailability | Not precisely known due to insolubility for IV administration | [1] |
| Distribution | ||
| Apparent Volume of Distribution (Vd/F) | 450 - 670 L | [5] |
| Plasma Protein Binding | ~98% | [5][8] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4, CYP1A1 | [1][3][5] |
| Active Metabolites | One oxidative metabolite reported as active | [5] |
| Elimination | ||
| Mean Terminal Half-life (t½) | 70 - 118 hours | [5] |
| Apparent Clearance (CL/F) | 4 - 6 L/hour | [5] |
| Excretion | ~39% in urine (as metabolites), ~48% in feces (as metabolites) | [5] |
Table 2: Effects of Food and Concomitant Medications on this compound Exposure
| Condition | Change in Cmax | Change in AUC | Reference(s) |
| High-Fat Meal | ↑ 64% | ↑ 26% | [5] |
| Low-Fat Meal | ↑ 11% | ↑ 17% | [5] |
| Strong CYP3A4 Inhibitor (Ketoconazole) | No significant effect | ↑ ~2.5-fold | [5] |
| Strong CYP3A4 Inducer (Rifampin) | ↓ 45% | ↓ 81% | [5] |
| Smoking (≥20 cigarettes/day) | - | ↓ 38% (AUCss) | [3][6] |
Table 3: Key Pharmacodynamic Parameters of this compound
| Parameter | Value | Reference(s) |
| Receptor Target | Adenosine A₂A | [1][3] |
| Receptor Affinity | High for A₂A, low for A₁, A₂B, A₃ | [1][2] |
| Receptor Occupancy (20 mg/day) | ~72.1% | [7] |
| Receptor Occupancy (40 mg/day) | ~86.5% | [7] |
| ED₅₀ for Receptor Occupancy | 7.28 mg | [7] |
| Reduction in "Off" Time (20 mg/day) | 0.64 - 0.76 hours vs. placebo | [1] |
| Reduction in "Off" Time (40 mg/day) | 0.74 - 1.2 hours vs. placebo | [1] |
Detailed Methodologies for Key Experiments
This section outlines the protocols for pivotal clinical trials and analytical methods used to characterize this compound.
Pivotal Phase 3 Clinical Trial Protocol (Exemplified by studies 6002-US-005, 6002-US-013, 6002-0608, and 6002-009)
dot
Caption: Generalized workflow for the pivotal Phase 3 clinical trials of this compound.
-
Objective: To evaluate the efficacy and safety of this compound (20 mg/day and/or 40 mg/day) compared to placebo as adjunctive therapy in PD patients with motor fluctuations.
-
Study Design: 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][5][6]
-
Patient Population:
-
Inclusion Criteria: Patients aged 30 years or older with idiopathic Parkinson's disease, treated with a stable dose of levodopa/carbidopa for at least one year, and experiencing an average of at least 2-3 hours of "off" time per day.[1][9][10]
-
Exclusion Criteria: Atypical parkinsonism, history of psychosis, or significant cognitive impairment.
-
-
Randomization: Patients were randomized in a 1:1 or 1:1:1 ratio to receive placebo, this compound 20 mg, or this compound 40 mg once daily.[1][11]
-
Treatment: Patients continued their stable regimen of levodopa and other concomitant anti-Parkinsonian medications throughout the study.
-
Primary Efficacy Endpoint: The change from baseline to week 12 in the total daily "off" time, as assessed by patient-completed 24-hour diaries.[4][5][12]
-
Secondary Efficacy Endpoints: Changes in "on" time without troublesome dyskinesia, Unified Parkinson's Disease Rating Scale (UPDRS) scores, and Clinical Global Impression (CGI) scores.[5][6]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[6]
Assessment of "Off" Time
The primary endpoint in the pivotal trials was the change in "off" time, a critical measure of treatment efficacy in Parkinson's disease.
-
Methodology: Patients were trained to complete a 24-hour diary (e.g., Hauser diary) for several consecutive days at baseline and at specified time points during the trial.[9]
-
Diary Entries: Patients recorded their motor state at regular intervals (e.g., every 30 minutes) throughout the waking day, categorizing their status as:
-
"Off": A state of poor motor function, when the effects of levodopa have worn off.
-
"On" without dyskinesia: A state of good motor function without involuntary movements.
-
"On" with non-troublesome dyskinesia: Good motor function with involuntary movements that are not bothersome.
-
"On" with troublesome dyskinesia: Good motor function with involuntary movements that are bothersome.
-
Asleep.
-
-
Data Analysis: The total hours spent in each state were calculated from the diary entries to determine the primary and key secondary endpoints.[5]
Bioanalytical Method for this compound in Plasma
The quantification of this compound in plasma samples is crucial for pharmacokinetic analysis. A common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: A simple protein precipitation method is typically employed. An organic solvent, such as methanol or acetonitrile, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing this compound is collected for analysis.[13]
-
Chromatography:
-
Technique: Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC).[8][13]
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[13]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.2% formic acid).[13]
-
Flow Rate: Typically around 0.40 mL/min for UPLC.[13]
-
-
Detection:
-
Technique: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for this compound and an internal standard, ensuring high selectivity and sensitivity.
-
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. Linearity is typically established over a concentration range relevant to clinical studies (e.g., 10-5000 ng/mL).[13]
In Vitro Adenosine A₂A Receptor Binding Assay
These assays are fundamental for determining the affinity and selectivity of this compound for its target receptor.
-
Objective: To measure the binding affinity (Ki) of this compound to human adenosine A₂A receptors.
-
Methodology: Radioligand binding competition assays are performed.
-
Materials:
-
Membrane preparations from cells recombinantly expressing the human adenosine A₂A receptor.
-
A specific radioligand for the A₂A receptor (e.g., [³H]CGS 21680).
-
Varying concentrations of this compound.
-
-
Procedure:
-
The cell membrane preparations are incubated with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The same procedure is repeated for other adenosine receptor subtypes to assess selectivity.[2]
Conclusion
This compound possesses a unique pharmacodynamic profile as a selective adenosine A₂A receptor antagonist, offering a non-dopaminergic approach to managing "off" episodes in Parkinson's disease. Its pharmacokinetic properties, including a long half-life, support once-daily dosing. The extensive clinical trial program has established its efficacy and safety, with a clear dose-dependent effect on receptor occupancy and clinical outcomes. The detailed methodologies provided in this guide offer a framework for understanding the key experiments that have defined the clinical profile of this compound and can serve as a valuable resource for future research and development in the field of neurodegenerative disorders.
References
- 1. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor antagonist this compound (KW-6002) reduces "off" time in Parkinson's disease: a double-blind, randomized, multicenter clinical trial (6002-US-005) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 12-week, placebo-controlled study (6002-US-006) of this compound in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 2b Study of this compound (KW-6002) for the Treatment of Parkinson's Disease in Patients Taking Levodopa [ctv.veeva.com]
- 10. Study of this compound in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. latamjpharm.org [latamjpharm.org]
Istradefylline: A Technical Guide to a Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istradefylline (Nourianz®) is a first-in-class selective adenosine A2A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for adults with Parkinson's disease (PD) experiencing "OFF" episodes.[1][[“]] This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. It is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Introduction
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[3] This leads to a dopamine deficiency in the basal ganglia, a brain region critical for motor control, resulting in symptoms like tremors, rigidity, and bradykinesia.[3][4] While levodopa remains the cornerstone of symptomatic treatment, long-term therapy is often complicated by motor fluctuations, including "OFF" episodes where the medication's effects wear off and symptoms return.[3][5]
This compound represents a novel, non-dopaminergic approach to managing these "OFF" episodes.[6] It selectively targets and blocks the adenosine A2A receptor, which is highly expressed in the striatum, the main input nucleus of the basal ganglia.[6][7] By antagonizing these receptors, this compound indirectly modulates the activity of dopaminergic pathways, offering a complementary strategy to enhance motor control in patients on levodopa therapy.[3][5]
Chemical and Physical Properties
This compound is a xanthine derivative with the chemical name 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione.[8] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₄O₄ | [8] |
| Molecular Weight | 384.43 g/mol | [5] |
| CAS Number | 155270-99-8 | [8] |
| Appearance | Light yellow-green crystalline powder | [5] |
| Aqueous Solubility | ~0.5 µg/mL | [5][8] |
| pKa | 0.78 | [5][8] |
| Solubility (Organic) | Soluble to 20 mM in DMSO | [3] |
Mechanism of Action: Selective A2A Receptor Antagonism
The Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit (Gαs).[9] In the striatum, these receptors are densely co-localized on GABAergic medium spiny neurons of the "indirect pathway," which also express dopamine D2 receptors.[[“]]
The canonical signaling cascade initiated by A2A receptor activation is as follows:
-
Agonist Binding: Endogenous adenosine binds to the A2A receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαs protein.[9]
-
Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase (AC).[9]
-
cAMP Production: AC converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[9]
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[9]
-
Downstream Effects: PKA phosphorylates various downstream targets, ultimately leading to an increase in the excitability of the indirect pathway neurons. This increased inhibitory output from the striatum contributes to the dampening of motor activity.
Antagonistic Interaction with Dopamine D2 Receptors
The therapeutic effect of this compound in Parkinson's disease is primarily due to the antagonistic interplay between adenosine A2A and dopamine D2 receptors. These two receptors form heteromeric complexes on the surface of striatopallidal neurons.[[“]][11] This physical association allows for direct allosteric modulation between the receptors.[[“]][11]
-
Dopamine's Role: In a healthy state, dopamine binds to D2 receptors (a Gαi-coupled receptor), which inhibits adenylyl cyclase, reduces cAMP production, and decreases the excitability of the indirect pathway neurons. This facilitates smooth, controlled movement.
-
The Parkinsonian State: In PD, the lack of dopamine leaves the A2A receptor signaling unopposed. The tonic activation of A2A receptors by ambient adenosine leads to overactivity of the indirect pathway, contributing significantly to motor impairment.[6][11]
-
This compound's Intervention: By blocking the A2A receptor, this compound prevents adenosine from binding. This action removes the inhibitory brake that A2A receptor activation places on D2 receptor signaling.[[“]][11] The blockade of A2A receptors restores the balance, allowing for enhanced D2 receptor function and a reduction in the overactivity of the indirect pathway, thereby improving motor function.[11]
Pharmacological Profile
Binding Affinity and Selectivity
This compound is a potent and highly selective antagonist for the adenosine A2A receptor. It exhibits significantly lower affinity for other adenosine receptor subtypes (A1, A2B, and A3) and has no meaningful affinity for a wide range of other neurotransmitter receptors, transporters, or enzymes, including dopamine receptors.[12][13]
| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Reference |
| A2A | Human | 9.12 | [12] |
| Rat | 1.57 - 2.2 | [3][12] | |
| Mouse | 1.87 | [12] | |
| A1 | Human | >287 | [12] |
| Rat | 50.9 - 150 | [3][12] | |
| Mouse | 105.02 | [12] | |
| A2B | Human | >1000 | [13] |
| A3 | Human | >681 | [12] |
Pharmacokinetics
This compound is administered orally once daily and exhibits predictable pharmacokinetic properties.[14][15]
| PK Parameter | Value | Reference |
| Time to Peak (Tmax) | ~4 hours (fasting) | [14][15] |
| Plasma Protein Binding | ~98% | [14] |
| Apparent Volume of Distribution (Vd/F) | ~448 - 557 L | [8][14] |
| Metabolism | Primarily via CYP1A1 and CYP3A4 | [14] |
| Mean Elimination Half-life (t½) | ~83 hours | [14][15] |
| Time to Steady State | ~2 weeks | [14] |
Drug Interactions:
-
CYP3A4 Inhibitors: Concomitant use can increase this compound exposure by approximately 35%.[15][16]
-
CYP3A4 Inducers (e.g., rifampin): Concomitant use can decrease this compound exposure by up to 81% and should be avoided.[6]
-
Smoking (CYP1A1 Inducer): Decreases systemic exposure by approximately 38%.[15][16]
-
Levodopa/Carbidopa: this compound does not alter the pharmacokinetics of levodopa or carbidopa.[14]
Clinical Efficacy
The efficacy of this compound in reducing "OFF" time for PD patients on levodopa has been established in multiple randomized, double-blind, placebo-controlled clinical trials.[14][17] A pooled analysis of eight such studies demonstrated a statistically significant reduction in daily "OFF" time compared to placebo.[18]
| Study / Analysis | Dose | Change in Daily "OFF" Time (vs. Placebo) | p-value | Reference |
| Pooled Analysis (8 trials) | 20 mg/day | -0.38 hours | <0.05 | [18] |
| 40 mg/day | -0.45 hours | <0.05 | [18] | |
| Study 6002-US-005 | 40 mg/day | -1.2 hours | 0.005 | [17] |
| Study 6002-US-013 | 20 mg/day | -0.7 hours | 0.03 | [17] |
| Japanese Phase IIb/III | 20 mg/day | -0.76 hours | 0.003 | [17][19] |
| 40 mg/day | -0.73 to -0.92 hours | <0.001 | [17][19] |
Across these studies, this compound was generally well-tolerated. The most common adverse event reported more frequently than placebo was dyskinesia.[19][20]
Experimental Protocols
The characterization of this compound as a selective A2A receptor antagonist relies on standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.
Principle: This assay measures the ability of unlabeled this compound to compete with and displace a radiolabeled ligand (e.g., [³H]ZM241385) from the A2A receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from a cell line (e.g., HEK293) stably expressing the human adenosine A2A receptor.[1]
-
Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4.[1]
-
Reaction Mixture: In a 96-well plate, combine:
-
Controls:
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1][4]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[1]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.[1][4]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[4]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency of this compound as an A2A receptor antagonist.
Principle: Activation of the Gs-coupled A2A receptor leads to an increase in intracellular cAMP. This assay measures the ability of this compound to inhibit the cAMP production induced by a known A2A receptor agonist (e.g., NECA or CGS21680). The concentration of this compound that causes 50% inhibition of the agonist-induced response is its IC50 value.[1]
Methodology:
-
Cell Culture: Seed cells stably expressing the human A2A receptor (e.g., HEK293-A2A) in a 96- or 384-well plate and culture overnight to allow for adherence.[1][23]
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.[1] This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of an A2A receptor agonist (e.g., CGS21680) to the wells. The agonist concentration should be at its EC80 or EC90 (the concentration that elicits 80-90% of its maximal response) to ensure a robust signal for inhibition.[1]
-
Incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) at 37°C to allow for cAMP production.[1][23] The incubation often includes a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of newly synthesized cAMP.[24]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
LANCE (Lanthanide Chelate Excite)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a highly selective and potent adenosine A2A receptor antagonist that provides a valuable non-dopaminergic therapeutic option for managing motor fluctuations in Parkinson's disease. Its mechanism, centered on the antagonistic interplay with dopamine D2 receptors in the striatum, effectively restores basal ganglia circuitry balance. The robust body of preclinical and clinical data, generated through well-defined experimental protocols, supports its efficacy and safety as an adjunctive therapy. This guide provides the core technical information necessary for researchers and drug developers to understand and further investigate this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Population pharmacokinetic analysis of this compound in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. "A Pooled Analysis for 8 Randomized Controlled Trials of this compound" by S H. Isaacson, N Hattori et al. [scholarlycommons.henryford.com]
- 19. Adenosine A2A receptor antagonist this compound reduces daily OFF time in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Reduces OFF Time and Symptoms in Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Synthesis and Purification of Istradefylline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of istradefylline, a selective adenosine A₂A receptor antagonist. The document details a robust synthetic route and effective purification methodologies, supported by quantitative data and detailed experimental protocols. Visualizations of the synthesis workflow, purification process, and the compound's mechanism of action are included to facilitate understanding.
Introduction
This compound is a xanthine derivative that acts as a potent and selective antagonist of the adenosine A₂A receptor.[1] Its unique mechanism of action, distinct from dopaminergic pathways, has made it a significant compound in neuropharmacological research, particularly in the study of Parkinson's disease.[2] For research and development purposes, the ability to synthesize and purify this compound to a high degree of purity is paramount. This guide outlines a reliable one-pot synthesis and subsequent purification procedures to obtain research-grade this compound.
Synthesis of this compound
A variety of synthetic routes to this compound have been reported. This guide focuses on an efficient one-pot method, which offers advantages in terms of simplicity and overall yield.[3]
Synthesis Workflow
The following diagram illustrates the key stages of the one-pot synthesis of this compound.
Caption: One-pot synthesis workflow for this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a patented procedure and is designed for laboratory-scale synthesis.[3]
Materials:
-
Compound 1 (6-amino-1,3-diethyluracil)
-
Compound 2 (3,4-dimethoxyphenyl)acryloyl chloride)
-
Anhydrous Sodium Carbonate
-
Anhydrous Ethanol
-
Brine Ice
-
Sodium Hydroxide Solution
-
Dimethyl Sulfate
-
Methanol
Procedure:
-
Acylation: In a reaction vessel, disperse 1 part by mass of Compound 1 in 5 parts by mass of anhydrous ethanol. Heat the mixture to 60°C and add 1 part by mass of anhydrous sodium carbonate. Separately, dissolve 1.65 parts by mass of Compound 2 in 5 parts by mass of anhydrous ethanol. Slowly add this solution dropwise to the reaction mixture over 3 hours, maintaining the temperature at 60°C. After the addition is complete, continue heating for another 30 minutes.
-
Ring Closure: Add 10 parts by mass of brine ice to the reaction mixture to precipitate the solid intermediate. Adjust the pH to 12 with a sodium hydroxide solution. Seal the reaction vessel and heat to 120°C under a pressure of 0.22 MPa for 2 hours.
-
Methylation: Cool the reaction mixture to 0-5°C. Slowly add dimethyl sulfate dropwise (molar ratio of Compound 1 to dimethyl sulfate of 1:1.05) while stirring rapidly. Continue stirring at this temperature for 7 hours.
-
Isolation: Filter the reaction mixture. The collected solid is then pulped in methanol at 60°C, followed by cooling and filtration. The resulting solid is dried in an oven to yield this compound.
Synthesis Data
The following table summarizes the quantitative data for the one-pot synthesis method.
| Parameter | Value | Reference |
| Overall Yield | 62.3% | [3] |
| Purity (HPLC) | 99.7% | [3] |
| Reaction Time | Acylation: 3.5 hours | [3] |
| Ring Closure: 2 hours | [3] | |
| Methylation: 7 hours | [3] |
Purification of this compound
Purification is a critical step to ensure the final product is suitable for research applications. Recrystallization and chromatography are common and effective methods.
Purification Workflow
The diagram below outlines the general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Recrystallization
This protocol describes a highly effective recrystallization method for purifying crude this compound.[4]
Materials:
-
Crude this compound
-
Dichloromethane
-
n-Heptane
Procedure:
-
Dissolve 3 g of crude this compound in 60 mL of dichloromethane with stirring at room temperature.
-
To the solution, add 60 mL of n-heptane.
-
Cool the mixture to 0-10°C and continue stirring for 2 hours to induce crystallization.
-
Filter the mixture to collect the crystals.
-
Dry the collected crystals under vacuum at 45°C to obtain pure this compound.
Purification Data
The following tables summarize quantitative data for different purification techniques.
Table 1: Recrystallization of this compound
| Solvent System | Recovery Yield | Purity (HPLC) | Reference |
| Dichloromethane/n-Heptane | 89% | 99.8% | [4] |
| Ethanol | - | - | [5] |
| Methanol | - | - | [5] |
| Acetonitrile | - | - | [5] |
Note: Yield and purity data for ethanol, methanol, and acetonitrile recrystallization were not explicitly provided in the searched literature, though these solvents are known to produce different crystalline forms.[5]
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Purity Analysis
| Parameter | Description | Reference |
| Column | C18 (e.g., Enable C18G, 250 x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Acetonitrile / 0.1% Ortho-phosphoric acid (70:30 v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 246 nm | [6] |
| Injection Volume | 20 µL | [6] |
| Column Temperature | Ambient | [6] |
Table 3: Preparative HPLC Parameters for Purification
| Parameter | Description | Reference |
| Column | C18 (e.g., Ceres B, 250 x 30 mm, 7 µm) | [7] |
| Mobile Phase | Acetonitrile / Water (30:70 v/v) | [7] |
| Flow Rate | 30 mL/min | [7] |
| Detection | UV at 268 nm | [7] |
| Injection Volume | Dependent on sample concentration | [7] |
Mechanism of Action: Adenosine A₂A Receptor Signaling
This compound exerts its effects by antagonizing the adenosine A₂A receptor, which is a G-protein coupled receptor (GPCR). The signaling pathway is initiated by the binding of adenosine to the receptor.
Caption: Simplified signaling pathway of the adenosine A₂A receptor.
The activation of the A₂A receptor by adenosine leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[8][9] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability.[10] this compound, by blocking the binding of adenosine to the A₂A receptor, prevents this signaling cascade.
Conclusion
This technical guide provides essential information for the synthesis and purification of this compound for research purposes. The detailed one-pot synthesis protocol and the recrystallization procedure offer reliable methods for obtaining high-purity material. The provided quantitative data and HPLC parameters will aid researchers in replicating and optimizing these processes. The visualization of the synthetic workflow, purification scheme, and the signaling pathway of the adenosine A₂A receptor serves to enhance the understanding of this compound's production and its biological mechanism of action.
References
- 1. apisynthesisint.blogspot.com [apisynthesisint.blogspot.com]
- 2. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111548351B - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. CN106279169A - A kind of this compound novel crystal forms and preparation method thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Separation and identification of an impurity from the this compound intermediate - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09074F [pubs.rsc.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Istradefylline: A Technical Guide to In Vitro and In Vivo Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro and in vivo models utilized to elucidate the pharmacological profile of istradefylline, a selective adenosine A₂A receptor antagonist. This compound is an approved adjunctive treatment for Parkinson's disease, specifically targeting the troublesome "off" episodes experienced by patients on long-term levodopa therapy. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows, offering a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.
Mechanism of Action: Targeting the Adenosine A₂A Receptor
This compound exerts its therapeutic effects by selectively blocking the adenosine A₂A receptor, a G-protein coupled receptor predominantly located in the basal ganglia, a brain region critical for motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a dopamine deficiency and a subsequent overactivity of the adenosine A₂A receptors. This overactivity contributes to the motor impairments characteristic of the disease. By antagonizing the A₂A receptor, this compound indirectly modulates dopaminergic signaling, helping to restore the balance of neural circuits in the basal ganglia and improve motor function.
The Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is coupled to the Gs alpha subunit of the G protein (Gs). Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including the cAMP response element-binding protein (CREB). The signaling cascade ultimately influences neuronal excitability and neurotransmitter release. This compound, by blocking the initial binding of adenosine to the A₂A receptor, prevents this downstream signaling cascade.
In Vitro Models for Characterizing this compound
A variety of in vitro assays have been instrumental in defining the potency, selectivity, and mechanism of action of this compound at the molecular and cellular levels.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor. These assays typically utilize a radiolabeled ligand that specifically binds to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki).
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| Adenosine A₂A | Human | 2.2 | |
| Adenosine A₁ | Human | 150 | |
| Adenosine A₂A | Rat | 1.3 | |
| Adenosine A₁ | Rat | 98 |
Experimental Protocol: Radioligand Binding Assay
A representative protocol for a radioligand binding assay to determine the affinity of this compound for the human adenosine A₂A receptor is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A₂A receptor (e.g., HEK293 cells).
-
Radioligand: A selective A₂A receptor antagonist radioligand, such as [³H]ZM241385, is used.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gs-coupled receptors like the A₂A receptor, measuring the accumulation of cAMP is a common functional readout.
Table 2: Functional Activity (IC₅₀) of this compound in cAMP Accumulation Assays
| Cell Line | Agonist Used | This compound IC₅₀ (µg/mL) | Reference |
| hADORA₂A-HEK293 | NECA | 1.94 |
Experimental Protocol: cAMP Accumulation Assay
The following is a general protocol for a cAMP accumulation assay to assess the antagonist activity of this compound:
-
Cell Culture: Cells expressing the adenosine A₂A receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known A₂A receptor agonist (e.g., NECA or CGS21680) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP accumulation is quantified, and the IC₅₀ value is determined.
In Vivo Models: Simulating Parkinson's Disease in Animals
Animal models that replicate the key pathological and behavioral features of Parkinson's disease are indispensable for evaluating the in vivo efficacy of novel therapeutic agents like this compound. The most commonly used models involve the administration of neurotoxins that selectively destroy dopaminergic neurons.
MPTP-Induced Primate Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is considered the gold standard for preclinical evaluation of anti-Parkinsonian drugs. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to motor deficits that closely resemble those seen in human Parkinson's disease.
Experimental Protocol: MPTP-Induced Primate Model
A typical protocol for the MPTP primate model involves the following steps:
-
Animal Selection: Non-human primates, such as macaques or marmosets, are used.
-
MPTP Administration: MPTP is administered systemically (intravenously or intramuscularly) or directly into the brain. The dosing regimen can be acute, sub-acute, or chronic to induce varying degrees of parkinsonism.
-
Behavioral Assessment: A battery of behavioral tests is used to assess motor function, including:
-
Clinical Rating Scales: Similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, these scales score various aspects of motor disability, including tremor, bradykinesia, rigidity, and posture.
-
Locomotor Activity: Automated systems are used to measure the total distance traveled, speed, and patterns of movement.
-
Fine Motor Skills: Tasks such as the hand-reach task are used to assess dexterity and coordination.
-
-
This compound Treatment: this compound is administered orally, and its effects on the MPTP-induced motor deficits are evaluated. It is often tested alone or in combination with levodopa.
Table 3: In Vivo Efficacy of this compound in MPTP-Treated Primates
| Primate Model | This compound Dose | Key Findings | Reference |
| L-DOPA-primed MPTP-treated macaques | 60-100 mg/kg | Alleviated postural deficits when given alone. Increased "on-time" and enhanced the effects of L-DOPA on bradykinesia and locomotion. | |
| MPTP-treated common marmosets | 10 mg/kg (co-administered with L-DOPA) | Potentiated the effects of sub-optimal doses of L-DOPA without causing or worsening dyskinesia. |
6-OHDA-Induced Rodent Model
The 6-hydroxydopamine (6-OHDA) rodent model is another widely used model of Parkinson's disease. 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their destruction. Unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum results in a hemiparkinsonian animal model, which is particularly useful for studying motor asymmetry.
Experimental Protocol: 6-OHDA-Induced Rodent Model
A standard protocol for the 6-OHDA rodent model is as follows:
-
Animal Selection: Rats or mice are commonly used.
-
6-OHDA Injection: 6-OHDA is stereotaxically injected into one side of the brain, typically into the medial forebrain bundle or the striatum.
-
Behavioral Assessment:
-
Drug-Induced Rotational Behavior: Following the 6-OHDA lesion, the administration of a dopamine agonist (e.g., apomorphine) or antagonist will induce rotational behavior (circling) in the animal. The direction and rate of rotation are indicative of the extent of the dopamine depletion.
-
Cylinder Test: This test assesses forelimb akinesia by measuring the spontaneous use of the impaired forelimb for postural support when the animal is placed in a cylinder.
-
Stepping Test: This test evaluates akinesia by measuring the number of steps the animal takes with its impaired forelimb as it is moved along a surface.
-
-
This compound Treatment: this compound is administered, and its ability to reverse the motor deficits is assessed.
Conclusion
The in vitro and in vivo models described in this guide have been pivotal in establishing the pharmacological profile of this compound as a potent and selective adenosine A₂A receptor antagonist. Radioligand binding and functional assays have confirmed its high affinity and antagonist activity at the A₂A receptor. The MPTP primate and 6-OHDA rodent models have demonstrated its in vivo efficacy in alleviating the motor symptoms of Parkinson's disease, both as a monotherapy and as an adjunct to levodopa. This comprehensive understanding, derived from a robust preclinical data package, has paved the way for the successful clinical development and approval of this compound as a valuable therapeutic option for patients with Parkinson's disease. Future research utilizing these and other advanced models will continue to unravel the full therapeutic potential of targeting the adenosine A₂A receptor in neurodegenerative disorders.
Istradefylline's Impact on Cyclic AMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istradefylline, a selective adenosine A2A receptor antagonist, has emerged as a significant non-dopaminergic therapeutic agent for Parkinson's disease.[1][2] Its mechanism of action is intrinsically linked to the modulation of cyclic adenosine monophosphate (cAMP) signaling pathways within the central nervous system.[3] This technical guide provides an in-depth exploration of this compound's effects on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: this compound and the Adenosine A2A Receptor
This compound is a potent and selective antagonist of the adenosine A2A receptor.[4][5] In the brain, particularly in the striatum, adenosine A2A receptors are densely co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway.[1][6] Adenosine, an endogenous neuromodulator, activates these A2A receptors, leading to an increase in intracellular cAMP levels.[3] This increase in cAMP signaling has an inhibitory effect on dopamine D2 receptor function, thereby contributing to the motor symptoms observed in Parkinson's disease, a condition characterized by dopamine deficiency.[6][7]
This compound exerts its therapeutic effects by competitively and reversibly binding to the adenosine A2A receptor, thereby blocking the action of endogenous adenosine.[4] This blockade prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP, leading to a disinhibition of dopamine D2 receptor signaling and a restoration of motor control.[6][8]
Core Mechanism: Modulation of the cAMP Signaling Pathway
The canonical adenosine A2A receptor signaling cascade is a G-protein coupled pathway that directly influences the intracellular concentration of the second messenger, cAMP.
-
Activation: When an agonist, such as endogenous adenosine or a synthetic agonist like CGS21680, binds to the A2A receptor, it induces a conformational change in the receptor. This leads to the activation of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
This compound, as a competitive antagonist, binds to the A2A receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the receptor's binding site, it prevents agonists from binding and initiating the signaling cascade. The net effect is a reduction in agonist-induced cAMP accumulation.[4]
Figure 1: this compound's Antagonistic Effect on the A2A Receptor-cAMP Pathway.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Species | Value | Assay Type | Reference |
| Ki (A2A Receptor) | Human | 9.12 nM | Radioligand Binding | [5] |
| Rat | 1.57 nM | Radioligand Binding | [5] | |
| Mouse | 1.87 nM | Radioligand Binding | [5] | |
| Ki (A1 Receptor) | Human | >287 nM | Radioligand Binding | [5] |
| Rat | 50.9 nM | Radioligand Binding | [5] | |
| Mouse | 105.02 nM | Radioligand Binding | [5] | |
| Ki (A3 Receptor) | Human | >681 nM | Radioligand Binding | [5] |
| IC50 (cAMP Inhibition) | Human (HEK293 cells) | 1.94 µg/mL | cAMP Accumulation Assay | [9][10][11] |
Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the adenosine A2A receptor and its effect on cAMP signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.
Objective: To measure the displacement of a radiolabeled A2A receptor ligand by this compound.
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).[12]
-
Radiolabeled A2A receptor agonist (e.g., [3H]CGS21680) or antagonist (e.g., [3H]ZM241385).[12][13]
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the A2A receptor are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).[14]
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer containing increasing concentrations of this compound.
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
100 µL of the membrane suspension.[12]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Figure 2: Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit agonist-induced cAMP production.
Objective: To quantify the effect of this compound on intracellular cAMP levels in response to an A2A receptor agonist.
Materials:
-
Whole cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).[11]
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[12]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Plate A2A receptor-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
This compound Incubation: Add varying concentrations of this compound to the wells and incubate for a defined time.
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically at its EC80) to all wells except the basal control and incubate for a specified duration (e.g., 30-60 minutes) to stimulate cAMP production.[4]
-
Cell Lysis: Terminate the stimulation by removing the media and lysing the cells with the provided lysis buffer.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay (ELISA) or a homogenous assay format like HTRF.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Figure 3: Workflow for a cAMP Accumulation Assay.
Conclusion
This compound's mechanism of action as a selective adenosine A2A receptor antagonist is well-characterized and centers on its ability to attenuate cAMP signaling. By competitively inhibiting the binding of endogenous adenosine to the A2A receptor, this compound effectively reduces agonist-induced cAMP accumulation. This action, particularly within the basal ganglia, is believed to underlie its therapeutic efficacy in improving motor function in patients with Parkinson's disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of modulating the adenosine A2A receptor-cAMP signaling pathway.
References
- 1. This compound, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 3. Efficacy of this compound for the Treatment of ADCY5‐Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound to Treat Patients with Parkinson's Disease Experiencing "Off" Episodes: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
Preclinical Profile of Istradefylline in Parkinson's Disease Models: A Technical Guide
Executive Summary: Istradefylline (KW-6002) is a selective adenosine A₂A receptor antagonist approved as an adjunctive therapy to levodopa/carbidopa for managing "OFF" episodes in Parkinson's disease (PD).[1][2] Its non-dopaminergic mechanism of action offers a novel approach to modulating the dysfunctional motor circuits in PD.[2][3] Preclinical research in various rodent and non-human primate models has been instrumental in elucidating its therapeutic potential. These studies consistently demonstrate that this compound effectively improves motor function, particularly when used in combination with dopaminergic therapies, and importantly, does so without significantly exacerbating L-DOPA-induced dyskinesia.[4][5] This document provides an in-depth technical overview of the core preclinical findings, experimental methodologies, and underlying signaling pathways related to this compound's development.
Mechanism of Action: Targeting the Indirect Pathway
In Parkinson's disease, the depletion of dopamine in the substantia nigra leads to an over-activation of the GABAergic indirect striatopallidal output pathway within the basal ganglia.[3] Adenosine A₂A receptors are densely and selectively expressed on the neurons of this pathway, where they are co-localized with dopamine D₂ receptors.[3][4][6] The activation of A₂A receptors by endogenous adenosine exerts an excitatory influence on these neurons, opposing the inhibitory function of D₂ receptors and worsening the pathway's over-activity.[3][4]
This compound acts as a selective antagonist at these A₂A receptors.[2][7] By blocking the receptor, it reduces the excitatory adenosinergic tone, thereby decreasing the excessive inhibitory output from the striatum to the globus pallidus externa (GPe).[4][8] This helps to rebalance the activity between the direct and indirect pathways, normalizing the function of the cortico-striato-thalamo-cortical motor loop and alleviating motor symptoms.[4][5]
Efficacy in Preclinical Motor Symptom Models
This compound has been evaluated extensively in rodent and non-human primate (NHP) models that replicate the motor deficits of PD.
2.1 Rodent Models In various rodent models of PD, this compound has demonstrated consistent efficacy in reversing motor impairments.[4] It potentiates the rotational behavior induced by levodopa or dopamine agonists in rats with 6-hydroxydopamine (6-OHDA) lesions and increases locomotor activity in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice.[4]
| Table 1: Summary of this compound's Efficacy on Motor Symptoms in Rodent Models | ||||
| Model | Species | This compound Treatment | Key Outcome | Citation(s) |
| 6-OHDA Lesion | Rat | Adjunct to L-DOPA/Dopamine Agonist | Potentiated rotational behavior | [4] |
| MPTP-Induced | Mouse | Monotherapy | Increased locomotor activity | [4] |
| Reserpine-Induced Dopamine Depletion | Rodent | Monotherapy | Reversed motor impairments | [4] |
| Haloperidol-Induced Catalepsy | Rodent | Monotherapy | Reversed motor impairments | [4] |
2.2 Non-Human Primate (NHP) Models The MPTP-treated primate is considered the gold-standard model for preclinical PD research.[9] In these models, this compound shows a modest effect when administered alone but produces a robust improvement in motor function when combined with L-DOPA or dopamine agonists.[1][6] A key finding is its ability to enhance the efficacy of suboptimal or threshold doses of L-DOPA, suggesting a "levodopa-sparing" potential.[1][4][10] When combined with L-DOPA, this compound increases "ON" time and improves specific symptoms like bradykinesia and locomotion.[1][9]
| Table 2: Summary of this compound's Efficacy on Motor Symptoms in NHP Models | ||||
| Model | Species | This compound Treatment | Key Outcome | Citation(s) |
| MPTP-Treated | Macaque, Marmoset | Monotherapy (60-100 mg/kg) | Alleviated postural deficits | [9] |
| MPTP-Treated | Macaque, Marmoset | Adjunct to suboptimal L-DOPA | Robust improvement in motor function; increased "ON" time | [1][6][9] |
| MPTP-Treated | Macaque | Adjunct to optimal L-DOPA | Enhanced effects on bradykinesia and locomotion | [9] |
Effects on L-DOPA-Induced Dyskinesia (LID)
A critical aspect of preclinical evaluation was determining this compound's impact on LID, a common and debilitating side effect of long-term L-DOPA therapy. Studies in L-DOPA-primed, MPTP-treated primates consistently show that this compound, when given alone, does not induce dyskinesia.[4][11] When co-administered with L-DOPA, it generally enhances antiparkinsonian activity without worsening the intensity of existing dyskinesia.[4][5][12] One study noted that chronic co-administration of this compound (10 mg/kg) with L-DOPA over 21 days tended to reduce dyskinesia severity.[7] However, some evidence suggests caution at higher doses, as one study reported that this compound (100 mg/kg) exacerbated dyskinesia when combined with an optimal L-DOPA dose in macaques.[9][13]
| Table 3: this compound's Effect on L-DOPA-Induced Dyskinesia in NHP Models | ||||
| Model | Species | This compound Treatment | Effect on Dyskinesia | Citation(s) |
| MPTP-Treated (L-DOPA primed) | Primate | Monotherapy | Did not induce dyskinesia | [4][11] |
| MPTP-Treated (L-DOPA primed) | Primate | Adjunct to L-DOPA | Did not worsen existing dyskinesia severity | [4][5][11] |
| MPTP-Treated (L-DOPA primed) | Primate | Chronic co-administration (10 mg/kg) with L-DOPA (2.5 mg/kg) for 21 days | Tended to reduce dyskinesia severity over time | [7] |
| MPTP-Treated | Macaque | Adjunct (high dose, 100 mg/kg) to optimal L-DOPA | Exacerbated dyskinesia | [9][13] |
Efficacy in Non-Motor Symptom Models
Preclinical studies have also explored this compound's potential for treating non-motor symptoms of PD.
| Table 4: this compound's Efficacy on Non-Motor Symptoms in Preclinical Models | ||||
| Model | Species | Symptom Studied | Key Outcome | Citation(s) |
| MPTP-Treated | Macaque | Cognitive Deficits | Lowered L-DOPA-induced attentional and working memory deficits | [9] |
| 6-OHDA Lesion | Rat | Cognitive Deficits | Prevented cognitive deficits in the novel object recognition task | [14] |
| Learned Helplessness | Rat | Depression | Exerted significant antidepressant-like effects, comparable to desipramine and fluoxetine | [15] |
Experimental Protocols
The following sections describe the general methodologies used in the key preclinical models cited.
5.1 MPTP Non-Human Primate Model
-
Induction: Parkinsonism is typically induced by systemic administration (intramuscular or subcutaneous) of the neurotoxin MPTP to monkeys (e.g., macaques, marmosets).[4][9] Dosing regimens are titrated to produce stable, moderate-to-severe parkinsonian symptoms.
-
Assessment: Motor disability is scored using validated parkinsonian rating scales that assess posture, bradykinesia, tremor, and balance. Locomotor activity is often measured in open-field arenas.[1]
-
Dyskinesia Priming: For LID studies, animals are first treated chronically with L-DOPA until stable and reliable dyskinetic movements (chorea, dystonia) are established.[4][16]
-
Drug Administration: this compound is typically administered orally (p.o.) alone or in combination with L-DOPA.[4][9] Behavioral assessments are conducted at regular intervals post-dosing.
5.2 6-OHDA Rodent Model
-
Induction: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the nigrostriatal pathway (e.g., medial forebrain bundle or striatum) of rats or mice using stereotaxic surgery. This creates a lesion of dopaminergic neurons on one side of the brain.[4]
-
Assessment: The primary behavioral endpoint is rotational behavior. Following the administration of a dopamine agonist (like apomorphine) or L-DOPA, the animal will rotate away from the lesioned side. The number of rotations over a set period is counted as a measure of drug efficacy and dopamine receptor sensitization.[4]
-
Drug Administration: this compound is administered (e.g., p.o. or intraperitoneally, i.p.) prior to the L-DOPA or dopamine agonist challenge to assess its ability to potentiate the rotational response.[4]
5.3 Learned Helplessness Rat Model
-
Induction: This is a model for depression-like behavior. On day one, rats are exposed to a session of inescapable electric foot shocks.[15]
-
Assessment: 24 hours later, the animals are placed in a shuttle box where they can escape a foot shock by crossing to the other side. Animals that received the inescapable shock on day one typically show a deficit in learning to escape ("learned helplessness"). The number of escape failures is the primary endpoint.[15]
-
Drug Administration: this compound is administered orally before the shuttle box test session. A reduction in the number of escape failures is interpreted as an antidepressant-like effect.[15]
Conclusion
The preclinical data for this compound provide a strong rationale for its use in Parkinson's disease. Studies in gold-standard rodent and primate models have consistently shown that it improves motor function, particularly as an adjunct to L-DOPA, by modulating the overactive indirect pathway in the basal ganglia.[1][4] A key advantage highlighted in these models is its favorable profile concerning L-DOPA-induced dyskinesia, as it generally does not induce or worsen this complication.[5][11] Furthermore, emerging preclinical evidence suggests potential benefits for non-motor symptoms such as cognitive dysfunction and depression, warranting further investigation.[9][15] These findings have successfully translated to the clinic, establishing this compound as a valuable non-dopaminergic option in the therapeutic armamentarium for Parkinson's disease.
References
- 1. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The belated US FDA approval of the adenosine A2A receptor antagonist this compound for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety and Efficacy of this compound in Parkinson’s Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An evaluation of this compound treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of this compound in Parkinsonâs Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials [e-jmd.org]
- 13. ovid.com [ovid.com]
- 14. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antidepressant activity of the adenosine A2A receptor antagonist, this compound (KW-6002) on learned helplessness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
Molecular Docking Studies of Istradefylline with the A2A Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking of istradefylline with the adenosine A2A receptor. This compound is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease.[1][2] Understanding its interaction with the A2A receptor at a molecular level is crucial for the development of novel therapeutics targeting this receptor. This document outlines the binding characteristics, experimental protocols for in-silico and in-vitro validation, and the associated signaling pathways.
This compound and the A2A Receptor: Binding and Affinity
This compound functions as a potent and selective antagonist of the adenosine A2A receptor.[1] Molecular docking studies have elucidated the binding mode and energetic favorability of this interaction. The binding of this compound to the A2A receptor has been shown to be energetically favorable, with a reported binding energy of -9.88 kcal/mol.[3] This strong binding affinity underscores its efficacy as a selective antagonist.
The interaction is characterized by a series of specific contacts with key amino acid residues within the receptor's binding pocket. While specific residue interactions can be predicted and analyzed through molecular docking simulations, experimental validation through techniques such as site-directed mutagenesis is essential to confirm these predictions.
Table 1: Quantitative Data on this compound-A2A Receptor Interaction
| Parameter | Value | Reference |
| Binding Energy | -9.88 kcal/mol | [3] |
| Receptor Affinity (Ki) | High (Specific value varies by study) | [4][5] |
| PDB ID of Complex | 8RW0, 8GNG | [3][4][6][7] |
Experimental Protocols
Molecular Docking of this compound with the A2A Receptor
This protocol outlines a typical workflow for performing molecular docking of this compound with the human adenosine A2A receptor.
Objective: To predict the binding conformation and estimate the binding affinity of this compound to the A2A receptor in silico.
Materials:
-
Receptor Structure: Crystal structure of the human adenosine A2A receptor in complex with this compound (e.g., PDB ID: 8RW0 or 8GNG).[3][4][6][7]
-
Ligand Structure: 3D structure of this compound (can be extracted from the co-crystal structure or generated from its 2D structure).
-
Molecular Docking Software: e.g., AutoDock, Glide, GOLD, or similar.
-
Visualization Software: e.g., PyMOL, Chimera, or VMD.
Methodology:
-
Receptor Preparation:
-
Download the PDB file of the A2A receptor-istradefylline complex.
-
Remove water molecules and any co-factors or ligands other than this compound from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms of the receptor.
-
Define the binding site (grid box) around the location of the co-crystallized this compound.
-
-
Ligand Preparation:
-
Extract the this compound molecule from the complex PDB file or obtain its structure from a chemical database.
-
Add hydrogen atoms to the ligand.
-
Assign partial charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Run the molecular docking algorithm to place the ligand into the defined binding site of the receptor. The algorithm will explore various conformations and orientations of the ligand.
-
The software will score the different poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses.
-
Visualize the binding mode of this compound within the A2A receptor's binding pocket.
-
Identify key interacting amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).
-
Compare the predicted binding mode with the original co-crystallized structure to validate the docking protocol.
-
Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of this compound to the A2A receptor using a competitive radioligand binding assay.
Objective: To experimentally determine the inhibitory constant (Ki) of this compound for the A2A receptor.
Materials:
-
Membrane preparations from cells expressing the human A2A receptor.
-
A radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known A2A antagonist).
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol describes how to assess the functional antagonism of this compound at the A2A receptor by measuring its effect on agonist-induced cAMP accumulation.
Objective: To determine the functional potency of this compound in inhibiting A2A receptor signaling.
Materials:
-
Cells expressing the human A2A receptor.
-
An A2A receptor agonist (e.g., NECA or CGS 21680).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or similar).
-
Cell culture medium and reagents.
Methodology:
-
Cell Culture and Treatment:
-
Plate the A2A receptor-expressing cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the A2A receptor agonist to the wells to stimulate cAMP production.
-
Incubate for a specific time to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of agonist-induced cAMP accumulation.
-
A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[8] Upon activation by an agonist, it initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).
Mechanism of Action of this compound:
As an antagonist, this compound binds to the A2A receptor but does not activate it. Instead, it competitively blocks the binding of the endogenous agonist, adenosine. This inhibition prevents the activation of the Gs protein, thereby blocking the downstream signaling cascade that leads to the production of cAMP. In the context of Parkinson's disease, this antagonism of A2A receptors in the basal ganglia helps to modulate motor function.[6][7]
Conclusion
The molecular docking of this compound with the A2A receptor provides valuable insights into its mechanism of action as a selective antagonist. The combination of in-silico modeling and in-vitro experimental validation is essential for a comprehensive understanding of this drug-receptor interaction. The detailed protocols and signaling pathway information presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further studies on A2A receptor antagonists.
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. 8gng - Crystal structure of human adenosine A2A receptor in complex with this compound. - Sequence Neighbor - Protein Data Bank Japan [pdbj.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Istradefylline in Preclinical Research: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of istradefylline in various animal models, drawing from a range of preclinical studies. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this selective adenosine A₂A receptor antagonist.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in rodent and non-human primate studies. These data highlight the varying dose ranges employed to investigate motor, cognitive, and neuroprotective effects.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Strain | Condition | This compound Dose (mg/kg/day) | Administration Route | Key Findings |
| Mouse | C57BL/6 | MPTP-induced Parkinsonism | 10 | Oral | Enhanced anti-parkinsonian activity in combination with L-DOPA and dopamine agonists.[1] |
| Mouse | hAPP-J20 (Alzheimer's model) | Aging with amyloid pathology | 4, 10, 15, 40 | Oral (in drinking water) | Low doses (4, 10 mg/kg/day) enhanced spatial memory; higher doses induced hyperlocomotion.[1] |
| Rat | Sprague-Dawley | 6-OHDA-induced Parkinsonism | Not specified in detail, but oral administration was used. | Oral | This compound improved cognitive performance in tasks assessing working memory.[2] |
| Rat | Not specified | Learned helplessness model | Not specified in detail, but acute and chronic oral administration was effective. | Oral | Exerted antidepressant-like effects.[3] |
| Rat | Sprague-Dawley | Pial vessel disruption (stroke model) | 3 | Intraperitoneal | Attenuated cognitive and motor deficits.[4] |
Table 2: this compound Dosage and Administration in Non-Human Primate Models
| Animal Model | Condition | This compound Dose (mg/kg) | Administration Route | Key Findings |
| Common Marmoset | MPTP-induced Parkinsonism | 10 | Oral | Enhanced anti-parkinsonian effects of a sub-optimal L-DOPA dose without worsening dyskinesia.[5] |
| Macaque Monkey | MPTP-induced Parkinsonism | 75, 100 | Oral | In combination with L-DOPA, alleviated motor deficits and reduced L-DOPA-induced cognitive dysfunction.[1] |
| Macaque Monkey | MPTP-induced Parkinsonism | 60-100 | Oral | Alleviated postural deficits when given alone and enhanced the effects of L-DOPA on bradykinesia and locomotion.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and typical experimental workflows in animal studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical this compound research.
Drug Preparation and Administration
Objective: To prepare this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders and beakers
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to aid in suspension.
-
In a beaker, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to ensure a homogenous suspension.
-
For administration via drinking water, a more complex solubilization process may be required due to this compound's low water solubility. A formulation of 40% DMSO, 30% Cremophor EL, and 30% mineral oil has been used to create a stock solution, which is then diluted in 2% sucrose water.[1][7]
-
Administer the this compound suspension or solution to the animals via oral gavage at the predetermined dose and schedule. For drinking water administration, provide the prepared solution as the sole source of drinking water.
MPTP-Induced Parkinsonism in Mice
Objective: To induce a Parkinson's disease-like phenotype in mice for evaluating the therapeutic effects of this compound.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Appropriate personal protective equipment (PPE) for handling MPTP
Procedure:
-
Prepare a fresh solution of MPTP in sterile saline. A common dosing regimen is 20-30 mg/kg.[8]
-
Administer the MPTP solution to the mice via intraperitoneal injection.
-
Repeat the injections daily for a period of 5-7 consecutive days.[8]
-
Monitor the animals closely for signs of toxicity and the development of motor deficits.
-
Allow a recovery period of at least one week after the final MPTP injection before commencing behavioral testing and this compound treatment.
Rotarod Test for Motor Coordination in Rodents
Objective: To assess motor coordination, balance, and motor learning in rodent models of Parkinson's disease treated with this compound.
Materials:
-
Rotarod apparatus
-
Timer
Procedure:
-
Habituation/Training:
-
Place the animals on the stationary rod for a brief period (e.g., 1 minute) to acclimate.
-
Begin rotation at a low speed (e.g., 4-5 rpm) and allow the animals to walk on the rotating rod for a set duration (e.g., 2-5 minutes). If an animal falls, place it back on the rod.
-
Repeat the training for 2-3 consecutive days prior to the testing day.[9][10]
-
-
Testing:
-
On the test day, place the animal on the rotarod.
-
The test can be performed using either a fixed speed or an accelerating protocol.
-
A cut-off time (e.g., 300 seconds) is typically set. If the animal remains on the rod for the entire duration, it receives the maximum score.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15-30 minutes).
-
The average latency to fall across the trials is used as the measure of motor performance.
-
Open Field Test for Locomotor Activity in Mice
Objective: To evaluate spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in mice.
Materials:
-
Open field arena (a square or circular enclosure with high walls)
-
Video camera and tracking software (optional, but recommended for detailed analysis)
-
70% ethanol for cleaning
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.[11]
-
Place the open field arena in a quiet, evenly lit area.
-
Gently place a mouse into the center or a corner of the arena.
-
Allow the mouse to freely explore the arena for a set period, typically 5-20 minutes.[11][12][13]
-
Record the session using a video camera mounted above the arena.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[12]
-
Analyze the recorded videos (or use tracking software) to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety)
-
Rearing frequency (a measure of exploratory behavior)
-
Velocity
-
Assessment of Motor Disability in MPTP-Treated Non-Human Primates
Objective: To quantify parkinsonian motor symptoms in non-human primates.
Materials:
-
Video recording equipment
-
A standardized parkinsonian rating scale for monkeys (e.g., a modified Unified Parkinson's Disease Rating Scale - UPDRS)
-
A testing environment that allows for the observation of a range of behaviors (e.g., a large cage with perches).
Procedure:
-
Record the animals' spontaneous behavior in their home cage or a dedicated testing cage for a predetermined duration.
-
Conduct a clinical assessment of motor function, which may include:
-
Posture: Observe for any abnormal postures, such as flexion of the limbs or trunk.
-
Gait: Assess the speed, fluidity, and coordination of walking.
-
Bradykinesia: Evaluate the slowness of movement during voluntary actions.
-
Tremor: Observe for the presence and severity of resting or action tremors.
-
Balance: Assess stability and any instances of falling.
-
-
Score the observed motor deficits using a standardized rating scale. The scoring is typically done by trained observers who are blinded to the treatment conditions.
-
Assessments can be performed at baseline (before treatment) and at various time points after this compound administration to evaluate its efficacy.
These protocols provide a foundation for conducting preclinical research on this compound. Researchers should adapt these methods to their specific experimental questions and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. This compound reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the adenosine A2A antagonist this compound on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant activity of the adenosine A2A receptor antagonist, this compound (KW-6002) on learned helplessness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Social behavioral changes in MPTP-treated monkey model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rotarod test [pspp.ninds.nih.gov]
- 11. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 12. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Istradefylline in Cell Culture
I. Introduction
Istradefylline is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] It is utilized in research to investigate the role of A2AR in various physiological and pathological processes, particularly in neurodegenerative diseases like Parkinson's disease.[2][3] In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of the indirect striatopallidal output pathway, which suppresses voluntary movement.[4] this compound, by blocking A2A receptors on this pathway, helps to normalize this function.[4][5]
These application notes provide detailed protocols for the dissolution and use of this compound in in vitro cell culture experiments, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
II. Physicochemical Properties and Solubility
This compound is a light yellow-green crystalline powder.[6] It is a weakly alkaline compound with very low aqueous solubility across the physiological pH range, approximately 0.5 µg/mL.[6][7] Its solubility is greater in acidic solutions.[7] For cell culture applications, organic solvents are necessary to prepare concentrated stock solutions.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 384.43 g/mol | |
| Solubility in DMSO | 7.69 mg/mL (20 mM) | |
| 25.33 mg/mL (65.89 mM) with sonication and warming | [8] | |
| Aqueous Solubility | ~0.5 µg/mL | [6] |
| Binding Affinity (Ki) | Human A2A Receptor: 9.12 nM | [8] |
| Rat A2A Receptor: 1.57 nM | [8] | |
| Mouse A2A Receptor: 1.87 nM | [8] | |
| Human A1 Receptor: >287 nM | [8] | |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [8] |
IV. Experimental Protocols
A. Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 384.43 g/mol )
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 384.43 g/mol / 1000 For 1 mL of 10 mM stock solution: 1 mL x 10 mmol/L x 0.38443 g/mmol = 3.84 mg
-
Weighing: Carefully weigh 3.84 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube. It is recommended to use newly opened DMSO as it can be hygroscopic, which may reduce the solubility of the compound.[8]
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[8]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[8]
B. Preparation of Working Solution and Treatment of Cells
Materials:
-
Prepared this compound stock solution (10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cAMP measurement, gene expression analysis, or protein analysis, depending on the research question. For instance, this compound has been shown to inhibit the accumulation of cAMP induced by A2A agonists in cultured cells.[9]
V. Visualizations
A. Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
B. Signaling Pathway of this compound Action
Caption: this compound blocks adenosine-mediated A2A receptor signaling.
References
- 1. This compound | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for In Vivo Efficacy Assessment of Istradefylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vivo efficacy of istradefylline, a selective adenosine A₂A receptor antagonist used in the management of Parkinson's disease (PD). The following sections detail experimental procedures for inducing animal models of PD, conducting behavioral assays to evaluate motor and non-motor symptoms, and performing molecular analyses to investigate the underlying mechanisms of this compound's therapeutic effects.
Introduction
This compound is a non-dopaminergic agent that modulates motor activity by antagonizing adenosine A₂A receptors, which are highly expressed in the basal ganglia. In Parkinson's disease, the loss of dopamine leads to an overactivity of the indirect striatopallidal pathway, contributing to motor symptoms. By blocking A₂A receptors, this compound helps to normalize the function of this pathway.[1] These protocols are designed to enable researchers to robustly evaluate the efficacy of this compound and similar compounds in preclinical settings.
Animal Models of Parkinson's Disease
The selection of an appropriate animal model is critical for studying PD and testing therapeutic agents. The most common models involve the use of neurotoxins to selectively destroy dopaminergic neurons in the nigrostriatal pathway.
6-Hydroxydopamine (6-OHDA) Rat Model
The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum of rats is a widely used model that reproduces the severe and progressive loss of dopaminergic neurons seen in PD.[2][3]
Protocol:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane and place them in a stereotaxic frame.
-
6-OHDA Solution Preparation: Prepare a solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) immediately before use to prevent oxidation.[4] The solution should be protected from light.
-
Stereotaxic Injection:
-
Drill a small hole in the skull over the target injection site. For an MFB lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm from the dura.[1][4]
-
Slowly infuse the 6-OHDA solution using a Hamilton syringe at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[1]
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery. Lesion efficacy can be confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) or post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum.
MPTP-Induced Primate Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates, such as macaques or marmosets, closely mimics the clinical and pathological features of human PD.[5]
Protocol:
-
Animal Selection and Housing: Use adult monkeys (e.g., cynomolgus or rhesus macaques) and house them in conditions that allow for close behavioral observation.
-
MPTP Administration:
-
MPTP can be administered systemically (intramuscularly, subcutaneously, or intravenously). A common regimen is a series of low-dose injections (e.g., 0.2-0.5 mg/kg) over several days or weeks until stable parkinsonian symptoms are observed.[6][7]
-
Careful monitoring of the animal's health and the severity of parkinsonian signs is crucial to avoid excessive toxicity.
-
-
Behavioral Assessment: Parkinsonian symptoms are rated using a standardized clinical rating scale for primates, which assesses posture, gait, bradykinesia, tremor, and balance.
Behavioral Assays for Efficacy Assessment
A battery of behavioral tests should be used to comprehensively evaluate the effects of this compound on motor and non-motor symptoms.
Motor Function Tests
This test assesses spontaneous locomotor activity and exploratory behavior.[8][9][10]
Protocol:
-
Apparatus: A square or circular arena (e.g., 100 cm x 100 cm) with high walls to prevent escape. The arena is typically equipped with an automated video-tracking system.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place the rat or mouse in the center of the open field arena.
-
Record the animal's activity for a set period, typically 5-15 minutes.
-
-
Parameters Measured: Total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.
This test evaluates motor coordination and balance.[11][12][13][14]
Protocol:
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for 2-3 consecutive days prior to testing.
-
During testing, place the animal on the rotating rod.
-
Record the latency to fall from the rod or the time the animal remains on the rod for a predetermined maximum duration (e.g., 300 seconds).
-
Perform multiple trials with an inter-trial interval.
-
This test is used to assess forelimb use asymmetry in unilateral lesion models.[15][16][17][18][19]
Protocol:
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter and 30 cm high for rats).
-
Procedure:
-
Place the animal in the cylinder and record its behavior for 5 minutes.
-
Count the number of times the animal rears up and touches the wall of the cylinder with its ipsilateral paw, contralateral paw, or both paws simultaneously.
-
-
Data Analysis: Calculate the percentage of contralateral paw touches relative to the total number of touches. A lower percentage of contralateral touches indicates a motor deficit on that side.
This compound is often used as an adjunct to L-DOPA therapy. Therefore, it is important to assess its effect on L-DOPA-induced dyskinesias.[20]
Protocol:
-
Induction of LIDs: In 6-OHDA lesioned rats, chronic administration of L-DOPA (e.g., 6-12 mg/kg, s.c. or i.p., with a peripheral decarboxylase inhibitor like benserazide) for several weeks will induce abnormal involuntary movements (AIMs).[20]
-
AIMs Scoring:
-
Following L-DOPA and this compound/vehicle administration, observe the animals for a period of 2-3 hours.
-
Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20 minutes) using a validated rating scale (e.g., a 0-4 scale for severity).[20]
-
Non-Motor Function Tests
This test is used to assess anxiety-like behavior.
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
-
Parameters Measured: Time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of this compound.
Table 1: Efficacy of this compound in Preclinical Models of Parkinson's Disease
| Animal Model | This compound Treatment | Behavioral Test | Key Findings | Reference |
| 6-OHDA-lesioned rats | Monotherapy & Adjunct to L-DOPA | Rotational Behavior | Potentiated L-DOPA-induced rotations | [10] |
| MPTP-treated marmosets | Adjunct to L-DOPA | Motor Disability Score | Improved motor disability without worsening dyskinesia | |
| MPTP-treated macaques | Adjunct to L-DOPA | Cognitive Tasks | Attenuated L-DOPA-induced cognitive deficits |
Table 2: Efficacy of this compound in Clinical Trials for Parkinson's Disease
| Study Population | This compound Dose | Primary Outcome | Change from Baseline (vs. Placebo) | Reference |
| PD patients with motor fluctuations | 20 mg/day | Daily "OFF" time | -0.7 to -0.99 hours | [3] |
| PD patients with motor fluctuations | 40 mg/day | Daily "OFF" time | -0.96 to -1.8 hours | [3] |
| PD patients with motor fluctuations | 20 mg/day | "ON" time without troublesome dyskinesia | +0.68 hours | |
| PD patients with motor fluctuations | 40 mg/day | "ON" time without troublesome dyskinesia | +0.69 hours | |
| PD patients with tremor-dominant subtype | 20 mg/day | MDS-UPDRS II/III TD total score | Significant reduction | [1] |
Molecular Assays
Molecular analyses can provide insights into the neurobiological mechanisms underlying this compound's effects.
Immunohistochemistry for Glial Activation Markers
This technique is used to assess neuroinflammation by detecting the expression of glial fibrillary acidic protein (GFAP) in astrocytes and ionized calcium-binding adapter molecule 1 (Iba1) in microglia.
Protocol:
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut 30-40 µm thick coronal sections of the striatum and substantia nigra using a cryostat.
-
Staining:
-
Incubate the sections with primary antibodies against GFAP or Iba1 overnight at 4°C.
-
Wash and incubate with the appropriate fluorescently-labeled secondary antibody.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Analysis: Quantify the fluorescence intensity or the number of GFAP/Iba1-positive cells using image analysis software.
Western Blot for Dopamine Receptors
Western blotting can be used to measure the protein levels of dopamine D1 and D2 receptors in the striatum.[2][8][12][17][18]
Protocol:
-
Tissue Homogenization: Dissect the striatum and homogenize it in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies against D1 and D2 receptors overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
ELISA for cAMP Levels
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of cyclic AMP (cAMP), a key second messenger in the adenosine A₂A receptor signaling pathway, in brain tissue.[4][11]
Protocol:
-
Sample Preparation: Rapidly dissect and snap-freeze brain tissue (e.g., striatum) to prevent cAMP degradation. Homogenize the tissue in a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX).[4]
-
ELISA Procedure:
-
Use a commercially available cAMP ELISA kit.
-
Follow the manufacturer's instructions for adding standards, samples, and detection reagents to the antibody-coated microplate.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cAMP concentration in the samples based on the standard curve. Normalize the cAMP levels to the total protein concentration of the sample.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound blocks A2A receptors, modulating GABA release.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship of Experimental Readouts
Caption: Interplay of this compound's therapeutic effects.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound for Treating Parkinson’s Disease [ouci.dntb.gov.ua]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy of this compound in Parkinson’s Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular colocalization of dopamine D1 mRNA and D2 receptor in rat brain using a D2 dopamine receptor specific polyclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vivo measurement of extracellular cyclic AMP in the brain: use in studies of beta-adrenoceptor function in nonanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of this compound in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Istradefylline in Neuroinflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline, a selective adenosine A2A receptor antagonist, is an established therapeutic for Parkinson's disease. Emerging research has highlighted its potential in modulating neuroinflammatory processes, a key pathological feature in a range of neurological disorders. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative effects on inflammatory markers, and detailed experimental protocols.
Mechanism of Action in Neuroinflammation
This compound exerts its anti-inflammatory effects primarily by blocking the adenosine A2A receptor, which is upregulated on microglia and astrocytes during neuroinflammation. Extracellular adenosine, often elevated in response to tissue injury or stress, binds to A2A receptors, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This signaling cascade can promote a pro-inflammatory phenotype in glial cells. By antagonizing the A2A receptor, this compound mitigates these effects, leading to a reduction in the production of pro-inflammatory mediators and a potential shift towards a more anti-inflammatory or neuroprotective glial phenotype.[1]
Data Presentation: Quantitative Effects of this compound on Neuroinflammatory Markers
The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation, primarily from in vivo studies.
Table 1: In Vivo Effects of this compound on Glial Activation and Inflammatory Mediators in a Rat Model of Cerebral Ischemia [2][3]
| Marker | Cell Type(s) | Experimental Model | This compound Dose | Effect |
| Glial Fibrillary Acidic Protein (GFAP) | Astrocytes | Pial Vessel Disruption (PVD) | 3 mg/kg i.p. | Significantly reduced upregulation |
| Ionized calcium-binding adapter molecule 1 (Iba-1) | Microglia | PVD | 3 mg/kg i.p. | Significantly reduced upregulation |
| Tumor Necrosis Factor-alpha (TNF-α) | Microglia, Astrocytes | PVD | 3 mg/kg i.p. | Significantly attenuated elevation |
| Inducible Nitric Oxide Synthase (iNOS) | Microglia, Astrocytes | PVD | 3 mg/kg i.p. | Significantly attenuated elevation |
| Neuronal Nitric Oxide Synthase (nNOS) | Neurons | PVD | 3 mg/kg i.p. | Significantly attenuated elevation |
| Transforming Growth Factor-beta 1 (TGF-β1) | Microglia, Astrocytes | PVD | 3 mg/kg i.p. | Prevented downregulation |
| Interleukin-4 (IL-4) | Microglia, Astrocytes | PVD | 3 mg/kg i.p. | Prevented downregulation |
Table 2: In Vitro Effects of this compound on Cytokine Production
| Cytokine | Cell Type | Experimental Model | Effect of this compound |
| Interleukin-17A (IL-17A) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Adenosine- and Candida albicans antigen-stimulated | Suppressed production[4] |
| Interleukin-8 (IL-8) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Adenosine- and Candida albicans antigen-stimulated | Suppressed production[4] |
Mandatory Visualizations
References
- 1. Modulation of Microglial Activation by Adenosine A2a Receptor in Animal Models of Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Role of Microglia Adenosine A2A Receptors in Retinal and Brain Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 3. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor mediates microglial process retraction - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Istradefylline Concentration in Plasma and Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease as an adjunct to levodopa/carbidopa.[1][2][3] Its therapeutic efficacy is linked to its ability to modulate motor function by acting on the basal ganglia.[4][5] Accurate quantification of this compound concentrations in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and protocols for the measurement of this compound using high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound: Mechanism of Action
This compound exerts its therapeutic effects by selectively blocking the adenosine A2A receptor.[1][2] In the basal ganglia, A2A receptors are highly expressed and play a role in modulating dopaminergic signaling. By antagonizing these receptors, this compound indirectly increases dopaminergic activity, which helps to improve motor control in patients with Parkinson's disease.[2]
Below is a diagram illustrating the adenosine A2A receptor signaling pathway.
Analytical Methods for this compound Quantification
The most common analytical techniques for quantifying this compound in biological samples are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex matrices like brain tissue.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of this compound in plasma and brain tissue based on published methods.
Table 1: LC-MS/MS Method Parameters for this compound in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Sample Preparation | ||
| Method | Protein Precipitation | [6] |
| Precipitating Agent | Methanol | [6] |
| Chromatography | ||
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | [6] |
| Mobile Phase | Acetonitrile and 0.2% formic acid in water (gradient) | [6] |
| Flow Rate | 0.40 mL/min | [6] |
| Mass Spectrometry | ||
| Detection | Triple quadrupole tandem mass spectrometer | [6] |
| Ionization Mode | Not Specified | [6] |
| Method Validation | ||
| Linearity Range | 10 - 5000 ng/mL | [6] |
| Internal Standard | 8-(3-chlorostyryl) caffeine |[6] |
Table 2: HPLC-UV Method Parameters for this compound in Tablet Dosage Form
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | C18G (250 mm x 4.6 mm, 5 µm) | [7][8] |
| Mobile Phase | 0.1% Orthophosphoric acid and Acetonitrile (30:70 v/v) | [7][8] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Detection Wavelength | 246 nm | [7][8] |
| Retention Time | 3.125 min | [7][8] |
| Method Validation | ||
| Linearity Range | 10 - 90 µg/mL | [7][8] |
| Correlation Coefficient (r²) | 0.9993 |[7][8] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from plasma and brain tissue.
Experimental Workflow Diagram
The general workflow for analyzing this compound in biological samples is depicted below.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of this compound in rat plasma.[6]
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., 8-(3-chlorostyryl) caffeine or a stable isotope-labeled this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma from the same species as the study samples
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of the internal standard.
-
Serially dilute the this compound stock solution to prepare working solutions for the calibration curve and QC samples.
-
Spike blank plasma with the working solutions to create calibration standards (e.g., 10, 20, 50, 100, 200, 500, 1000, 2000, 5000 ng/mL) and QC samples (low, medium, and high concentrations).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
4. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Gradient: Develop a suitable gradient to achieve good separation of this compound and the internal standard.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard.
5. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol is a recommended procedure based on established methods for the analysis of small molecules in brain tissue, as a specific validated method for this compound was not found in the initial literature search.
1. Materials and Reagents
-
All materials and reagents from Protocol 1
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS) or a sucrose solution)
-
Tissue homogenizer (e.g., bead beater or ultrasonic homogenizer)
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare this compound and internal standard stock and working solutions as described in Protocol 1.
-
Obtain blank brain tissue from the same species and brain region as the study samples.
-
Homogenize the blank brain tissue in the chosen homogenization buffer (e.g., 1:3 w/v).
-
Spike the blank brain homogenate with the working solutions to create calibration standards and QC samples.
3. Sample Preparation
-
Accurately weigh the brain tissue sample.
-
Add homogenization buffer (e.g., 3 volumes of the tissue weight).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Pipette a known volume (e.g., 100 µL) of the brain homogenate into a microcentrifuge tube.
-
Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis and Data Analysis
-
Follow the LC-MS/MS analysis and data analysis steps as outlined in Protocol 1.
Important Considerations:
-
Method Validation: All analytical methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, selectivity, stability, and reliability.
-
Matrix Effects: Brain tissue is a complex matrix with a high lipid content, which can cause ion suppression or enhancement in the mass spectrometer. It is essential to evaluate and minimize matrix effects during method development.
-
Internal Standard Selection: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects. If unavailable, a structural analog can be used.
-
Homogenization Efficiency: Ensure complete homogenization of the brain tissue to achieve consistent and reproducible extraction.
-
Stability: The stability of this compound in the biological matrix and processed samples should be thoroughly investigated under various storage and handling conditions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Separation and identification of an impurity from the this compound intermediate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
Istradefylline as a Tool Compound for Adenosine Receptor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), making it an invaluable tool for researchers investigating the physiological and pathophysiological roles of this receptor.[1][2][3] Its high affinity and selectivity for the A2AR over other adenosine receptor subtypes (A1, A2B, and A3) and other neurotransmitter receptors allow for precise interrogation of A2AR-mediated signaling pathways.[3] This document provides detailed application notes and experimental protocols for the use of this compound in adenosine receptor research, including in vitro and in vivo methodologies.
Mechanism of Action
This compound acts as a competitive antagonist at the adenosine A2A receptor.[3] The A2AR is a G-protein coupled receptor (GPCR) that, upon activation by endogenous adenosine, couples to the Gαs protein, leading to the activation of adenylyl cyclase. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades, such as the phosphorylation of the cAMP response element-binding protein (CREB). By blocking the binding of adenosine to the A2AR, this compound inhibits this signaling pathway, preventing the downstream effects of A2AR activation.[3]
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| A2A | Human | Binding | [3H]ZM241385 | 12 | [4] | |
| A1 | Human | Binding | >1000 | [4] | ||
| A2A | Human (CHO cells) | cAMP Assay | 31 | [5] | ||
| A2A | Rat | Binding | [3H]CGS21680 | [6] | ||
| A1 | Rat | Binding | [3H]R-PIA | [6] |
Note: Ki (inhibitory constant) represents the concentration of this compound required to occupy 50% of the receptors in a radioligand binding assay. IC50 (half maximal inhibitory concentration) represents the concentration of this compound that inhibits 50% of the maximal response in a functional assay.
Table 2: Pharmacokinetic Properties of this compound
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |
| Human | Oral | 20-80 mg | Dose-proportional | ~4 | ~83 | Not determined due to low aqueous solubility | [7][8] |
| Rat | Oral | 10 mg/kg | [9] | ||||
| Mouse | Oral (in drinking water) | 4-15 mg/kg/day | Dose-dependent increase in brain levels | [10] |
Note: Cmax is the maximum plasma concentration, and Tmax is the time to reach Cmax.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Adenosine A2A Receptor
This protocol is for determining the binding affinity (Ki) of this compound for the adenosine A2A receptor using a competitive radioligand binding assay with [3H]-ZM241385.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2
-
[3H]-ZM241385 (radioligand)
-
This compound
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293-A2AR cells to confluency.
-
Wash cells with ice-cold PBS and scrape into membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a BCA or Bradford assay.
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL of assay buffer:
-
50 µL of [3H]-ZM241385 (final concentration ~0.5-1.0 nM).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of 10 µM NECA.
-
100 µL of diluted membrane preparation (20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol measures the functional antagonism of this compound on adenosine A2A receptor-mediated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine A2A receptor
-
Cell culture medium
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Adenosine A2A receptor agonist (e.g., CGS21680 or NECA)
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based kit)
Procedure:
-
Cell Culture:
-
Plate HEK293-A2AR or CHO-A2AR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing various concentrations of this compound to the wells.
-
Incubate for 15-20 minutes at room temperature.
-
Add 50 µL of stimulation buffer containing the A2AR agonist (e.g., CGS21680 at a concentration that gives ~80% of the maximal response, typically in the low nanomolar range).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's disease-like phenotype in mice using MPTP and subsequent treatment with this compound to assess its effects on motor function.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in water)
-
Rotarod apparatus
-
HPLC system with electrochemical detection for dopamine analysis
Procedure:
-
MPTP Administration:
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg once daily for 4 consecutive days.
-
Administer saline to the control group.
-
Safety Precaution: MPTP is a neurotoxin. Handle with appropriate personal protective equipment (PPE) in a designated safety cabinet.
-
-
This compound Treatment:
-
Prepare a suspension of this compound in the vehicle.
-
Beginning 7 days after the last MPTP injection, administer this compound (e.g., 1-10 mg/kg) or vehicle orally (p.o.) once daily for 14 days.
-
-
Behavioral Testing (Rotarod):
-
Training: For 2-3 days prior to the first this compound treatment, train the mice on the rotarod at a constant speed (e.g., 5 rpm) for 5 minutes.
-
Testing: On day 14 of this compound treatment, 60 minutes after the final dose, test the mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Neurochemical Analysis:
-
On day 15, 24 hours after the last this compound dose, euthanize the mice.
-
Rapidly dissect the striata on an ice-cold surface and snap-freeze in liquid nitrogen.
-
Store at -80°C until analysis.
-
Homogenize the striatal tissue in a perchloric acid solution containing an internal standard.
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the supernatant into an HPLC system with a C18 reverse-phase column and an electrochemical detector to measure the levels of dopamine and its metabolites.
-
-
Data Analysis:
-
Analyze the rotarod data using a two-way ANOVA to compare the effects of MPTP and this compound treatment.
-
Analyze the neurochemical data using a one-way ANOVA followed by a post-hoc test to compare dopamine levels between the different treatment groups.
-
Conclusion
This compound is a highly selective and potent adenosine A2A receptor antagonist that serves as an excellent tool for elucidating the role of this receptor in various biological processes. The protocols provided here offer a starting point for researchers to investigate the in vitro and in vivo effects of this compound. Appropriate optimization of these protocols may be necessary depending on the specific experimental conditions and research questions.
References
- 1. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nourianz.com [nourianz.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Istradefylline Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and detailed protocols for conducting long-term treatment studies of istradefylline, a selective adenosine A2A receptor antagonist. This compound is indicated as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease (PD) experiencing "off" episodes.[1][2][3]
Introduction to this compound
This compound's mechanism of action involves blocking adenosine A2A receptors in the brain, which are abundant in the basal ganglia, a region critical for motor control.[3][4] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. By antagonizing the A2A receptors, this compound helps to counteract this overactivity, thereby improving motor function.[5][6] It is a non-dopaminergic approach to treating PD, offering a valuable addition to levodopa therapy by reducing "off" time.[5][7]
Preclinical Long-Term Treatment Studies in Rodent Models of Parkinson's Disease
Long-term preclinical studies are crucial for evaluating the sustained efficacy, safety, and potential disease-modifying effects of this compound. Rodent models of Parkinson's disease are widely used for this purpose.
Experimental Design
A typical long-term preclinical study design involves inducing a Parkinson's-like pathology in rodents, followed by a chronic administration of this compound. Key components of the experimental design include:
-
Animal Model: Wistar rats or C57BL/6 mice are commonly used.
-
Induction of Parkinsonism: Neurotoxins such as rotenone or 6-hydroxydopamine (6-OHDA) are used to create lesions in the dopaminergic pathways.
-
Treatment Groups:
-
Sham-operated + Vehicle
-
PD model + Vehicle
-
PD model + Levodopa/Carbidopa
-
PD model + Levodopa/Carbidopa + this compound (multiple doses)
-
-
Duration: Long-term studies typically range from 3 to 6 months.
-
Assessments: Behavioral tests, locomotor activity, and post-mortem analysis of brain tissue.
Detailed Protocols
Protocol 2.2.1: Induction of Parkinson's Disease using Rotenone in Rats
This protocol describes the induction of a Parkinson's disease model in Wistar rats using rotenone, a pesticide that inhibits mitochondrial complex I.
-
Materials:
-
Rotenone powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Male Wistar rats (200-250g)
-
Syringes and needles for intraperitoneal (IP) injection
-
-
Procedure:
-
Prepare the rotenone solution by dissolving it in DMSO and then emulsifying it in corn oil to a final concentration of 2.5 mg/kg.
-
Administer the rotenone solution or vehicle (DMSO + corn oil) to the rats via IP injection once daily.
-
Monitor the animals daily for signs of parkinsonism, such as bradykinesia, rigidity, and postural instability.
-
Behavioral testing should commence once motor deficits are established, typically after 2-4 weeks of rotenone administration.
-
Protocol 2.2.2: Long-Term Administration of this compound
-
Preparation of this compound Solution:
-
This compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) for oral gavage.
-
-
Administration:
-
Administer this compound or vehicle orally via gavage once daily.
-
Dosages can be selected based on previous studies, for example, 1, 3, and 10 mg/kg.
-
When co-administered with levodopa/carbidopa, levodopa is typically given 30 minutes after this compound.
-
Protocol 2.2.3: Behavioral Assessment
Rotarod Test: This test assesses motor coordination and balance.[8][9]
-
Apparatus: An accelerating rotarod treadmill for rodents.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the test.
-
Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
Cylinder Test: This test evaluates forelimb akinesia and asymmetry.
-
Apparatus: A transparent cylinder.
-
Procedure:
-
Place the animal in the cylinder and record its exploratory behavior for 5 minutes.
-
Count the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use.
-
Clinical Long-Term Treatment Studies in Patients with Parkinson's Disease
Long-term clinical trials are essential to establish the safety and sustained efficacy of this compound in patients with Parkinson's disease.
Study Design
Phase 3, multicenter, open-label, long-term studies are a common design for evaluating the extended safety and efficacy of drugs like this compound.[1]
-
Patient Population: Patients with moderate to severe Parkinson's disease who are on a stable regimen of levodopa/carbidopa and experiencing "off" episodes.[1]
-
Treatment: this compound administered orally once daily, typically starting at 20 mg with a possible increase to 40 mg based on clinical response and tolerability.[1]
-
Duration: 52 weeks or longer.[1]
-
Primary Endpoints:
-
Safety and tolerability, assessed by monitoring adverse events.
-
Efficacy, measured by the change from baseline in the total daily "off" time.[1]
-
-
Secondary Endpoints:
-
Change in "on" time without troublesome dyskinesia.
-
Unified Parkinson's Disease Rating Scale (UPDRS) scores.
-
Detailed Protocols
Protocol 3.2.1: Patient Diary for "Off" Time Assessment
Patients are provided with a diary to record their motor state at regular intervals (e.g., every 30 minutes) throughout the day.[3][5][10]
-
Training: Patients receive thorough training on how to complete the diary, including definitions of different motor states.[3]
-
Diary Categories:
-
Asleep
-
"Off": A period when the medication is not working well, and PD symptoms return.[5]
-
"On" without dyskinesia: A period when the medication is working, and symptoms are well-controlled without involuntary movements.[5]
-
"On" with non-troublesome dyskinesia: Medication is working, but there are some involuntary movements that are not bothersome.[5]
-
"On" with troublesome dyskinesia: Medication is working, but there are bothersome involuntary movements.[5]
-
-
Data Collection: Diaries are collected at each study visit for analysis.
Protocol 3.2.2: Unified Parkinson's Disease Rating Scale (UPDRS) Assessment
The UPDRS is a comprehensive tool used to assess the severity of Parkinson's disease.[11][12][13] It is administered by a trained clinician at baseline and at specified follow-up visits.
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood, and other non-motor symptoms.
-
Part II: Motor Experiences of Daily Living: Assesses the impact of motor symptoms on daily activities.
-
Part III: Motor Examination: A clinician-rated assessment of motor function, including tremor, rigidity, bradykinesia, and postural stability.
-
Part IV: Motor Complications: Assesses dyskinesias and motor fluctuations.
Protocol 3.2.3: Pharmacokinetic Analysis
Blood samples are collected at specified time points to determine the pharmacokinetic profile of this compound.
-
Sample Collection: Blood samples are collected pre-dose and at various time points post-dose (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Plasma concentrations of this compound are measured using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Key pharmacokinetic parameters to be determined include:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (half-life)
-
Data Presentation
Quantitative data from long-term this compound studies should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Efficacy from Long-Term Clinical Trials
| Study | Duration | Treatment Group | N | Baseline Mean Daily "Off" Time (hours) | Change from Baseline in Daily "Off" Time (hours) |
| Kondo et al. (2015)[1] | 52 weeks | This compound 20/40 mg | 308 | 5.8 | -1.2 |
| LeWitt et al. (2008) | 12 weeks | This compound 40 mg | 130 | 6.1 | -1.79 |
| Hauser et al. (2008) | 12 weeks | This compound 20 mg | 116 | 6.5 | -1.6 |
| Mizuno et al. (2010) | 12 weeks | This compound 20 mg | 119 | 6.3 | -1.31 |
| Mizuno et al. (2010) | 12 weeks | This compound 40 mg | 125 | 6.4 | -1.58 |
Table 2: Common Adverse Events in Long-Term this compound Clinical Trials
| Adverse Event | This compound 20 mg (%) | This compound 40 mg (%) | Placebo (%) |
| Dyskinesia | 15-17 | 17 | 8 |
| Dizziness | 3-6 | 6 | 4 |
| Constipation | 5-6 | 6 | 3 |
| Nausea | 4-6 | 6 | 5 |
| Hallucination | 2 | 6 | 3 |
| Insomnia | 1 | 6 | 4 |
| Nasopharyngitis | 24.4 (pooled) | - | - |
Data compiled from multiple sources.[1][4]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Tmax (Time to peak concentration) | ~4 hours |
| t1/2 (Half-life) | ~83 hours |
| Metabolism | Primarily via CYP3A4 |
| Effects of Smoking | Reduces AUC by ~38% |
| Effects of CYP3A4 inhibitors | Increases AUC by ~35% |
Data compiled from multiple sources.[14][15]
Visualizations
Signaling Pathway of this compound in the Basal Ganglia
Caption: this compound signaling pathway in Parkinson's disease.
Experimental Workflow for a Long-Term Preclinical this compound Study
References
- 1. A long-term study of this compound safety and efficacy in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of this compound in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the PD home diary for assessment of motor fluctuations in advanced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOURIANZ® (this compound) Clinical Trial Details & Side Effects [nourianzhcp.com]
- 5. Patient Diaries As a Clinical Endpoint in Parkinson's Disease Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. This compound: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Unified Parkinson’s Disease Rating Scale (UPDRS), Movement Disorders Society (MDS) Modified Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) | APTA [apta.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Istradefylline Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease.[1][2][3][4] It functions as an adjunct therapy to levodopa/carbidopa to reduce "off" episodes, which are periods when the medication's effects wear off and motor symptoms return.[2][4] The therapeutic effects of this compound are primarily mediated by its high affinity and selectivity for the adenosine A2A receptor, which is highly expressed in the basal ganglia, a key area of the brain for motor control.[5][6] Understanding the binding characteristics of this compound to its target receptor is crucial for drug development, enabling the assessment of potency, selectivity, and potential off-target effects.
This document provides detailed application notes and protocols for in vitro assays designed to determine the receptor binding affinity of this compound.
Data Presentation: this compound Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinity of this compound for various adenosine receptor subtypes, as determined by in vitro radioligand binding assays. The data highlights the compound's high affinity and selectivity for the human adenosine A2A receptor.
| Receptor Subtype | Species | Radioligand | Assay System | Ki (nM) | IC50 (nM) | Reference |
| Adenosine A2A | Human | [3H]ZM241385 | HEK293 cell membranes | 2.2 | - | [7][8] |
| Adenosine A2A | Human | - | - | 9.12 | - | [9] |
| Adenosine A1 | Human | [3H]DPCPX | CHO cell membranes | >287 | - | [9] |
| Adenosine A1 | Human | - | - | 150 | - | [8] |
| Adenosine A2A | Rat | [3H]NECA (+CPA) | Forebrain membranes | - | - | [10] |
| Adenosine A2A | Marmoset | - | - | High Affinity | - | [11] |
| Adenosine A2A | Dog | - | - | High Affinity | - | [11] |
| Adenosine A2A | Mouse | - | - | High Affinity | - | [11] |
| Adenosine A2B | Human | - | - | Lower Affinity | - | [11][12] |
| Adenosine A3 | Human | - | - | Lower Affinity | - | [11][12] |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
This compound has demonstrated no significant affinity for other neurotransmitter receptors, including dopamine (D1-D5), serotonin, and norepinephrine receptors, highlighting its selective pharmacological profile.[1][11]
Experimental Protocols
Two primary in vitro assays are commonly employed to characterize the binding affinity of this compound to the adenosine A2A receptor: Radioligand Binding Assays and cAMP Functional Assays.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that specifically binds to the target receptor.
Objective: To determine the Ki value of this compound for the adenosine A2A receptor.
Principle: This is a competitive binding assay where unlabeled this compound competes with a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385) for binding to membranes prepared from cells expressing the human adenosine A2A receptor.[13][14][15] The amount of radioactivity bound to the membranes is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human adenosine A2A receptor.[13][14][15]
-
Radioligand: [3H]ZM241385 (a high-affinity A2A receptor antagonist).[13][14][15]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled A2A receptor antagonist like CGS15943.[14][15]
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Glass fiber filters (e.g., Whatman GF/B).[16]
-
Filtration apparatus (cell harvester).[13]
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the adenosine A2A receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane-containing fraction.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following components:
-
Assay Buffer
-
Adenosine Deaminase (ADA) (final concentration ~1 U/mL)
-
A fixed concentration of [3H]ZM241385 (typically at or below its Kd value, e.g., 1 nM).[14][15]
-
Varying concentrations of this compound (e.g., from 10-11 to 10-5 M).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist instead of this compound.
-
For determining total binding, add vehicle (e.g., DMSO) instead of this compound.
-
Initiate the binding reaction by adding the cell membranes (e.g., 2.5 µg of protein).[14][15]
-
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[16]
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[13]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14][15]
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
cAMP Functional Assay
This assay measures the functional consequence of receptor binding by quantifying the antagonist's ability to block agonist-induced signaling.
Objective: To determine the functional potency of this compound in inhibiting adenosine A2A receptor-mediated signaling.
Principle: The adenosine A2A receptor is a Gs-coupled receptor.[17] Its activation by an agonist (e.g., CGS21680 or NECA) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[11][17] As a competitive antagonist, this compound will block this agonist-induced increase in cAMP in a concentration-dependent manner.[11] The concentration of this compound that causes a 50% inhibition of the maximal agonist response (IC50) is a measure of its functional potency.
Materials:
-
Cells: HEK293 or other suitable cells stably expressing the human adenosine A2A receptor.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, LANCE, or ELISA-based).[13]
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Culture: Seed the cells expressing the adenosine A2A receptor in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound (or vehicle for control wells) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Adenosine A2A receptor signaling pathway.
References
- 1. This compound: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]
- 6. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. innoprot.com [innoprot.com]
- 18. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Istradefylline Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of istradefylline. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is characterized by its very low solubility in aqueous media across a physiological pH range.[1] The aqueous solubility is approximately 0.5 µg/mL.[1][2] This low solubility can present significant challenges in experimental and formulation settings.
Q2: How does pH affect the solubility of this compound?
This compound is a weakly alkaline compound, and its solubility is pH-dependent.[3] It exhibits greater solubility in acidic conditions, and the solubility decreases as the pH increases.[3][4] This is a critical factor to consider when preparing solutions for in vitro assays or formulation development.
Q3: I'm observing batch-to-batch variability in solubility. What could be the cause?
Batch-to-batch variability in the solubility of this compound can often be attributed to polymorphism. This compound can exist in different crystalline forms, each with distinct physicochemical properties, including solubility and dissolution rates.[3][5][6]
Three primary crystal forms have been identified:
-
Form I: Obtained from ethanol.
-
Form II: Obtained from methanol.
-
Form III: Obtained from acetonitrile.[3]
Studies have shown that Form I and Form III have significantly higher dissolution rates compared to Form II.[3][5][6] Therefore, the crystalline form of the this compound powder can directly impact its solubility behavior. It is recommended to characterize the crystal form of your material using techniques like Powder X-ray Diffraction (PXRD).
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Solution 1: pH Adjustment: Since this compound is more soluble in acidic conditions, consider lowering the pH of your buffer if your experimental parameters allow.[3]
-
Solution 2: Co-solvents: For stock solutions, consider using a small amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 7.69 mg/mL (20 mM).[7][8] When preparing working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Solution 3: Temperature Increase: The solubility of this compound in organic solvents increases with temperature.[3] Gentle warming and stirring can aid in dissolution when preparing stock solutions in solvents like DMSO.
Issue 2: My this compound solution is precipitating over time.
-
Cause: This may be due to the low thermodynamic stability of the dissolved state, especially in aqueous solutions. It could also be related to a change in temperature or solvent composition (e.g., upon dilution of a stock solution).
-
Solution 1: Fresh Preparation: Prepare this compound solutions fresh before each experiment.
-
Solution 2: Formulation Strategies: For longer-term stability, consider formulation approaches such as the use of solid dispersions or lipid-based formulations to enhance and maintain solubility.[9]
-
Solution 3: Light Protection: this compound in aqueous solution can be unstable in light, which may lead to degradation and potential precipitation of the degradant.[10][11] Protect your solutions from light by using amber vials or covering them with foil.
Data at a Glance
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Aqueous Media (Physiological pH) | ~0.5 µg/mL | Very low solubility.[1][2] |
| Water | 0.6 µg/mL | [1] |
| DMSO | 7.69 mg/mL (20 mM) | Suitable for stock solutions.[7] |
| Organic Solvents (e.g., ethanol, methanol, acetonitrile) | Varies (Temperature Dependent) | Solubility increases with temperature.[3] |
Table 2: Dissolution Rates of this compound Polymorphs in Different pH Buffers at 60 minutes
| Crystal Form (Solvent) | pH 1.2 | pH 4.5 | pH 6.8 |
| Form I (Ethanol) | 87.1% | 88.1% | 87.5% |
| Form II (Methanol) | 58.2% | 58.9% | 58.2% |
| Form III (Acetonitrile) | 87.7% | 87.1% | 86.0% |
| Data sourced from Crystals (2022).[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Crystal Forms
This protocol describes the preparation of the three main polymorphic forms of this compound.[3]
-
Form I (from Ethanol):
-
Add 1 g of this compound to a 100 mL flask with 20 mL of ethanol.
-
Heat the mixture to 78°C while stirring until completely dissolved.
-
Cool the solution to room temperature.
-
Continue stirring for 2 hours to allow for crystallization.
-
Collect the crystals by filtration.
-
-
Form II (from Methanol):
-
Add 1 g of this compound to a 100 mL flask with 50 mL of methanol.
-
Heat the mixture to 64.5°C while stirring until completely dissolved.
-
Follow steps 1.3 to 1.5.
-
-
Form III (from Acetonitrile):
-
Add 1 g of this compound to a 100 mL flask with 20 mL of acetonitrile.
-
Heat the mixture to 81.0°C while stirring until completely dissolved.
-
Follow steps 1.3 to 1.5.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is suitable for determining the concentration of this compound in solution for solubility and dissolution studies.[1][3]
-
System: Shimadzu HPLC system with LC-20AT pumps and an SPD-20 UV detector.
-
Column: Agilent ZORBOX C18 (150 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile and water (60/40, v/v).[3]
-
Detection Wavelength: 355 nm.[3]
-
Injection Volume: 20 µL.[3]
Visual Guides
References
- 1. rjptonline.org [rjptonline.org]
- 2. This compound | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the Crystal Forms of this compound: Structure, Solubility, and Dissolution Profile [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Crystal Forms of this compound: Structure, Solubility, and Dissolution Profile - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming istradefylline instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of istradefylline in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the adenosine A2A receptor.[1] Its mechanism of action is thought to involve the reduction of overactivity in the striatal pathway, which helps to restore the balance of the basal ganglia, a region of the brain crucial for motor control.[2][3] This makes it a therapeutic agent for conditions like Parkinson's disease, where it is used as an adjunctive treatment to levodopa/carbidopa to manage "OFF" episodes.[2][4]
Q2: What are the main stability concerns when working with this compound in solution?
A2: The primary stability concerns for this compound in solution are its low aqueous solubility across a wide pH range and its susceptibility to photodegradation.[2][5][6][7][8] When exposed to light, particularly in a dilute aqueous solution, the trans-double bond in the this compound molecule can isomerize to the cis-configuration, forming Z-Istradefylline, a photodegradation product.[6][7]
Q3: In which solvents is this compound soluble?
A3: this compound is sparingly soluble in aqueous solutions.[2][9] It exhibits higher solubility in organic solvents such as dimethyl sulfoxide (DMSO).[10][11] For in vivo studies, formulations often involve co-solvents and surfactants like propylene glycol and Tween 80 to achieve a homogenous suspension.[11]
Troubleshooting Guide
Issue: I am observing precipitation or cloudiness in my this compound solution.
-
Possible Cause 1: Low Aqueous Solubility. this compound has very low solubility in water (approximately 0.64 µg/mL) and across a physiological pH range.[2] The maximum aqueous solubility is observed at a low pH of 1.2 (0.88 µg/mL), and it decreases as the pH increases.[2][5]
-
Solution 1: Use an appropriate organic solvent for stock solutions. Prepare a concentrated stock solution in an organic solvent like DMSO, where it has a higher solubility (e.g., 5-7.69 mg/mL).[10] Subsequently, dilute the stock solution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.
-
Solution 2: Adjust the pH of the aqueous medium. Since this compound is a weakly alkaline drug, its solubility is greater in acidic solutions.[5][12] Depending on the constraints of your experiment, lowering the pH of the aqueous buffer may improve solubility.
Issue: My experimental results are inconsistent, and I suspect the compound is degrading.
-
Possible Cause 1: Photodegradation. this compound is unstable in the presence of light, especially in dilute aqueous solutions.[6][7] Exposure to light can cause the molecule to isomerize to its Z-isomer, which may have different biological activity and lead to inconsistent results.[6]
-
Solution 1: Protect solutions from light. Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever possible.
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions can lead to degradation or precipitation.
-
Solution 2: Aliquot stock solutions. After preparing a stock solution, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles for the bulk of the compound. Store the aliquots at -20°C or -80°C for long-term stability.[11] this compound has been shown to be stable in plasma for up to 15 months at -70°C.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Water | ~ 0.64 µg/mL | [2] |
| Aqueous solution (pH 1.2) | 0.88 µg/mL | [2] |
| Aqueous solution (pH 7.2-8.0) | 0.32-0.33 µg/mL | [2] |
| DMSO | 5 mg/mL | [10] |
| DMSO | 6 mg/mL | [11] |
| DMSO | 7.69 mg/mL |
Table 2: pH-Dependent Aqueous Solubility of this compound at 293.15 K
| pH | Solubility (µg/mL) | Reference |
| 1.2 | 0.88 | [2] |
| 4.5 | Not explicitly stated, but lower than at pH 1.2 | [5] |
| 6.8 | Not explicitly stated, but lower than at pH 4.5 | [5] |
| 7.2-8.0 | 0.32-0.33 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. A clear solution should be obtained.[10]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in the aqueous experimental buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.1%).
-
Use the working solution immediately after preparation.
-
Protect the working solution from light throughout the experiment.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound = 98 HPLC 155270-99-8 [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Istradefylline Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing istradefylline in mouse models. The following information is intended to help optimize dosage while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the adenosine A2A receptor.[1][2] In the brain, particularly in the basal ganglia, adenosine A2A receptors are highly expressed on striatal neurons of the indirect pathway. By blocking these receptors, this compound modulates GABAergic and glutamatergic neurotransmission, which in turn influences dopaminergic signaling. This non-dopaminergic mechanism helps to improve motor function in conditions like Parkinson's disease.
Q2: What are the common side effects of this compound observed in mice?
A2: The most commonly reported dose-dependent side effect in mice is hyperlocomotion.[3] Studies have shown that while lower doses (e.g., 4-10 mg/kg/day) may not significantly alter movement, higher doses (≥ 15 mg/kg/day) can lead to increased total movements and rearing, with robust hyperlocomotion observed at doses around 40 mg/kg/day.[3] Researchers should also be aware of potential dyskinesia, which is a common side effect in human patients.[4][5]
Q3: What is a typical starting dose for this compound in mice?
A3: Based on published studies, a starting dose in the range of 4-10 mg/kg/day administered orally has been shown to be effective for cognitive enhancement without inducing significant motor side effects.[3] However, the optimal dose will depend on the specific research question, the mouse strain, and the administration route. A pilot dose-response study is highly recommended for any new experimental paradigm.
Q4: How can I administer this compound to mice?
A4: this compound can be administered orally through two primary methods:
-
Oral Gavage: This method ensures precise dosage delivery. This compound is typically dissolved in a suitable vehicle for administration.
-
In Drinking Water: For chronic administration, dissolving this compound in the drinking water can be a less stressful method. However, it requires careful monitoring of water intake and drug stability to ensure consistent dosing.[3]
Q5: How long does it take to see the effects of this compound in mice?
A5: The onset of action can vary. For behavioral studies, it is often recommended to allow for a period of chronic administration (e.g., several weeks) to reach steady-state drug levels and observe stable behavioral effects.[3] Acute effects on motor activity may be observable sooner.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Side Effects
Problem: Mice are exhibiting excessive hyperactivity, stereotypy, or other abnormal behaviors not anticipated in the experimental design.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Dosage is too high. | Review the literature for dose-response data in a similar mouse strain and experimental context. Consider reducing the dose in subsequent cohorts. A dose of 15 mg/kg/day has been shown to cause modest alterations in locomotion, with 40 mg/kg/day inducing robust hyperlocomotion.[3] |
| Mouse strain sensitivity. | Different mouse strains can have varied responses to pharmacological agents. If possible, test the dosage in a different, commonly used strain (e.g., C57BL/6J) to assess for strain-specific effects. |
| Off-target effects. | While this compound is a selective A2A antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Review the literature for any known secondary targets. |
| Interaction with other experimental factors. | Consider if other aspects of the experimental protocol (e.g., diet, housing conditions, other administered substances) could be interacting with this compound to produce the observed behavior. |
Issue 2: Lack of Therapeutic Effect
Problem: The expected therapeutic outcome (e.g., improvement in motor coordination, cognitive enhancement) is not being observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Dosage is too low. | The dose may be insufficient to achieve the desired receptor occupancy and biological effect. A dose-escalation study may be necessary. |
| Poor bioavailability. | If administering in drinking water or feed, ensure the drug is stable and being consumed in sufficient quantities. For oral gavage, verify the correct preparation of the dosing solution and proper administration technique. |
| Incorrect timing of behavioral testing. | The therapeutic effect may not be apparent at the time point chosen for assessment. Consider adjusting the timing of the behavioral tests relative to drug administration. |
| Inappropriate animal model. | The chosen mouse model may not be suitable for evaluating the therapeutic potential of this compound for the specific endpoint of interest. |
Issue 3: Dyskinesia-like Movements
Problem: Mice are displaying abnormal involuntary movements (AIMs), such as axial, limb, or orofacial twisting and jerking.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High dosage of this compound. | Dyskinesia is a known side effect in humans, particularly at higher doses.[4] Reduce the this compound dosage. |
| Interaction with L-DOPA. | If co-administering with L-DOPA, the combination may be inducing or exacerbating dyskinesia. Consider reducing the dose of either or both compounds. |
| Subjective scoring of behavior. | Ensure that the assessment of AIMs is performed by a trained observer who is blinded to the experimental groups. Use a standardized scoring system. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dosage (mg/kg/day) | Observed Effect on Locomotion | Reference |
| 4 | No significant increase in movement. | [3] |
| 10 | No significant increase in movement. | [3] |
| 15 | Modest alterations in locomotion. | [3] |
| 40 | Robust hyperlocomotion. | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation of Dosing Solution:
-
This compound is poorly soluble in water. A common vehicle is a suspension in a solution such as 0.5% methylcellulose in sterile water.
-
Calculate the required concentration based on the desired dosage (mg/kg) and the average weight of the mice. The administration volume should typically be 5-10 mL/kg.
-
Ensure the solution is thoroughly mixed before each administration to ensure a homogenous suspension.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for mice).
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle. If there is any resistance, do not force it, as this may indicate entry into the trachea. Withdraw and try again.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly administer the solution.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for several minutes to ensure there are no signs of distress, such as labored breathing.
-
Protocol 2: Open-Field Test for Locomotor Activity
-
Apparatus:
-
A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use automated video tracking software to analyze the recordings.
-
Key parameters to measure include:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: Can be used to assess anxiety-like behavior (less time in the center may indicate higher anxiety).
-
Rearing frequency: The number of times the mouse stands on its hind legs.
-
-
Protocol 3: Assessment of Abnormal Involuntary Movements (AIMs)
-
Observation:
-
Following this compound administration (with or without L-DOPA), place the mouse in a transparent cylinder for observation.
-
Record the mouse's behavior for a defined period (e.g., 1-2 minutes) at several time points post-injection.
-
-
Scoring:
-
A trained observer, blind to the treatment groups, should score the severity of AIMs based on a standardized scale. The scale typically assesses three subtypes of AIMs:
-
Axial: Twisting movements of the neck and trunk.
-
Limb: Jerking or dystonic movements of the forelimbs or hindlimbs.
-
Orofacial: Repetitive, empty chewing or jaw movements.
-
-
Each subtype is scored on a severity scale (e.g., 0-4), where 0 is absent, 1 is occasional, 2 is frequent, 3 is continuous but interrupted by sensory stimuli, and 4 is continuous and not interrupted.
-
Mandatory Visualizations
Caption: this compound signaling pathway in a striatal neuron.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 2. instechlabs.com [instechlabs.com]
- 3. This compound reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Anti-Parkinson’s Disease Drug via Targeting Adenosine A2A Receptor Enhances Amyloid-β Generation and γ-Secretase Activity | PLOS One [journals.plos.org]
Troubleshooting unexpected results in istradefylline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during experiments with istradefylline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor.[1] In the context of neurobiology, particularly in the basal ganglia, adenosine A2A receptors are highly expressed and play a role in modulating dopaminergic signaling. By blocking these receptors, this compound helps to restore motor balance, which is particularly relevant in conditions like Parkinson's disease.
Q2: What are the typical solvents for dissolving this compound for in vitro experiments?
A2: this compound has low aqueous solubility (approximately 0.5 µg/mL) across a physiological pH range.[2] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO) at concentrations of up to 10 mg/mL.[3] It is insoluble in water and ethanol.[4] When preparing stock solutions in DMSO, it is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4]
Q3: Is this compound light-sensitive?
A3: Yes, this compound is known to be photolabile. Due to a double bond in its structure, it can undergo photoisomerization to Z-istradefylline when exposed to light in a dilute solution.[1][5] One study noted that approximately one-third of this compound in solution could be isomerized after one hour of light exposure.[1] Therefore, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil and storing them in the dark.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for the adenosine A2A receptor. In vitro studies have shown that it has significantly lower affinity for other adenosine receptor subtypes (A1, A2B, and A3) and no appreciable effects on a wide range of other neurotransmitter receptors, including dopamine, acetylcholine, serotonin, and norepinephrine receptors.[1][6] This high selectivity minimizes the risk of undesirable off-target effects in experimental models.
Troubleshooting Guides
Guide 1: Inconsistent Results in cAMP Assays
Problem: You are observing variable or no inhibition of agonist-induced cAMP production with this compound.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound solutions from solid stock for each experiment. Ensure stock solutions in DMSO are stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light. |
| Suboptimal Agonist Concentration | Titrate the A2A receptor agonist (e.g., CGS21680) to determine the EC80 concentration for your specific cell system. Using a concentration that is too high or too low can affect the apparent potency of this compound. |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. Receptor expression levels can change with cell stress or high passage numbers, leading to variability. |
| Incorrect Assay Conditions | Optimize incubation times for both this compound pre-incubation and agonist stimulation. A kinetic analysis has shown that this compound binding reaches equilibrium within one minute.[1] |
| Vehicle (DMSO) Effects | Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%). Run a vehicle-only control to assess any baseline effects. |
Guide 2: High Non-Specific Binding in Radioligand Binding Assays
Problem: You are experiencing high background signal in your adenosine A2A receptor radioligand binding assay with this compound as a competitor.
| Potential Cause | Troubleshooting Step |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its Kd value to minimize non-specific binding. For the A2A-selective antagonist radioligand [3H]-ZM241385, the Kd is in the low nanomolar range (e.g., 0.14 nM in rat striatal membranes).[7] |
| Inadequate Washing | Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand from the filters. |
| Filter Pre-treatment | Pre-soak your glass fiber filters (e.g., GF/C) in a solution like 0.05% Brij or 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[8] |
| Incorrect Blocking Agent | Ensure your assay buffer contains an appropriate protein source, like 0.5% protease-free Bovine Serum Albumin (BSA), to block non-specific binding sites on the membranes and labware.[8] |
| Membrane Quality | Use freshly prepared cell membranes and ensure they have been properly washed to remove any endogenous adenosine that could interfere with the assay. |
Guide 3: Unexpected Cell Viability/Toxicity Results
Problem: this compound is showing unexpected effects on cell viability in assays like the MTT assay.
| Potential Cause | Troubleshooting Step |
| Assay Interference | Be aware that drugs can interfere with the chemistry of viability assays. For example, compounds that affect cellular metabolism or redox state can interfere with tetrazolium-based assays like MTT.[9] Consider using a viability assay with a different readout, such as one based on ATP content (e.g., CellTiter-Glo®) or DNA staining of dead cells (e.g., with propidium iodide), to confirm your results. |
| High this compound Concentration | While generally well-tolerated by cells at typical experimental concentrations, very high concentrations of any compound can induce off-target toxicity. Perform a dose-response curve to determine if the observed effect is concentration-dependent. |
| DMSO Toxicity | High concentrations of the DMSO vehicle can be toxic to cells. Ensure the final DMSO concentration is kept low (e.g., ≤ 0.1%) and is consistent across all treatment and control groups. |
| Contamination | Rule out contamination of your cell culture or reagents, which can independently affect cell viability. |
Quantitative Data Summary
Table 1: this compound Binding Affinities (Ki) for Adenosine Receptors
| Species | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| Human | >287 | 9.12 | >681 | [4] |
| Rat | 50.9 | 1.57 | - | [4] |
| Mouse | 105.02 | 1.87 | - | [4] |
Table 2: this compound IC50 Values in Functional Assays
| Assay | Cell Line | Agonist Used | This compound IC50 | Reference |
| cAMP Inhibition | hADORA2A-HEK293 | NECA | 1.94 µg/mL | [1][5] |
Key Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is adapted from a method used to assess the inhibitory activity of this compound on cAMP expression in cells stably expressing the human adenosine A2A receptor.[1][5]
Materials:
-
hADORA2A-HEK293 cells (or other suitable cell line expressing the A2A receptor)
-
Cell culture medium
-
Assay buffer
-
Adenosine A2A receptor agonist (e.g., NECA)
-
This compound
-
cAMP assay kit (e.g., ELISA-based)
Methodology:
-
Cell Seeding: Seed hADORA2A-HEK293 cells in a suitable culture plate (e.g., 6-well or 96-well) and allow them to adhere and grow for 24 hours.
-
Pre-incubation with this compound: Remove the culture medium and add assay buffer containing various concentrations of this compound. Incubate at 37°C for a pre-determined time (e.g., 30-45 minutes).
-
Agonist Stimulation: Add the A2A receptor agonist (e.g., NECA at its EC80 concentration) to the wells and incubate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP concentration using the cAMP assay kit. Calculate the percent inhibition of the agonist response for each this compound concentration and determine the IC50 value.
Protocol 2: Adenosine A2A Receptor Radioligand Binding Assay (Competition)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A2A receptor. The A2A-selective antagonist [3H]-ZM241385 is a commonly used radioligand for this purpose.[7][10][11]
Materials:
-
Cell membranes prepared from a source rich in adenosine A2A receptors (e.g., rat striatum or transfected HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]-ZM241385
-
This compound
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor ligand (e.g., 100 µM NECA)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail and counter
Methodology:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]-ZM241385 (typically at its Kd value), and varying concentrations of this compound.
-
Define Total and Non-specific Binding:
-
Total Binding: Wells containing only the radioligand and cell membranes.
-
Non-specific Binding: Wells containing the radioligand, cell membranes, and a saturating concentration of a non-labeled competitor (e.g., 100 µM NECA).
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and this compound's Point of Action.
Caption: General Experimental Workflow for In Vitro Characterization of this compound.
Caption: Logical Flow for Troubleshooting Unexpected this compound Experiment Results.
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. scispace.com [scispace.com]
- 11. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
How to control for off-target effects of istradefylline
Welcome to the technical support center for istradefylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to control for potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective adenosine A2A receptor antagonist.[1][2] Its primary mechanism involves blocking the A2A receptor, a G-protein coupled receptor (GPCR), which is abundant in the basal ganglia.[3][4] By antagonizing the A2A receptor, this compound modulates downstream signaling pathways, which can be particularly relevant in neurodegenerative diseases like Parkinson's.[5]
Q2: How selective is this compound for the adenosine A2A receptor?
A2: this compound exhibits high selectivity for the human adenosine A2A receptor. Its affinity for other adenosine receptor subtypes (A1, A2B, and A3) is significantly lower.[6][7] Furthermore, it has been shown to have weak to no significant affinity for a wide range of other neurotransmitter receptors, transporters, and enzymes.[6][8]
Q3: What are the potential off-target effects of this compound?
A3: Due to its high selectivity, this compound is considered to have a low potential for off-target effects.[9] However, as a xanthine derivative, it's important to consider potential interactions with other targets known to be modulated by this class of compounds, such as phosphodiesterases (PDEs), although this compound has been shown to not inhibit canine PDEs I-V.[2][7][10][11][12] Comprehensive off-target screening is always recommended for any new experimental system.
Q4: What are the essential positive and negative controls to include in my this compound experiments?
A4:
-
Positive Controls: A known, structurally distinct A2A receptor antagonist (e.g., ZM241385) can be used to confirm that the observed effect is due to A2A receptor antagonism and not a unique chemical property of this compound.[13]
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not affect the experimental outcome.
-
Inactive Analog: If available, a structurally similar but inactive analog of this compound can be a powerful control to rule out non-specific effects.
-
Target-Negative Cells: Using cells that do not express the A2A receptor (e.g., parental cell line or A2A receptor knockout cells) is a crucial negative control to demonstrate that the effects of this compound are target-dependent.
-
Troubleshooting Guides
Guide 1: cAMP Functional Assay
The cAMP assay is a cornerstone for characterizing A2A receptor antagonism. Here’s how to troubleshoot common issues:
Issue 1: High background or low signal-to-noise ratio.
-
Possible Cause: Suboptimal cell density, high basal cAMP levels, or issues with reagents.
-
Troubleshooting Steps:
-
Optimize Cell Number: Titrate the number of cells per well to find the optimal density that provides a robust signal without excessive background.
-
Include a Phosphodiesterase (PDE) Inhibitor: Add a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP and increase the signal window.[14]
-
Check Reagent Quality: Ensure all reagents, especially the agonist and cAMP detection reagents, are fresh and have been stored correctly.
-
Serum Starvation: Serum in the culture medium can sometimes activate receptors and increase basal cAMP. Consider serum-starving the cells for a few hours before the assay.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause: Inconsistent cell plating, pipetting errors, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Plating: Use a multichannel pipette and mix the cell suspension thoroughly before plating to ensure an even distribution of cells in each well.
-
Pre-incubation Time: Standardize the pre-incubation time with this compound before adding the agonist to ensure consistent receptor occupancy.
-
Temperature Control: Maintain a consistent temperature during all incubation steps, as temperature can affect enzyme kinetics and receptor binding.
-
Issue 3: Unexpected dose-response curve shape (e.g., biphasic).
-
Possible Cause: Off-target effects at higher concentrations, compound cytotoxicity, or complex pharmacology.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) at the same concentrations of this compound to rule out cytotoxicity-induced artifacts.
-
Test a Wider Concentration Range: Extending the concentration range can help to better define the shape of the curve and identify potential biphasic responses.[15]
-
Use a Structurally Unrelated Antagonist: Compare the dose-response curve with that of a structurally different A2A antagonist. If both compounds show a similar biphasic curve, it might suggest a true pharmacological effect rather than an off-target effect specific to this compound's chemical structure.
-
Guide 2: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of this compound for the A2A receptor.
Issue 1: High non-specific binding.
-
Possible Cause: Radioligand sticking to filters or plasticware, or binding to non-receptor sites on the cell membranes.
-
Troubleshooting Steps:
-
Pre-treat Filters: Soak the filter mats in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Optimize Protein Concentration: Reduce the amount of membrane protein per well to decrease the number of non-specific binding sites.[16]
-
Include BSA in Assay Buffer: Adding bovine serum albumin (BSA) to the assay buffer can help to block non-specific binding sites.
-
Rapid Filtration and Washing: Minimize the time between filtration and washing, and use ice-cold wash buffer to reduce the dissociation of the radioligand from the receptor.[17]
-
Issue 2: Low specific binding signal.
-
Possible Cause: Low receptor expression, inactive radioligand, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use a cell line with confirmed high expression of the A2A receptor.
-
Check Radioligand Quality: Ensure the radioligand has not degraded. Use a fresh batch if necessary.
-
Optimize Incubation Time and Temperature: Determine the optimal incubation time and temperature to reach binding equilibrium.
-
Data Presentation
Table 1: Selectivity Profile of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A2A | 2.2 | [7] |
| Adenosine A1 | 320 | [7] |
| Adenosine A2B | >10,000 | [7] |
| Adenosine A3 | 1,400 | [7] |
Table 2: this compound Activity in Functional Assays
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| cAMP accumulation | HEK293 expressing hA2A | CGS21680 | 8.1 | [6] |
Experimental Protocols
Protocol 1: cAMP Functional Assay
This protocol describes a method to determine the potency of this compound in inhibiting agonist-induced cAMP production in cells expressing the human adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
A2A receptor agonist (e.g., CGS21680)
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, GloSensor™)
-
White, opaque 96-well plates
Procedure:
-
Cell Plating: Seed the HEK293-hA2A cells into 96-well plates at an optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the agonist at a concentration that will give an EC80 response.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or vehicle for 15-30 minutes at 37°C. Include a PDE inhibitor in the assay buffer.
-
Agonist Stimulation: Add the EC80 concentration of the agonist to the wells and incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Calculate the IC50 value from the curve.
Protocol 2: Validating On-Target Effects using A2A Receptor Knockout Cells
This protocol outlines a workflow for confirming that the observed effects of this compound are mediated by the A2A receptor using CRISPR-Cas9 generated knockout cells.
Materials:
-
Wild-type HEK293 cells
-
HEK293 cells with a CRISPR-Cas9 mediated knockout of the ADORA2A gene
-
This compound
-
Reagents for the specific functional assay (e.g., cAMP assay reagents)
Procedure:
-
Cell Culture: Culture both the wild-type and ADORA2A knockout HEK293 cells under identical conditions.
-
Assay Performance: Perform the functional assay of interest (e.g., cAMP assay as described in Protocol 1) in parallel on both cell lines. Treat both cell lines with a range of this compound concentrations.
-
Data Comparison: Compare the dose-response curves obtained from the wild-type and knockout cells.
-
Interpretation: A significant reduction or complete absence of a response to this compound in the knockout cells compared to the wild-type cells confirms that the drug's effect is mediated through the A2A receptor.
Mandatory Visualizations
References
- 1. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol to rapidly screen CRISPR-Cas9 gene editing outcomes in a cell population by mutating eGFP to a blue or non-fluorescent phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GloSensor™ cAMP Assay Protocol [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. graphpad.com [graphpad.com]
- 12. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 13. GloSensor™ Technology [promega.com]
- 14. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 15. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Istradefylline Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with istradefylline in animal models. The focus is on practical strategies to improve its bioavailability for reliable and reproducible preclinical data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound in animal models?
A1: The primary challenges stem from this compound's physicochemical properties and metabolic pathways:
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal tract, a critical step for absorption.[1][2]
-
Metabolism: It is extensively metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP1A1/1A2 in the liver and intestines.[3] This first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: Although not definitively established as a major issue for this compound, P-glycoprotein (P-gp) and other efflux transporters can actively pump drugs out of intestinal cells back into the lumen, limiting absorption.
-
Photostability: this compound has been noted to have poor photostability in solution, which can affect its integrity in certain experimental setups.[4][5]
Q2: How does food intake affect the bioavailability of this compound in animal studies?
A2: The effect of food on this compound absorption can be complex and may depend on the composition of the meal. In human studies, administration with a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), suggesting that co-administration with fatty foods may enhance its absorption, possibly by increasing its solubility in the gastrointestinal tract.[3] For animal studies, it is crucial to be consistent with the feeding schedule (e.g., fasted or fed state) to ensure reproducible results.
Q3: Are there known species differences in this compound metabolism that I should be aware of?
A3: While specific comparative metabolism studies in different animal models are not extensively detailed in the provided search results, it is a critical consideration. The expression and activity of CYP3A4 and CYP1A enzymes can vary significantly between species (e.g., rodents vs. non-rodents) and even between different strains of the same species. This can lead to differences in the rate of metabolism and overall drug exposure. Therefore, it is advisable to conduct pilot pharmacokinetic studies in the chosen animal model to characterize the metabolic profile of this compound before proceeding with large-scale efficacy studies.
Q4: What is the impact of this compound's crystal form on its bioavailability?
A4: The crystalline form (polymorphism) of this compound significantly impacts its dissolution rate, which is a key determinant of its oral bioavailability. Studies have shown that different crystal forms of this compound, prepared from different solvents, exhibit varying dissolution profiles. For instance, Form I (from ethanol) and Form III (from acetonitrile) have been shown to have a significantly higher dissolution rate compared to Form II (from methanol).[2][6][7] This suggests that selecting an optimal crystal form can be a viable strategy to enhance the bioavailability of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound in animal experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor solubility and dissolution of the drug in the GI tract. | 1. Optimize the vehicle: For aqueous suspensions, use a combination of suspending agents (e.g., 0.5% methylcellulose) and wetting agents (e.g., 0.1% Tween 80). For solutions, consider using a co-solvent system. A study reported using a mixture of 40% DMSO, 30% Cremophor EL, and 30% mineral oil to solubilize this compound for administration in drinking water to mice.[1] 2. Particle size reduction: Micronization or nano-milling of the this compound powder can increase the surface area for dissolution. 3. Formulation Strategies: Consider advanced formulations like solid dispersions or nanoparticle-based delivery systems to improve solubility and dissolution. |
| Precipitation of this compound in the dosing formulation. | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Conduct solubility studies: Determine the saturation solubility of this compound in various vehicles before preparing the dosing formulation. 2. Use a co-solvent system: A mixture of solvents can improve solubility. However, ensure the chosen solvents are non-toxic at the administered dose. 3. Prepare fresh formulations: Due to potential stability issues, it is recommended to prepare the dosing formulations fresh daily. |
| Difficulty in administering a consistent dose due to formulation issues. | High viscosity or instability of the suspension. | 1. Optimize the concentration of the suspending agent: Too high a concentration can make the suspension too viscous for accurate dosing. 2. Ensure homogeneity: Vigorously vortex or sonicate the suspension before each administration to ensure a uniform distribution of the drug. |
| Unexpectedly low drug exposure in certain animal groups. | Co-administration of substances that induce CYP3A4 or CYP1A enzymes. | 1. Review all co-administered compounds: Check for known CYP inducers. 2. Standardize the diet: Some dietary components can induce metabolic enzymes. |
| Unexpectedly high drug exposure and potential toxicity. | Co-administration of substances that inhibit CYP3A4. | 1. Review all co-administered compounds: Check for known CYP3A4 inhibitors. 2. Consider genetic variations: Different strains of animals may have varying levels of CYP enzyme activity. |
Data Presentation: Enhancing this compound Dissolution
The following table summarizes the dissolution data for different crystal forms of this compound, highlighting the potential for improving its bioavailability by selecting an optimal form.[2][6][7]
| Crystal Form (Solvent) | Dissolution Rate at 60 min (pH 1.2) | Dissolution Rate at 60 min (pH 4.5) | Dissolution Rate at 60 min (pH 6.8) |
| Form I (Ethanol) | 87.1% | 88.1% | 87.5% |
| Form II (Methanol) | 58.2% | 58.9% | 58.2% |
| Form III (Acetonitrile) | 87.7% | 87.1% | 86.0% |
This data clearly indicates that Form I and Form III have superior dissolution profiles compared to Form II, suggesting they are better candidates for in vivo studies aiming for higher bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension for Rodent Studies
Objective: To prepare a homogenous and stable suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder (micronized, if possible)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Wetting agent (optional): 0.1% (v/v) Tween 80
-
Sterile water for injection
-
Glass mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated oral gavage needles
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
If using a wetting agent, prepare a small amount of vehicle containing Tween 80.
-
In a glass mortar, add a small volume of the vehicle (with or without Tween 80) to the this compound powder to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating or homogenizing to form a uniform suspension.
-
Transfer the suspension to a sterile beaker with a magnetic stir bar.
-
Stir the suspension continuously on a magnetic stirrer at a low to medium speed to maintain homogeneity before and during dosing.
-
Before each administration, gently vortex the syringe to ensure a uniform suspension is drawn.
-
Administer the suspension to the animals using a calibrated oral gavage needle.
Troubleshooting:
-
Clumping of powder: Ensure the powder is finely milled and properly wetted with a small amount of vehicle before adding the full volume.
-
Inconsistent dosing: Maintain continuous stirring of the bulk suspension and vortex the dosing syringe immediately before administration.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations (e.g., different crystal forms, solid dispersions).
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
This compound formulations (e.g., tablets or capsules containing a specific crystal form)
-
HPLC system for quantifying this compound concentration
Procedure:
-
Prepare the dissolution medium and pre-heat it to 37 ± 0.5 °C.
-
Place the specified volume of dissolution medium in each dissolution vessel.
-
Set the paddle speed (e.g., 50 rpm).
-
Place one unit of the this compound formulation into each vessel.
-
Start the dissolution apparatus.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm) to prevent undissolved particles from interfering with the analysis.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Factors affecting this compound's oral bioavailability.
References
- 1. This compound reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Crystal Forms of this compound: Structure, Solubility, and Dissolution Profile - Beijing Institute of Technology [pure.bit.edu.cn]
Technical Support Center: Troubleshooting Istradefylline In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results with istradefylline in in vitro settings. This compound is a potent and highly selective adenosine A2A receptor antagonist, and its primary in vitro effect is the inhibition of A2A receptor-mediated signaling pathways.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro effect of this compound?
This compound is a competitive antagonist of the adenosine A2A receptor.[1][2] The A2A receptor is a Gs protein-coupled receptor that, upon activation by an agonist (e.g., adenosine, CGS21680, NECA), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4]
Therefore, the expected effect of this compound is the blockade of agonist-induced cAMP accumulation . In a dose-response experiment, this compound should cause a rightward shift in the concentration-response curve of an A2A agonist without reducing the maximum possible response.[1][2]
Q2: My this compound treatment is showing no effect on agonist-induced cAMP levels. What are the most common causes?
A lack of effect can typically be traced to one of three areas: the integrity of the reagents, the validity of the cell system, or the experimental protocol. Follow the troubleshooting workflow below to diagnose the issue.
Q3: How should I prepare and store this compound solutions?
Proper handling of this compound is critical for experimental success.
-
Solubility: this compound has very low aqueous solubility (approx. 0.5-0.6 µg/mL).[5] It is highly recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution before making further dilutions in aqueous media.
-
Stability: this compound is known to be sensitive to light. When in solution and exposed to daylight, it can rapidly isomerize to Z-istradefylline, which may have different activity.[6] All solutions containing this compound should be prepared fresh and protected from light by using amber vials or wrapping tubes in foil.
-
Storage: For short-term storage, keep stock solutions at 4°C. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I confirm my cell model is appropriate for studying this compound?
The cell line must express functional adenosine A2A receptors.
-
Confirm Expression: Verify A2A receptor expression at the mRNA level (RT-qPCR) or protein level (Western Blot, Flow Cytometry).
-
Confirm Functionality: The most direct method is to test for a functional response. Treat the cells with a potent A2A receptor agonist (e.g., CGS21680) and measure cAMP production. A robust, dose-dependent increase in cAMP confirms the presence of functional Gs-coupled A2A receptors. If there is no response to the agonist, this compound will not have an effect to antagonize.
Q5: How do I select the right concentration of A2A agonist for my antagonism assay?
The effect of a competitive antagonist like this compound is dependent on the concentration of the agonist it is competing with.
-
Generate an Agonist Dose-Response Curve: First, perform a dose-response experiment with your A2A agonist alone to determine its potency (EC50) and the maximal response (Emax) in your cell system.
-
Select an Appropriate Concentration: For an antagonism assay, use a concentration of the agonist that produces a submaximal response, typically in the range of its EC50 to EC80 . Using a concentration that is too high (saturating) will require very high concentrations of this compound to show an inhibitory effect, potentially masking its potency.
Quantitative Data Summary
The following table summarizes key in vitro parameters for this compound from published literature.
| Parameter | Species | Value | Notes | Reference(s) |
| Binding Affinity (Ki) | Human | 2.2 - 9.12 nM | For A2A Receptor | [7][8] |
| Rat | 1.57 nM | For A2A Receptor | [8] | |
| Mouse | 1.87 nM | For A2A Receptor | [8] | |
| Selectivity | Human | >70-fold higher for A2A vs A1 | Ki for A1 receptor is >150 nM | [7][8] |
| IC50 | hADORA2A-HEK293 cells | ~5.0 µM (1.94 µg/mL) | Inhibition of agonist-induced cAMP | [6] |
| Aqueous Solubility | N/A | ~0.5 - 0.6 µg/mL | In physiological pH range | [5] |
| Binding Kinetics | Human | Reaches equilibrium in <1 min | Reversible binding to A2A receptor | [1][2] |
Experimental Protocols
Key Experiment: A2A Receptor Antagonism via cAMP Accumulation Assay
This protocol describes a common method to measure this compound's ability to inhibit agonist-induced cAMP production in a cell-based assay.
1. Materials:
-
Cell line expressing adenosine A2A receptors (e.g., HEK293-hA2AR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
A2A receptor agonist (e.g., CGS21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Assay buffer (e.g., HBSS or serum-free media)
-
DMSO (for stock solutions)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
2. Reagent Preparation:
-
This compound Stock (10 mM): Dissolve this compound in 100% DMSO. Protect from light.
-
Agonist Stock (10 mM): Dissolve A2A agonist in 100% DMSO.
-
IBMX Stock (100 mM): Dissolve IBMX in 100% DMSO.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and a fixed concentration of the A2A agonist in assay buffer. Ensure the final DMSO concentration is consistent across all wells and is typically ≤0.5%.
3. Experimental Workflow:
-
Cell Plating: Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-incubation with Antagonist:
-
Wash cells once with pre-warmed assay buffer.
-
Add assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX) and varying concentrations of this compound (or vehicle control).
-
Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.
-
-
Stimulation with Agonist:
-
Add the A2A agonist at a fixed, pre-determined concentration (e.g., EC80) to all wells except the "vehicle" or "basal" control wells.
-
Incubate for 15-60 minutes at 37°C (time should be optimized).
-
-
Cell Lysis and cAMP Detection:
-
Stop the reaction by lysing the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement (e.g., read fluorescence on a plate reader).
-
4. Controls are Essential:
-
Basal Control: Cells treated with vehicle only (no agonist or antagonist).
-
Vehicle Control: Cells treated with the agonist and the same final concentration of DMSO as the this compound-treated wells. This defines the 100% stimulation level.
-
Antagonist-Only Control: Cells treated with the highest concentration of this compound alone to ensure it has no agonist activity.
5. Data Analysis:
-
Normalize the data by setting the basal control as 0% and the vehicle (agonist-only) control as 100%.
-
Plot the % inhibition of the agonist response versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.
Visualizations
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
Refining Istradefylline Studies: A Technical Support Center
For researchers, scientists, and drug development professionals working with the selective adenosine A2A receptor antagonist, istradefylline, this technical support center provides essential guidance on experimental protocols and troubleshooting. This resource aims to address specific challenges encountered during in vitro and in vivo studies to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential problems that may arise during this compound research.
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions for in vitro experiments?
-
Answer: this compound has very low aqueous solubility (~0.5 µg/mL) across a wide pH range.[1][2] For in vitro cell-based assays, a common practice is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Question: My this compound solution appears to be degrading or losing activity. What precautions should I take?
-
Answer: this compound is known to be photosensitive and can undergo photoisomerization from the active (E)-isomer to the less active (Z)-isomer when exposed to light, especially in solution.[3][4] To mitigate this, always prepare and store this compound solutions protected from light by using amber vials or wrapping containers in aluminum foil. It is recommended to prepare fresh dilutions for each experiment from a frozen stock. The stability of stock solutions in DMSO at -20°C is generally good for at least one month.[5]
-
-
Question: How should I prepare this compound for in vivo administration in animal models?
-
Answer: Due to its poor water solubility, preparing this compound for oral or parenteral administration in animals requires a suitable vehicle. A common method for oral gavage is to prepare a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water. For intraperitoneal injections, a solution can be prepared by first dissolving this compound in a minimal amount of DMSO and then diluting it with a vehicle like corn oil or a mixture of propylene glycol and saline.[5] It is essential to ensure the final concentration of DMSO is non-toxic to the animals. Always perform a small-scale formulation test to check for precipitation before preparing the bulk solution for your study.
-
2. In Vitro Assay Challenges
-
Question: I am not observing the expected antagonist effect of this compound in my cAMP assay. What could be the issue?
-
Answer: Several factors could contribute to this. First, verify the concentration and activity of your A2A receptor agonist (e.g., CGS21680) used to stimulate cAMP production. Ensure that the agonist concentration is at or near its EC80 to provide a sufficient window for observing antagonism. Second, confirm the integrity of your this compound stock solution, as degradation can lead to reduced potency. Third, optimize the cell density and incubation times for both the antagonist and agonist. Insufficient pre-incubation with this compound may not allow for adequate receptor binding before agonist stimulation. Finally, consider the expression level of the A2A receptor in your cell line, as low expression may result in a small dynamic range for the assay.
-
-
Question: I am observing cytotoxicity at higher concentrations of this compound. How can I differentiate between specific antagonism and non-specific toxic effects?
-
Answer: It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays. This will allow you to identify the concentration range where this compound exhibits specific A2A receptor antagonism without causing significant cell death. If you observe effects only at concentrations that also induce cytotoxicity, the results may be confounded. In such cases, consider using lower, non-toxic concentrations or exploring more sensitive assay endpoints.
-
3. In Vivo Study Considerations
-
Question: The behavioral effects of this compound in my animal model of Parkinson's disease are variable or not reproducible. What are some potential reasons?
-
Answer: In vivo studies with this compound can be influenced by several factors. The choice of animal model and the extent of the dopaminergic lesion are critical. The efficacy of this compound is often more pronounced when used in combination with a sub-optimal dose of L-DOPA rather than as a monotherapy.[6] The timing of drug administration relative to the behavioral testing is also crucial and should be based on the pharmacokinetic profile of this compound in the specific species. Furthermore, ensure that the behavioral tests are well-validated and that experimenters are blinded to the treatment groups to minimize bias. Environmental factors and animal stress can also significantly impact behavioral outcomes.
-
-
Question: I am concerned about potential off-target effects of this compound in my experiments. How selective is it?
-
Answer: this compound is a highly selective antagonist for the adenosine A2A receptor. In vitro binding assays have shown that its affinity for the A2A receptor is significantly higher than for other adenosine receptor subtypes (A1, A2B, and A3) and a wide range of other neurotransmitter receptors.[7][8] However, at very high concentrations, the possibility of off-target effects can never be completely excluded. It is good practice to include control experiments, such as using a structurally different A2A receptor antagonist, to confirm that the observed effects are indeed mediated by A2A receptor blockade.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| Ki (A2A Receptor) | Human | 2.2 nM | [8] |
| Rat | 1.57 nM | [5] | |
| Mouse | 1.87 nM | [5] | |
| Ki (A1 Receptor) | Human | >287 nM | [5] |
| Rat | 50.9 nM | [5] | |
| Mouse | 105.02 nM | [5] | |
| IC50 (cAMP inhibition) | hADORA2A-HEK293 cells | 1.94 µg/mL | [3][9] |
| IC50 (Cell Viability) | B16F10 melanoma cells | 235 nM |
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models
| Animal Model | Treatment | Key Finding | Reference(s) |
| MPTP-treated Marmoset | This compound (10 mg/kg, p.o.) | Increased locomotor activity and improved motor disability. | [5] |
| Rodent models of PD | This compound + sub-optimal L-DOPA | Potentiation of L-DOPA's anti-parkinsonian effects. | [6] |
| Rat model of cerebral ischemia | This compound (3 mg/kg, i.p.) | Attenuated cognitive and motor deficits, reduced neurodegeneration. | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. In Vitro cAMP Accumulation Assay
-
Objective: To determine the antagonistic activity of this compound at the adenosine A2A receptor by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
-
Materials:
-
Cells expressing the adenosine A2A receptor (e.g., HEK293-hA2AR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Adenosine A2A receptor agonist (e.g., CGS21680).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Protocol:
-
Seed cells in a 96-well or 384-well plate at an optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium from the cells and wash once with stimulation buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare the A2A agonist solution in stimulation buffer at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Add the agonist solution to the wells (except for the basal control wells) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
-
2. In Vivo Behavioral Assessment in a Rodent Model of Parkinson's Disease
-
Objective: To evaluate the efficacy of this compound in alleviating motor deficits in a rodent model of Parkinson's disease, often in combination with L-DOPA.
-
Materials:
-
Rodent model of Parkinson's disease (e.g., 6-OHDA-lesioned rats).
-
This compound.
-
L-DOPA/Benserazide.
-
Vehicle for drug administration (e.g., 0.5% CMC).
-
Behavioral testing apparatus (e.g., rotarod, cylinder test apparatus).
-
-
Protocol:
-
Acclimate the animals to the behavioral testing apparatus for several days before the experiment.
-
On the day of the experiment, administer the vehicle, this compound, L-DOPA, or a combination of this compound and L-DOPA to the animals (e.g., via oral gavage).
-
At a predetermined time point based on the pharmacokinetics of the drugs, begin the behavioral testing.
-
Rotarod Test: Place the animal on the rotating rod and measure the latency to fall.
-
Cylinder Test: Place the animal in a transparent cylinder and record the number of forelimb wall touches with the impaired and unimpaired limbs over a set period.
-
Analyze the data to compare the performance of the different treatment groups.
-
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro this compound Studies
Caption: A typical experimental workflow for evaluating this compound's in vitro antagonist activity.
Troubleshooting Logic for this compound In Vitro Assays
Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activity Studies of this compound Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dyskinesia in Istradefylline Animal Model Studies
This guide provides troubleshooting advice and frequently asked questions for researchers investigating istradefylline in animal models of Parkinson's disease (PD), with a specific focus on the management and interpretation of dyskinesia.
Section 1: Frequently Asked Questions (FAQs)
Q1: Is this compound expected to induce dyskinesia when administered alone in animal models?
A: No. Preclinical studies in both rodent and non-human primate models of Parkinson's disease consistently show that this compound, when administered as a monotherapy, does not induce dyskinesia or abnormal involuntary movements (AIMs).[1] In 6-OHDA-lesioned rodents, chronic administration of this compound did not produce AIMs.[1] Similarly, in MPTP-treated primates primed with levodopa, this compound given alone did not induce dyskinesia.[1] Its mechanism as an adenosine A2A receptor antagonist is non-dopaminergic and targets the indirect output pathway of the basal ganglia, which is distinct from the mechanisms that typically induce dyskinesia.[1][2]
Q2: Why are we observing dyskinesia in animals co-treated with this compound and L-DOPA?
A: The dyskinesia observed is L-DOPA-induced dyskinesia (LID). This compound modulates the effects of L-DOPA. When combined with an optimal or high dose of L-DOPA, this compound can sometimes exacerbate existing dyskinesia.[3] However, a more robust and beneficial motor improvement is often seen when this compound is combined with low or sub-optimal doses of L-DOPA, frequently without worsening dyskinesia and in some cases even reducing it over time.[1][4][5] The appearance of dyskinesia in a co-treatment paradigm is primarily driven by the L-DOPA component.
Q3: What is the underlying mechanism for this compound's effect on L-DOPA-induced dyskinesia?
A: In Parkinson's disease, the loss of dopamine neurons leads to overactivity of the indirect "no-go" pathway in the basal ganglia.[6] Adenosine A2A receptors are highly concentrated on the neurons of this pathway.[7][8] By blocking these receptors, this compound reduces the excessive inhibitory signaling of the indirect pathway, helping to rebalance basal ganglia circuitry.[2][9] This non-dopaminergic action can potentiate the motor benefits of L-DOPA.[7] This allows for the possibility of using lower, "levodopa-sparing" doses, which in turn may delay the onset or reduce the severity of LID.[1]
Q4: Which animal model is most appropriate for studying the interaction between this compound and LID?
A: Both rodent and non-human primate models are valuable, each with distinct advantages.
-
Rodent Models (6-OHDA): Rats and mice with unilateral 6-hydroxydopamine (6-OHDA) lesions are the most common. They are cost-effective and allow for high-throughput screening.[10][11] These models reliably develop AIMs after chronic L-DOPA treatment, providing a quantifiable measure of dyskinesia.[11][12]
-
Non-Human Primate Models (MPTP): Monkeys treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are considered the gold standard.[11] They exhibit a parkinsonian syndrome and a phenomenology of LID (chorea and dystonia) that more closely resembles the human condition.[11][13] Studies with this compound have been extensively evaluated in MPTP-treated primates.[1]
Section 2: Troubleshooting Guide
Problem 1: Severe dyskinesia is observed in the L-DOPA + this compound group, confounding motor benefit assessment.
| Potential Cause | Troubleshooting Step |
| L-DOPA dose is too high. | Preclinical evidence suggests this compound is most effective with sub-optimal L-DOPA doses.[1][4] Reduce the L-DOPA dose to a threshold level that provides a moderate anti-parkinsonian effect without inducing severe dyskinesia on its own. |
| This compound dose is too high. | Although less likely to be the primary driver, a high dose of this compound might potentiate the dyskinetic effects of an optimal L-DOPA dose.[3] Consider reducing the this compound dose in combination with L-DOPA dose titration. |
| Prolonged L-DOPA "priming". | Animals with a long history of high-dose L-DOPA treatment are "primed" and more susceptible to dyskinesia.[10][14] Ensure the L-DOPA priming period and dose are consistent across all experimental groups and are not excessive for the intended study. |
Problem 2: High variability in dyskinesia scores between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent dopamine lesion. | The extent of dopamine denervation correlates with the severity of LID.[10] Verify the lesion extent post-mortem using tyrosine hydroxylase (TH) immunohistochemistry. Aim for >90% striatal dopamine depletion for consistent results. |
| Subjective or inconsistent scoring. | Dyskinesia scoring can be subjective. Ensure all scoring is performed by at least two trained observers who are blinded to the treatment groups. Conduct scoring at the same time points after L-DOPA administration, as AIMs are time-dependent.[15] |
| Animal strain and individual differences. | Different rodent strains can have varying susceptibility to L-DOPA and the development of dyskinesia.[10] Use a consistent animal strain and supplier. Acknowledge that some individual variability is inherent and ensure groups are sufficiently powered to detect a statistically significant effect. |
Problem 3: Unexpected abnormal movements observed in the this compound-only control group.
| Potential Cause | Troubleshooting Step |
| Stress-induced stereotypy. | Handling, injection stress, or the testing environment itself can induce repetitive, stereotyped behaviors that might be mistaken for dyskinesia. Habituate animals to the testing environment and handling procedures before the experiment begins. |
| Vehicle effects. | Ensure the vehicle used for this compound administration is inert and does not cause behavioral abnormalities. Run a "vehicle-only" control group to confirm. |
| Incorrect scoring. | The observed behaviors may not be true dyskinesia. Re-evaluate the behaviors against a validated AIMs rating scale. True L-DOPA-induced AIMs typically involve distinct axial, limb, and orolingual movements that are contralesional to the side of the 6-OHDA lesion.[10] |
Section 3: Data Summary
Table 1: Effect of this compound on L-DOPA-Induced Dyskinesia in MPTP-Treated Marmosets
| Treatment Group | Dyskinesia Score (Mean) | Change from Baseline | Anti-Parkinsonian Effect | Reference |
| L-DOPA (2.5 mg/kg, sub-optimal) | Baseline | - | Moderate | [4][16] |
| L-DOPA (2.5 mg/kg) + this compound (10 mg/kg) - Acute | No worsening | - | Enhanced & Prolonged | [4][16] |
| L-DOPA (2.5 mg/kg) + this compound (10 mg/kg) - Chronic (21 days) | Tendency to reduce | ↓ | Sustained Enhancement | [4][16] |
This table summarizes findings suggesting that with a sub-optimal L-DOPA dose, this compound can improve motor function without exacerbating, and potentially even reducing, established dyskinesia over time.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration | ~4 hours | Human | [1] |
| Terminal Half-Life | ~83 hours | Human | [1] |
| Receptor Affinity | High for A2A; Low for A1, A2B, A3 | Human, Monkey, Rodent | [1] |
| CYP Metabolism | Primarily CYP3A4 and CYP1A1 | - | [2][9] |
Section 4: Key Experimental Protocols
Protocol 1: Induction of a 6-OHDA Rodent Model and L-DOPA Priming
-
Animal Preparation: Acclimate adult male Sprague-Dawley rats or C57BL/6 mice to the facility for at least one week prior to surgery.
-
6-OHDA Lesion Surgery:
-
Anesthetize the animal using isoflurane or a ketamine/xylazine cocktail.
-
Secure the animal in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA infusion to protect noradrenergic neurons.
-
Infuse 6-hydroxydopamine (e.g., 8 µg in 4 µL of 0.02% ascorbic acid/saline for rats) unilaterally into the medial forebrain bundle (MFB).[17][18]
-
Allow a recovery period of 2-3 weeks.
-
-
Lesion Verification:
-
Assess rotational behavior induced by a dopamine agonist (e.g., apomorphine, 0.05 mg/kg, s.c.). A successful lesion is typically defined as >7 full contralateral rotations per minute.[12]
-
-
L-DOPA Priming for Dyskinesia:
Protocol 2: this compound Co-Administration and Dyskinesia Scoring
-
Drug Preparation:
-
Administration:
-
Dyskinesia Scoring (AIMs):
-
Place the animal in a clear, individual observation cylinder immediately after L-DOPA injection.[15]
-
Begin scoring 20-30 minutes post-injection and continue at regular intervals (e.g., every 20 minutes) for 2-3 hours.[15]
-
Score the three main subtypes of AIMs on a severity scale of 0-4 for each:
-
Axial: Contralateral dystonic posturing or twisting of the neck and trunk.
-
Limb: Jerky or dystonic movements of the forelimb and/or hindlimb contralateral to the lesion.
-
Orolingual: Repetitive, empty jaw movements and contralateral tongue protrusion.
-
-
The total AIMs score for a given time point is the sum of the scores for the three subtypes.
-
Section 5: Visual Diagrams
Caption: Basal ganglia pathway showing this compound's mechanism in PD.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of this compound treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Adenosine A<sub>2A</sub>-Receptor Antagonist this compound Enhances the Motor Response of L-DOPA Without Worsening Dyskinesia in MPTP-Treated Common Marmosets | CiNii Research [cir.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Adenosine A2A receptor antagonist this compound reduces daily OFF time in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of L-DOPA-induced dyskinesia: an update on the current options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of l-dopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy of this compound in Parkinson’s Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Levodopa-induced dyskinesia mouse model [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antidepressant-like activity of the adenosine A(2A) receptor antagonist, this compound (KW-6002), in the forced swim test and the tail suspension test in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
Best practices for storing and handling istradefylline powder
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling istradefylline powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Proper storage is crucial to maintain the integrity and stability of this compound powder. Recommendations vary based on the intended duration of storage. For optimal long-term stability, storing the powder at -20°C is recommended, which can preserve it for up to 3 years.[1] For shorter periods, storage at 2-8°C is also acceptable.[2][3]
Q2: How should I store this compound once it's dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[1] For maximum stability, store these aliquots at -80°C, which can preserve the solution for up to two years.[1][4] Storage at -20°C is also an option for up to one year.[1]
Q3: What personal protective equipment (PPE) should I use when handling this compound powder?
A3: When handling this compound powder, it is essential to use appropriate PPE to avoid exposure. This includes wearing chemical-resistant gloves, protective eyeglasses or chemical safety goggles, and a suitable respirator (NIOSH/MSHA or European Standard EN 149 approved).[2] All handling should be performed in a well-ventilated area, preferably with a mechanical exhaust system.[2]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is highly sensitive to light, especially when in solution. Aqueous solutions are extremely unstable when exposed to light and can undergo photodegradation, converting from the active (E)-isomer to the inactive (Z)-isomer.[5][6] It is critical to protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the best solvent to use for preparing an this compound stock solution?
A5: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[3] It is soluble up to at least 20 mM in DMSO.[3] For compounds that are difficult to dissolve, gentle warming and sonication may be necessary.[1] It is crucial to use fresh, anhydrous (non-hygroscopic) DMSO, as the presence of moisture can significantly reduce solubility.[1][4]
Q6: What is the solubility of this compound in aqueous solutions?
A6: this compound has very low solubility in water, approximately 0.5 to 0.6 µg/mL, across the physiological pH range.[7] Its solubility is higher in acidic solutions.[8]
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Citation(s) |
| Powder (Solid) | -20°C | Up to 3 years | [1] |
| +4°C / 2-8°C | Up to 2 years | [1][2][3] | |
| In Solvent | -80°C | Up to 2 years | [1][4] |
| -20°C | Up to 1 year | [1][4] |
Table 2: Solubility Profile
| Solvent | Solubility | Notes | Citation(s) |
| DMSO | ≥ 20 mM (approx. 7.7 mg/mL) | Use fresh, anhydrous DMSO. Gentle warming and sonication may be required. | [1][3][9] |
| Water | ~0.5 - 0.6 µg/mL | Very low solubility across physiological pH. | [7] |
| Ethanol | Low | Solubility increases with temperature. | [8] |
| Methanol | Low | Solubility increases with temperature. | [8] |
| Acetonitrile | Low | Solubility increases with temperature. | [8] |
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in DMSO.
-
Potential Cause 1: Solvent Quality. The DMSO may have absorbed moisture. Hygroscopic DMSO significantly reduces the solubility of this compound.[1]
-
Solution: Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
-
Potential Cause 2: Insufficient Solubilization Energy. The compound may require energy to fully dissolve.
-
Solution: Gently warm the solution (e.g., in a 37°C water bath) and use an ultrasonic bath to aid dissolution.[1] Be cautious with heating to avoid degradation.
-
-
Potential Cause 3: Concentration Too High. The target concentration may exceed the solubility limit.
-
Solution: Re-calculate the amount of solvent needed. Refer to the solubility data in Table 2.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause 1: Photodegradation. Exposure of stock or working solutions to light can cause the compound to isomerize, reducing its activity.[5]
-
Solution: Always protect solutions from light using amber vials or foil. Prepare working solutions fresh from a protected stock solution immediately before use.
-
-
Potential Cause 2: Degradation from Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to degradation.
-
Solution: Aliquot stock solutions after initial preparation. Use a fresh aliquot for each experiment.[1]
-
-
Potential Cause 3: Solution Instability. The compound may not be stable in the final assay buffer or media over the course of a long experiment.
-
Solution: Perform a stability test of this compound in your final experimental medium. If instability is observed, adjust the protocol to minimize the time the compound spends in the solution before analysis.
-
Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
This protocol provides a method for preparing a 20 mM stock solution from this compound powder (MW: 384.43 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes
Methodology:
-
Preparation: Work in a chemical fume hood. Ensure all glassware is clean and dry.
-
Weighing: Accurately weigh a desired amount of this compound powder. For example, weigh 3.84 mg of this compound.
-
Calculation: Calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (mL) = (3.84 mg / 384.43 mg/mmol) / 20 mmol/L = 0.5 mL
-
-
Dissolution: Add the calculated volume (0.5 mL) of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If the powder does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and/or place it in an ultrasonic bath until the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil).
-
Storage: Store the aliquots at -80°C for long-term storage.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | Adenosine A2a Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. apexbt.com [apexbt.com]
Validation & Comparative
Istradefylline vs. Caffeine: A Comparative Analysis of A2A Receptor Antagonists for Research Professionals
A detailed comparison of istradefylline and caffeine, two prominent antagonists of the A2A adenosine receptor, reveals significant differences in potency, selectivity, and pharmacokinetic profiles. While both compounds are xanthine derivatives and act on the same receptor, this compound emerges as a highly potent and selective tool for targeted research and therapeutic development, particularly in the context of neurodegenerative disorders like Parkinson's disease. Caffeine, in contrast, serves as a non-selective antagonist with broader physiological effects.
This guide provides a comprehensive comparison of this compound and caffeine, presenting key experimental data in a structured format, detailing the methodologies used to obtain this data, and illustrating the underlying biological pathways and experimental workflows.
Molecular and Pharmacological Profile
This compound is a potent and selective adenosine A2A receptor antagonist.[1] It exhibits high affinity for A2A receptors in various species, including humans.[1] Its affinity for other adenosine receptor subtypes (A1, A2B, and A3) is significantly lower.[1] In contrast, caffeine is a non-selective adenosine receptor antagonist, binding to both A1 and A2A receptors with similar, albeit much lower, affinity.[2]
Table 1: Comparative Binding Affinity (Ki) of this compound and Caffeine at Human Adenosine Receptors
| Compound | A2A (Ki, nM) | A1 (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Selectivity (A1/A2A) |
| This compound | ~12[3] | >1000 | >1000 | >1000 | >83 |
| Caffeine | ~16,000[2] | ~7,000[2] | High µM | Low Affinity | ~0.44 |
Note: Ki values for caffeine are derived from equine studies and are expected to be in a similar micromolar range in humans. The selectivity is calculated as the ratio of Ki(A1)/Ki(A2A).
The higher potency and selectivity of this compound for the A2A receptor make it a more precise tool for studying the specific roles of this receptor in physiological and pathological processes.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and caffeine also differ substantially, influencing their duration of action and potential for drug-drug interactions.
Table 2: Comparative Pharmacokinetic Parameters of this compound and Caffeine
| Parameter | This compound | Caffeine |
| Half-life (t½) | 70-118 hours[4] | 2.5-10 hours |
| Time to Peak (Tmax) | ~3 hours[5] | 0.5-2 hours |
| Metabolism | Primarily CYP3A4[5] | Primarily CYP1A2 |
| Protein Binding | ~98% | ~35% |
| Bioavailability | Not specified | High (>90%) |
This compound's long half-life allows for once-daily dosing in clinical settings.[4] Its metabolism is primarily mediated by CYP3A4, indicating a potential for interactions with inhibitors or inducers of this enzyme.[5] Caffeine has a much shorter half-life and is mainly metabolized by CYP1A2.
Mechanism of Action in the Basal Ganglia
In the context of Parkinson's disease, the therapeutic effects of A2A receptor antagonists are primarily attributed to their action in the basal ganglia, a group of subcortical nuclei crucial for motor control. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the "indirect pathway" of the basal ganglia, contributing to motor deficits. A2A receptors are highly expressed in this pathway, where they are co-localized with dopamine D2 receptors on striatal medium spiny neurons. Activation of A2A receptors by adenosine inhibits the function of D2 receptors, further exacerbating the imbalance in the basal ganglia circuitry.
By blocking A2A receptors, this compound and caffeine can disinhibit D2 receptor signaling, thereby normalizing the activity of the indirect pathway and improving motor function.
Experimental Protocols
The characterization and comparison of A2A antagonists like this compound and caffeine rely on standardized in vitro and in vivo experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and caffeine for the A2A adenosine receptor.
Materials:
-
Cell membranes expressing the human A2A receptor (e.g., from HEK293 cells).
-
A high-affinity radioligand for the A2A receptor (e.g., [³H]-ZM241385 or [³H]-CGS21680).[6]
-
Test compounds (this compound, caffeine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled A2A ligand).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled A2A ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor binding, specifically the antagonist's ability to block agonist-induced signaling.
Objective: To determine the potency of this compound and caffeine in inhibiting agonist-induced cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
An A2A receptor agonist (e.g., NECA or CGS21680).[1]
-
Test compounds (this compound, caffeine).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the HEK293-A2A cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, representing the concentration of the antagonist that produces 50% of its maximal inhibition.
Conclusion
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Istradefylline and Other Adenosine A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of istradefylline with other adenosine A2A receptor antagonists, focusing on their performance in preclinical and clinical studies. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this class of compounds for the treatment of Parkinson's disease.
Introduction to Adenosine A2A Receptor Antagonists
Adenosine A2A receptor antagonists are a class of non-dopaminergic drugs that have been investigated for their potential to alleviate motor symptoms in Parkinson's disease. These receptors are highly concentrated in the basal ganglia, a key area of the brain for motor control. In Parkinson's disease, the loss of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor deficits. By blocking A2A receptors, these antagonists can help to rebalance this circuitry, thereby improving motor function. This compound is currently the only approved A2A receptor antagonist for the treatment of "OFF" episodes in Parkinson's disease in some countries, while others, such as preladenant and tozadenant, have been discontinued during clinical development.[1][2]
Comparative Performance Data
The following tables summarize the key in vitro and clinical data for this compound, preladenant, and tozadenant to facilitate a direct comparison of their pharmacological and clinical profiles.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Human A2A Ki (nM) | Selectivity (A1/A2A) | Reference |
| This compound | 2.2 - 9.12 | ~68-fold | [3] |
| Preladenant | 0.8 | >1000-fold | [3] |
| Tozadenant | 4.1 | 270-fold | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Pharmacokinetics in Humans
| Parameter | This compound | Preladenant | Tozadenant |
| Tmax (hours) | ~4 | ~1 | Not specified |
| Half-life (hours) | ~83 | < 3 | 13 - 15 |
| Bioavailability | Not fully determined | Orally bioavailable | Not specified |
| Metabolism | Primarily CYP1A1 and CYP3A4 | Not specified | Not specified |
Table 3: Clinical Efficacy and Safety Profile in Parkinson's Disease
| Feature | This compound | Preladenant | Tozadenant |
| Reduction in "OFF" Time | Significant reduction observed in multiple clinical trials.[4][5] | Phase 3 trials did not show a significant reduction compared to placebo.[6] | Phase 2b trial showed a significant reduction.[7] |
| Common Adverse Events | Dyskinesia, dizziness, constipation, nausea, hallucinations, insomnia. | Constipation.[6] | Dyskinesia, nausea.[7] |
| Development Status | Approved in some countries. | Discontinued. | Discontinued due to safety concerns (agranulocytosis and sepsis).[8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by adenosine A2A receptor antagonists and a typical experimental workflow for their evaluation.
References
- 1. The challenge of developing adenosine A2A antagonists for Parkinson disease: this compound, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. Efficacy of adenosine A2A receptor antagonist this compound as augmentation for Parkinson's disease: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of adenosine A2A receptor antagonist this compound as augmentation for Parkinson's disease: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on Tozadenant Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 9. scienceofparkinsons.com [scienceofparkinsons.com]
Unveiling the Neuroprotective Potential of Istradefylline: A Comparative Guide
An in-depth analysis of the experimental evidence supporting the neuroprotective effects of istradefylline, a selective adenosine A₂A receptor antagonist, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental evaluation.
This compound, marketed as Nourianz, is an approved adjunctive treatment for Parkinson's disease (PD), primarily used to reduce "OFF" episodes in patients treated with levodopa/carbidopa.[1][2][3] Beyond its symptomatic benefits, a growing body of preclinical evidence suggests that this compound may also possess disease-modifying properties by conferring neuroprotection.[4] This guide synthesizes the current understanding of this compound's neuroprotective effects from various experimental models and clinical studies.
Mechanism of Action: Targeting the Adenosine A₂A Receptor
This compound's primary mechanism of action is the selective antagonism of the adenosine A₂A receptor.[1][3][4] These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that is significantly affected in Parkinson's disease.[4][5] In PD, the loss of dopaminergic neurons leads to an imbalance in the neural circuits of the basal ganglia. Adenosine, acting through A₂A receptors, normally exerts an inhibitory influence that counteracts the effects of dopamine.[1] By blocking these receptors, this compound indirectly enhances dopaminergic neurotransmission, thereby improving motor function.[1][3]
The potential neuroprotective effects of this compound are also linked to this mechanism.[6] Proposed neuroprotective mechanisms include the modulation of glutamate release to limit excitotoxicity, effects on glial cells and inflammatory processes, and alterations in mitochondrial function.[6]
Preclinical Evidence of Neuroprotection
A substantial body of evidence from animal models of Parkinson's disease supports the neuroprotective potential of this compound. These studies utilize neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration, mimicking key pathological features of PD.[7]
In MPTP-treated mouse models, both this compound and the non-selective adenosine A₂A receptor antagonist caffeine have demonstrated neuroprotective effects and improved motor activity.[8] Furthermore, this compound has been shown to prevent MPTP-induced striatal neurodegeneration of dopaminergic neurons.[8] Studies in MPTP-treated macaques, a gold-standard model for PD, have shown that this compound can alleviate motor deficits.[9]
Beyond PD models, this compound has also shown neuroprotective effects in a rat model of cerebral ischemia. In this model, this compound administration attenuated ischemia-induced cognitive impairment, motor deficits, and hippocampal neurodegeneration.[8][10] It also reduced levels of pro-inflammatory markers such as GFAP, Iba-1, and TNF-α.[8][10]
| Model | Species | Key Findings | Reference |
| MPTP-induced Parkinsonism | Mouse | Exerted neuroprotective effects and improved motor activity.[8] | [8] |
| MPTP-induced Parkinsonism | Macaque | Alleviated postural deficits when administered alone.[9] When combined with L-DOPA, it increased "on-time" and enhanced therapeutic effects on bradykinesia and locomotion.[9] | [9] |
| 6-OHDA-induced Parkinsonism | Rat | Prevented cognitive deficits in the novel object recognition task.[8] | [8] |
| Pial Vessel Disruption (Cerebral Ischemia) | Rat | Prevented anxiety and depressive-like behaviors, attenuated cognitive impairment and motor deficits, and reduced hippocampal neurodegeneration.[8][10] | [8][10] |
Experimental Protocols
The validation of this compound's neuroprotective effects relies on robust experimental designs in relevant animal models. Below are generalized protocols for key experiments cited in the literature.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Neurotoxin Administration: MPTP is administered via intraperitoneal injections. The dosing regimen can vary, with acute models involving multiple injections over a single day and subacute models involving daily injections over several days.[11]
-
This compound Treatment: this compound is typically administered orally or via intraperitoneal injection, either before, during, or after MPTP administration to assess its protective or restorative effects.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (for motor coordination and balance) and the open field test (for locomotor activity).
-
Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Histological Analysis: The substantia nigra is examined for the number of surviving dopaminergic neurons using tyrosine hydroxylase (TH) immunohistochemistry.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Neurotoxin Administration: 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum to create a lesion of the nigrostriatal pathway.
-
This compound Treatment: this compound is administered systemically (e.g., orally or intraperitoneally) for a specified duration following the 6-OHDA lesion.
-
Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a key measure of the lesion's severity and the drug's efficacy. Other tests may include the cylinder test for forelimb akinesia.
-
Histological Analysis: The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified to assess the extent of neuroprotection.
Comparison with Other Neuroprotective Strategies
While dedicated clinical trials directly comparing the neuroprotective effects of this compound with other agents are lacking, its mechanism of action and preclinical data allow for a theoretical comparison with other classes of drugs investigated for neuroprotection in Parkinson's disease.
| Drug Class | Example(s) | Proposed Neuroprotective Mechanism | Status |
| Adenosine A₂A Antagonists | This compound , Caffeine | Reduction of excitotoxicity, anti-inflammatory effects, mitochondrial function modulation.[6] | This compound is approved for symptomatic treatment.[12] Epidemiological studies suggest caffeine intake may reduce PD risk.[8] |
| MAO-B Inhibitors | Selegiline, Rasagiline | Inhibition of monoamine oxidase B, reducing oxidative stress from dopamine metabolism; may have anti-apoptotic effects.[7] | Approved for symptomatic treatment. Neuroprotective effects in humans are still debated.[7] |
| Dopamine Agonists | Pramipexole, Ropinirole | Direct stimulation of dopamine receptors; may have antioxidant and anti-apoptotic properties. | Approved for symptomatic treatment. Preclinical studies suggest neuroprotective potential, but clinical evidence is inconclusive. |
| Glutamate Antagonists | Amantadine | NMDA receptor antagonism, reducing excitotoxicity. | Approved for symptomatic treatment. Neuroprotective effects are not well-established. |
Clinical Implications and Future Directions
In clinical trials, this compound has demonstrated efficacy in reducing "OFF" time in patients with Parkinson's disease who are already receiving levodopa therapy.[4][13] Meta-analyses of several randomized controlled trials have confirmed that this compound at doses of 20 mg/day and 40 mg/day significantly improves "OFF" time and Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor) scores compared to placebo.[4] While these trials were primarily designed to assess symptomatic relief, the robust preclinical evidence for neuroprotection warrants further investigation into the potential disease-modifying effects of this compound in long-term clinical studies.[6]
Future research should focus on clinical trials with primary endpoints specifically designed to measure disease progression, such as changes in dopamine transporter (DAT) imaging. Furthermore, head-to-head comparative studies with other potential neuroprotective agents are needed to establish the relative efficacy of this compound. The exploration of this compound's utility in earlier stages of Parkinson's disease as a potential "levodopa-sparing" strategy is also a promising avenue for future investigation.[6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound for Parkinson's Disease with Cognitive Impairment · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. This compound (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 4. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]
- 6. tandfonline.com [tandfonline.com]
- 7. neurology.org [neurology.org]
- 8. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An evaluation of this compound treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anti-Parkinsonian A2A Receptor Antagonist this compound (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection in Parkinson models varies with toxin administration protocol | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound for the treatment of Parkinson's disease: is it a promising strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Istradefylline and Preladenant: Adenosine A₂A Receptor Antagonists in Parkinson's Disease
A Detailed Examination of Two Selective Adenosine A₂A Receptor Antagonists for Parkinson's Disease, Comparing Their Pharmacological Profiles, Clinical Efficacy, and Safety.
This guide provides a comprehensive comparative analysis of istradefylline and preladenant, two selective adenosine A₂A receptor antagonists investigated for the treatment of Parkinson's disease (PD). While both compounds share a common mechanism of action, their developmental paths and clinical outcomes have diverged significantly. This compound has received regulatory approval in several countries as an adjunctive treatment for "off" episodes in PD, whereas the clinical development of preladenant was discontinued following Phase III trials that failed to demonstrate sufficient efficacy.[1] This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data, methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: Targeting the Adenosine A₂A Receptor
Both this compound and preladenant are selective antagonists of the adenosine A₂A receptor.[2] In the basal ganglia of individuals with Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway, contributing to motor symptoms. Adenosine A₂A receptors are highly expressed in this pathway, and their activation by endogenous adenosine exacerbates this imbalance. By blocking these receptors, this compound and preladenant aim to reduce the inhibitory output of the basal ganglia, thereby improving motor function.[3] While both are antagonists, some research suggests subtle differences in their interaction with the receptor, with preladenant described as an inverse agonist, preferentially binding to the inactive state of the receptor, and this compound as a neutral antagonist with similar affinity for active and inactive states.[4]
Comparative Pharmacological Profile
A key differentiator between this compound and preladenant lies in their receptor binding affinities and selectivity. Both are highly selective for the A₂A receptor over other adenosine receptor subtypes.
| Parameter | This compound | Preladenant |
| Binding Affinity (Ki) for human A₂A Receptor | 2.2 nM[5] | 1.1 nM |
| Selectivity over A₁ Receptor | ~70-fold | >1000-fold |
| Selectivity over A₂B and A₃ Receptors | Low affinity | >1000-fold |
Note: Ki values are sourced from various publications and may not be directly comparable due to differing experimental conditions. A direct head-to-head study would provide a more definitive comparison.
Clinical Efficacy in Parkinson's Disease
The clinical development of this compound and preladenant yielded contrasting outcomes, which is most evident in their pivotal clinical trial results for reducing "off" time in Parkinson's disease patients.
| Clinical Trial Outcome | This compound | Preladenant |
| Change in Daily "Off" Time (vs. Placebo) | -0.75 to -0.82 hours (20-40 mg/day)[6] | Not statistically significant in Phase III trials[1] |
| Pivotal Trial Example (Change in "Off" Time) | -0.7 hours (p=0.03) in a Phase 3 study[7] | -0.10 to -0.30 hours (not significant) in Phase 3 trials |
| Development Status | Approved for adjunctive treatment | Discontinued after Phase III trials |
Safety and Tolerability Profile
Both this compound and preladenant were generally well-tolerated in clinical trials. The most common adverse events are consistent with their mechanism of action and the underlying patient population.
| Adverse Event | This compound (Incidence) | Preladenant (Incidence) |
| Dyskinesia | 16.1% (20 mg/day), 17.7% (40 mg/day)[8] | Reported, but incidence not consistently higher than placebo in some studies |
| Hallucinations | 2.4% to 6.5%[9] | Not reported as a frequent adverse event |
| Nausea | 0.6%[9] | Reported, but incidence not consistently higher than placebo in some studies |
| Constipation | More frequent than placebo[7] | 6-8% vs 1-3% for placebo |
A comparative safety analysis suggested that this compound has a generally favorable safety profile relative to other adjunctive Parkinson's disease medications.[10]
Experimental Protocols
Radioligand Binding Assay for Adenosine A₂A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (this compound or preladenant) for the human adenosine A₂A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine A₂A receptor.
-
Radioligand: [³H]-ZM241385 (a selective A₂A antagonist).
-
Test compounds (this compound, preladenant).
-
Non-specific binding control: A high concentration of a non-labeled A₂A antagonist (e.g., unlabeled ZM241385).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pivotal Phase III Clinical Trial Design for Adjunctive Parkinson's Disease Therapy
Objective: To evaluate the efficacy and safety of an adjunctive therapy (e.g., this compound or preladenant) in reducing "off" time in patients with Parkinson's disease experiencing motor fluctuations.
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Key Inclusion Criteria:
-
Diagnosis of Parkinson's disease.
-
Age ≥ 30 years.
-
Currently receiving a stable dose of levodopa/carbidopa.
-
Experiencing a specified minimum average daily "off" time (e.g., ≥ 2.5 hours).
Key Exclusion Criteria:
-
Atypical parkinsonism.
-
Dementia or significant cognitive impairment.
-
Use of other investigational drugs within a specified timeframe.
Treatment Arms:
-
Test compound (e.g., this compound 20 mg/day or 40 mg/day).
-
Placebo.
Primary Efficacy Endpoint:
-
Change from baseline in total daily "off" time, as recorded in patient diaries.
Secondary Efficacy Endpoints:
-
Change from baseline in "on" time without troublesome dyskinesia.
-
Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) score.
-
Patient and clinician global impression of change.
Safety Assessments:
-
Monitoring of adverse events.
-
Physical and neurological examinations.
-
Vital signs.
-
Clinical laboratory tests.
-
Electrocardiograms (ECGs).
Statistical Analysis:
-
The primary efficacy endpoint is typically analyzed using an Analysis of Covariance (ANCOVA) model, with the change from baseline in "off" time as the dependent variable, treatment group as the main effect, and baseline "off" time as a covariate.
Conclusion
This compound and preladenant, while both selective adenosine A₂A receptor antagonists, represent a case study in the complexities of drug development. This compound successfully demonstrated a clinically meaningful reduction in "off" time in patients with Parkinson's disease, leading to its approval as an adjunctive therapy. In contrast, preladenant, despite a promising preclinical and early clinical profile, failed to meet its primary efficacy endpoints in larger Phase III trials, resulting in the discontinuation of its development. This comparative analysis underscores the importance of robust clinical trial data in validating therapeutic targets and highlights the subtle yet critical differences that can determine the success or failure of drug candidates with similar mechanisms of action. Future research may further elucidate the specific pharmacological properties that contributed to the divergent clinical outcomes of these two agents.
References
- 1. neurology.org [neurology.org]
- 2. The challenge of developing adenosine A2A antagonists for Parkinson disease: this compound, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacology and Structure of Isolated Conformations of the Adenosine A2A Receptor Define Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. dovepress.com [dovepress.com]
- 7. Study of this compound in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative safety of this compound in Parkinson’s disease: A systematic review of randomized controlled trials and real-world studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Safety of this compound Among Parkinson Disease Adjunctive Therapies: A Systematic Review and Meta-analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
Istradefylline's Efficacy in Parkinson's Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of istradefylline, a selective adenosine A2A receptor antagonist, across various preclinical and clinical models of Parkinson's disease (PD). By objectively comparing its performance with placebo and providing available data on other adenosine A2A antagonists, this document serves as a critical resource for researchers in the field of neurodegenerative disease and drug development. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to support further investigation.
Mechanism of Action: The Adenosine A2A Receptor Pathway
This compound exerts its therapeutic effects through a non-dopaminergic mechanism, selectively targeting adenosine A2A receptors in the basal ganglia. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect basal ganglia pathway, contributing to motor symptoms. Adenosine A2A receptors are highly expressed in this pathway and, when activated, further exacerbate this inhibitory signaling. This compound, by blocking these receptors, helps to restore the natural balance of basal ganglia function, thereby improving motor control. This unique mechanism of action makes it a valuable adjunct to traditional levodopa therapy.
Istradefylline in Parkinson's Disease: A Head-to-Head Comparison with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Istradefylline, a selective adenosine A₂A receptor antagonist, represents a novel non-dopaminergic approach to managing motor fluctuations in patients with Parkinson's disease (PD). This guide provides an objective comparison of this compound with other commonly used Parkinson's drugs, supported by clinical trial data and detailed experimental methodologies.
Mechanism of Action: A Departure from Dopaminergic Pathways
Unlike traditional Parkinson's therapies that directly target the dopamine system, this compound modulates motor activity through a distinct pathway. In the basal ganglia, adenosine A₂A receptors are highly expressed and, when activated, exert an inhibitory effect on motor function, counteracting the effects of dopamine.[1] By blocking these receptors, this compound indirectly enhances dopaminergic neurotransmission, helping to alleviate motor symptoms.[1] This unique mechanism avoids direct interaction with the dopaminergic system, which is implicated in the development of dyskinesia.[2]
Below is a diagram illustrating the signaling pathway of this compound in comparison to dopaminergic agents.
Efficacy in Reducing "Off" Time
A primary endpoint in clinical trials for adjunctive Parkinson's therapies is the reduction of "off" time, the periods when symptoms return between medication doses. Multiple randomized, placebo-controlled trials have demonstrated the efficacy of this compound in this regard.
Table 1: Summary of this compound Efficacy in Reducing Daily "Off" Time
| Study/Analysis | This compound Dose | Mean Reduction in "Off" Time vs. Placebo (hours/day) | p-value |
| Pooled analysis of 8 trials | 20 mg/day | -0.38 | <0.0001 |
| Pooled analysis of 8 trials | 40 mg/day | -0.45 | <0.0001 |
| Pooled analysis of 4 pivotal trials | 20 mg/day | -0.75 | Not Specified |
| Pooled analysis of 4 pivotal trials | 40 mg/day | -0.82 | Not Specified |
| Individual Trial Range | 20 mg/day | -0.64 to -0.76 | Significant |
| Individual Trial Range | 40 mg/day | -0.74 to -1.2 | Significant |
Data compiled from multiple sources.[2][3][4]
Impact on Motor Function (UPDRS Scores)
The Unified Parkinson's Disease Rating Scale (UPDRS) is a standard tool for assessing the severity of Parkinson's symptoms. This compound has shown modest but significant improvements in motor function as measured by the UPDRS Part III score.
Table 2: Improvement in UPDRS Part III Scores
| Study/Analysis | This compound Dose | Improvement in UPDRS Part III Score vs. Placebo | p-value |
| Meta-analysis of 5 RCTs | 20 mg/day & 40 mg/day | Significant improvement in the ON state | Not Specified |
| KW-6002-US-018 Study | 40 mg/day | -2.1 (vs. -0.8 for placebo) | < 0.05 |
| Meta-analysis | 20 mg/day & 40 mg/day | Significant improvement | Not Specified |
Data compiled from multiple sources.[5][6][7][8]
A post-hoc analysis of pooled data from six trials also indicated that this compound significantly improved symptoms in patients with both tremor dominant (TD) and postural instability and gait difficulty (PIGD) motor subtypes.[9]
Comparative Safety and Tolerability Profile
A key differentiator for this compound is its safety and tolerability profile compared to other adjunctive therapies. A systematic review and meta-analysis of 57 randomized controlled trials provided indirect comparisons of this compound with other drug classes.[10][11]
Table 3: Comparative Safety of this compound vs. Other Adjunctive Therapies (Odds Ratio)
| Adverse Event | Dopamine Agonists | COMT Inhibitors | MAO-B Inhibitors | Amantadine ER |
| Dyskinesia | Higher (Statistically Significant) | Higher (Statistically Significant for 20mg this compound) | Numerically Higher | Not Reported |
| Somnolence | Higher (Statistically Significant) | Higher (Statistically Significant) | Numerically Higher | Not Reported |
| Hypotension | Not Specified | Not Specified | Higher (Statistically Significant) | Not Reported |
| Hallucinations | Not Specified | Not Specified | Not Specified | Higher (Statistically Significant) |
| Orthostatic Hypotension | Not Specified | Not Specified | Not Specified | Higher (Statistically Significant) |
| Insomnia | Not Specified | Not Specified | Not Specified | Higher (Statistically Significant) |
| Withdrawals due to AEs | Not Specified | Not Specified | Not Specified | Higher (Statistically Significant) |
Data from a systematic review and meta-analysis.[10][11] "Higher" indicates a statistically significant higher odds of the adverse event compared to this compound unless otherwise noted.
The most common adverse event associated with this compound is dyskinesia, though the incidence is comparable to or lower than that of some other adjunctive therapies.[3][4][5] The rate of dyskinesia appears to be influenced by the number of concomitant Parkinson's medications.[12][13]
Experimental Protocols: A Look at the Clinical Trial Design
The efficacy and safety of this compound have been evaluated in numerous randomized, double-blind, placebo-controlled clinical trials. A common design for these studies is outlined below.
Key elements of the trial methodologies include:
-
Patient Population : Participants are typically patients with Parkinson's disease treated with a stable dose of levodopa and experiencing motor fluctuations, specifically "wearing-off" periods.[3][14]
-
Study Design : The trials are generally multicenter, randomized, double-blind, and placebo-controlled, with a treatment duration of 12 weeks.[14]
-
Primary Endpoint : The primary measure of efficacy is the change from baseline in the total daily "off" time, as recorded by patients in 24-hour diaries.[3][14]
-
Secondary Endpoints : These often include changes in "on" time (with and without troublesome dyskinesia), UPDRS scores, and the Clinical Global Impression (CGI) of improvement.[5][6]
Logical Relationships in Treatment Decisions
The selection of an adjunctive therapy for Parkinson's disease involves a careful consideration of efficacy, safety, and patient-specific factors. The following diagram illustrates the logical flow for considering this compound in the treatment paradigm.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review | MDPI [mdpi.com]
- 6. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound for Parkinson’s disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Comparative Safety of this compound Among Parkinson Disease Adjunctive Therapies: A Systematic Review and Meta-analysis of Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Safety of this compound Among Parkinson Disease Adjunctive Therapies: A Systematic Review and Meta-analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of this compound in Parkinson’s Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of this compound in Parkinsonâs Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials [e-jmd.org]
- 14. neuropharmac.com [neuropharmac.com]
Replicating Key Istradefylline Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key research findings for istradefylline, a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease (PD) experiencing "off" episodes. We present a synthesis of data from pivotal clinical trials and preclinical studies to facilitate the replication of these findings. This document includes detailed experimental protocols, comparative data on efficacy and safety, and visualizations of relevant biological pathways and workflows.
Efficacy of this compound in Reducing "OFF" Time
This compound has been evaluated in numerous clinical trials, with pooled analyses of eight randomized, placebo-controlled, double-blind phase 2b/3 studies providing robust evidence of its efficacy. These studies consistently demonstrate that this compound, at doses of 20 mg/day and 40 mg/day, significantly reduces the daily "OFF" time for patients with Parkinson's disease experiencing motor fluctuations.
A pooled analysis of these eight trials, encompassing 2,719 patients, revealed a statistically significant reduction in "OFF" hours per day at week 12 for both the 20 mg/day and 40 mg/day dosages compared to placebo.[1][2] Concurrently, "ON" time without troublesome dyskinesia was significantly increased.[1] The primary endpoint in these trials was the change in "OFF" time as recorded in patient-completed 24-hour diaries.[2]
| Treatment Group | Number of Patients (n) | Mean Reduction in "OFF" Time from Baseline (hours/day) | Least-Squares Mean Difference from Placebo (95% CI) | p-value |
| Placebo | 992 | - | - | - |
| This compound 20 mg/day | 848 | 0.38 | -0.38 (-0.61, -0.15) | 0.0011 |
| This compound 40 mg/day | 879 | 0.45 | -0.45 (-0.68, -0.22) | <0.0001 |
| Treatment Group | Increase in "ON" Time without Troublesome Dyskinesia (hours/day) | p-value (vs. Placebo) |
| This compound 20 mg/day | 0.40 | 0.0021 |
| This compound 40 mg/day | 0.33 | 0.0098 |
Motor Function Improvement
Beyond reducing "OFF" time, this compound has also been shown to improve motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Part III. In a pooled analysis of four key studies, significant improvements in the UPDRS Part III scores during the "ON" state were observed at week 12 for both 20 mg/day and 40 mg/day doses relative to placebo.
| Treatment Group | Mean Improvement in UPDRS Part III (ON) Score | p-value (vs. Placebo) |
| This compound 20 mg/day | -1.36 | 0.006 |
| This compound 40 mg/day | -1.82 | <0.001 |
Comparative Safety Profile
This compound generally demonstrates a favorable safety profile compared to other adjunctive therapies for Parkinson's disease. The most frequently reported adverse event is dyskinesia.[1][2] A systematic review and meta-analysis of 57 randomized controlled trials involving 11,517 patients provided indirect comparisons of the safety of this compound with other adjunctive treatments.
| Adverse Event | Comparator | Odds Ratio (OR) vs. This compound |
| Dyskinesia | Dopamine Agonists | Significantly Higher |
| COMT Inhibitors | Significantly Higher | |
| Somnolence | Dopamine Agonists | Significantly Higher |
| COMT Inhibitors | Significantly Higher | |
| Hypotension | MAO-B Inhibitors | Significantly Higher |
| Hallucination | Amantadine ER | Significantly Higher |
| Orthostatic Hypotension | Amantadine ER | Significantly Higher |
| Insomnia | Amantadine ER | Significantly Higher |
| Withdrawals due to AEs | Amantadine ER | Significantly Higher |
Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound is a selective antagonist of the adenosine A2A receptor.[1][3] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect basal ganglia pathway, which is regulated by the excitatory A2A receptors.[1] By blocking these receptors, this compound reduces the excessive output of this pathway, thereby helping to restore the balance between the direct and indirect pathways and improve motor control.[1] this compound has a high affinity for A2A receptors and low or weak affinity for other receptors, including dopamine receptors.[1]
Caption: this compound's mechanism of action in the basal ganglia.
Experimental Protocols
In-Vitro Assays
1. Radioligand Binding Assay (for Receptor Affinity)
-
Objective: To determine the binding affinity of this compound for the adenosine A
2Areceptor. -
Materials:
-
Cell membranes from HEK293 cells transiently expressing the human adenosine A
2Areceptor. -
Radioligand: [³H]ZM241385.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Washing buffer: Ice-cold assay buffer.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]ZM241385 and varying concentrations of this compound.
-
Incubate for 60 minutes at 25°C to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled A
2Aantagonist. -
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve and calculate the IC
50and Kivalues.
-
2. cAMP Accumulation Assay (for Functional Antagonism)
-
Objective: To assess the functional antagonist activity of this compound at the adenosine A
2Areceptor. -
Materials:
-
HEK293 cells stably expressing the human adenosine A
2Areceptor. -
A
2Areceptor agonist: CGS21680. -
Test compound: this compound.
-
Cell culture medium.
-
cAMP assay kit.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CGS21680 to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit.
-
Generate a dose-response curve for this compound's inhibition of agonist-induced cAMP production to determine its IC
50.
-
Caption: Workflow for in-vitro this compound assays.
In-Vivo Preclinical Model
MPTP-Treated Primate Model of Parkinson's Disease
-
Objective: To evaluate the anti-parkinsonian effects of this compound in a non-human primate model of PD.
-
Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets or cynomolgus monkeys.
-
Procedure:
-
Induce parkinsonism in primates through systemic or unilateral intracarotid artery administration of MPTP.
-
Assess motor disability using a validated rating scale for primates.
-
Administer this compound orally.
-
Observe and score changes in motor disability and locomotor activity.
-
In some studies, co-administer this compound with a sub-threshold dose of levodopa to assess synergistic effects.
-
Monitor for the development of dyskinesia.
-
Clinical Trial Design (Based on Pivotal Studies)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Patient Population:
-
Inclusion Criteria:
-
Diagnosis of Parkinson's disease.
-
Receiving a stable dose of levodopa/carbidopa.
-
Experiencing at least 2 hours of "OFF" time per day.
-
Modified Hoehn and Yahr stage 2-4 during the "OFF" state.
-
-
Exclusion Criteria:
-
Atypical parkinsonism.
-
History of psychosis.
-
Use of antipsychotic medications.
-
-
-
Treatment:
-
This compound (20 mg or 40 mg) or placebo administered orally once daily for 12 to 16 weeks.
-
Patients continue their existing stable regimen of anti-Parkinson's medications.
-
-
Primary Efficacy Endpoint:
-
Change from baseline in the total daily "OFF" time, as assessed by patient-completed 24-hour diaries.
-
-
Secondary Efficacy Endpoints:
-
Change in "ON" time without troublesome dyskinesia.
-
Change in UPDRS Part III (motor examination) score in the "ON" state.
-
-
Safety Assessments:
-
Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Caption: A typical clinical trial workflow for this compound.
References
Istradefylline Demonstrates Sustained Long-Term Efficacy in Reducing "OFF" Time for Parkinson's Patients
New Rochelle, NY - Long-term clinical data and real-world evidence indicate that istradefylline, a selective adenosine A₂A receptor antagonist, provides a sustained reduction in "OFF" time for patients with Parkinson's disease (PD) experiencing motor fluctuations. Multiple studies, including open-label extension trials and post-marketing surveillance, support its role as an effective adjunctive therapy to levodopa.
This compound's mechanism of action is non-dopaminergic, targeting the adenosine A₂A receptors in the basal ganglia. This novel approach helps to modulate motor function and has been shown to be beneficial for patients experiencing the wearing-off phenomenon associated with long-term levodopa use.
Sustained Reduction in "OFF" Time: The Clinical Evidence
A significant body of evidence points to the long-term benefits of this compound. A 52-week, open-label Phase 3 study in Japan involving 308 patients demonstrated that this compound treatment was well-tolerated and led to a persistent decrease in daily "OFF" time.[1] Patients who had previously been on placebo and switched to this compound experienced a mean reduction in "OFF" time ranging from -0.71 to -0.04 hours throughout the 52-week period.[1] For those already on this compound who continued into the open-label extension, the reduction in "OFF" time from the baseline of the preceding double-blind study was maintained.[1]
Similarly, a post-marketing surveillance study in Japan, which included 476 patients in its interim analysis, provided real-world evidence of this compound's effectiveness.[2][3] In this study, 38.2% of patients experienced a reduction in "OFF" time, and the physician's global assessment rated the drug as effective in 61.3% of patients.[2][3] Furthermore, this surveillance study observed a decrease in the mean Unified Parkinson's Disease Rating Scale (UPDRS) Part III score from 33.7 to 30.3, indicating an improvement in motor function.[2][3] A final analysis of this surveillance, including 1,284 patients, confirmed these findings, with physicians rating this compound as effective in 59.8% of patients and a significant reduction in UPDRS Part III scores at both 6 months and 1 year.[4]
Pooled analyses of several shorter-term (12-16 week) randomized, placebo-controlled, double-blind clinical trials also support the efficacy of this compound. One such analysis of eight studies with 2,719 participants showed that this compound at doses of 20 mg/day and 40 mg/day significantly reduced "OFF" hours per day compared to placebo.[5][6] The least-squares mean difference from placebo in the reduction of "OFF" time from baseline was -0.38 hours for the 20 mg/day dose and -0.45 hours for the 40 mg/day dose.[5][6]
Quantitative Analysis of this compound Efficacy
The following tables summarize the key quantitative data from long-term and placebo-controlled studies on this compound.
Table 1: Long-Term Open-Label Study (52 Weeks) - Change in Daily "OFF" Time (Hours)
| Timepoint | Mean Change from Day 1 in "OFF" Time (hours) in Prior Placebo Group |
| Week 2 | -0.65 |
| Fluctuation up to Week 52 | -0.71 to -0.04 |
Data from a Phase 3, multicenter, open-label, long-term study in Japan.[1]
Table 2: Pooled Analysis of 8 Placebo-Controlled Trials (12-16 Weeks) - Change in Daily "OFF" Time (Hours)
| Treatment Group | Number of Patients | Least-Squares Mean Difference from Placebo in Reduction from Baseline (hours) | 95% Confidence Interval | p-value |
| This compound 20 mg/day | 848 | -0.38 | -0.61 to -0.15 | <0.0001 |
| This compound 40 mg/day | 879 | -0.45 | -0.68 to -0.22 | <0.0001 |
| Placebo | 992 | - | - | - |
Data from a pooled analysis of eight randomized, placebo-controlled, double-blind phase 2b/3 studies.[5][6]
Table 3: Post-Marketing Surveillance in Japan - Effectiveness Outcomes
| Effectiveness Measure | Result |
| Reduction in "OFF" time observed in patients | 38.2% |
| Improvement in "OFF" time symptoms | 44.7% |
| Improvement in motor dysfunction | 48.5% |
| Physician's Global Assessment (rated as effective) | 61.3% |
| Mean UPDRS Part III Score at Baseline | 33.7 |
| Mean UPDRS Part III Score at End of Study | 30.3 |
Interim data from a post-marketing surveillance study in Japan.[2][3]
Experimental Protocols
The clinical evidence for this compound's efficacy is derived from rigorously designed studies.
Long-Term Open-Label Study Protocol: This was a Phase 3, multicenter, open-label study in Japan.[1] Patients with Parkinson's disease experiencing wearing-off phenomena who had completed a prior double-blind, placebo-controlled study were enrolled.[1] this compound was administered once daily for 52 weeks, starting at 20 mg/day with a possible dose adjustment up to 40 mg/day.[1] The primary efficacy endpoint was the change in daily "OFF" time.[1] Safety was assessed through the incidence of treatment-emergent adverse events.[1]
Pooled Placebo-Controlled Trials Protocol: This analysis included data from eight randomized, double-blind, placebo-controlled trials conducted over 12 or 16 weeks.[5][6][7] Eligible patients were diagnosed with Parkinson's disease and were being treated with levodopa, experiencing motor fluctuations.[6][8] Participants received either this compound (20 mg or 40 mg daily) or a placebo.[7] The primary endpoint in these studies was the change in daily "OFF" time from baseline, as recorded in patient diaries.[5][6][9] Secondary endpoints often included changes in "ON" time without troublesome dyskinesia and UPDRS Part III scores.[10][11]
Visualizing the Mechanism and Study Design
To better understand the context of this compound's application, the following diagrams illustrate its signaling pathway and a typical clinical trial workflow.
Caption: Adenosine A2A Receptor Signaling Pathway in Parkinson's Disease.
Caption: Representative Clinical Trial Workflow for this compound.
Safety and Tolerability
Across the various studies, this compound has been generally well-tolerated. The most frequently reported treatment-emergent adverse events in the long-term Japanese study were nasopharyngitis (24.4%) and dyskinesia (21.4%).[1] Pooled data from shorter-term trials also identified dyskinesia as the most common adverse event, with an incidence of 16.1% for the 20 mg/day dose and 17.7% for the 40 mg/day dose, compared to 9.6% in the placebo group.[5][6] Other common adverse reactions include dizziness, constipation, nausea, and hallucinations.[9][12]
References
- 1. A long-term study of this compound safety and efficacy in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces OFF Time and Symptoms in Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 8. Safety and Efficacy of this compound in Parkinson’s Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 12-week, placebo-controlled study (6002-US-006) of this compound in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Istradefylline: Clinical Efficacy and Preclinical Evidence in Parkinson's Disease
A comprehensive review of the adenosine A2A receptor antagonist, istradefylline, reveals a robust clinical profile in managing motor fluctuations in Parkinson's disease, supported by a significant body of preclinical evidence. This guide provides a detailed comparison of this compound with other adenosine A2A receptor antagonists and adjunctive therapies, presenting key data from clinical trials and preclinical studies to inform researchers, scientists, and drug development professionals.
This compound has emerged as a significant non-dopaminergic therapeutic option for Parkinson's disease, specifically indicated for the treatment of "off" episodes in patients receiving levodopa-based therapy. Its mechanism of action, centered on the antagonism of the adenosine A2A receptor in the basal ganglia, offers a complementary approach to traditional dopamine replacement strategies. This meta-analysis synthesizes the available clinical and preclinical data to provide an objective comparison of this compound's performance against relevant alternatives.
Clinical Efficacy and Safety of this compound
Multiple meta-analyses of randomized controlled trials have established the efficacy of this compound in reducing "off" time and improving motor function in patients with Parkinson's disease.
Key Clinical Endpoints
A pooled analysis of eight Phase 2b/3 clinical trials demonstrated that this compound, at doses of 20 mg/day and 40 mg/day, significantly reduced the daily "off" time compared to placebo.[1][2] The reduction in "off" time is a critical measure of efficacy in managing motor fluctuations. Furthermore, these trials showed a corresponding increase in "on" time without troublesome dyskinesia.[2][3]
Improvements in motor function were also observed, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Part III scores.[3][4] A meta-analysis of five randomized controlled trials showed a significant improvement in UPDRS Part III scores in the "on" state for patients receiving this compound compared to placebo.[5]
Safety and Tolerability Profile
This compound is generally well-tolerated.[1][6] The most commonly reported adverse event is dyskinesia, although it is typically mild to moderate in severity.[3][4] A comparative safety analysis has shown that this compound has a favorable safety profile relative to other adjunctive therapies. For instance, dopamine agonists and COMT inhibitors were associated with significantly higher odds of dyskinesia and somnolence, while MAO-B inhibitors had a higher likelihood of causing hypotension.[7][8] Amantadine extended-release was linked to a greater incidence of hallucinations and orthostatic hypotension.[7][8]
Preclinical Evidence Supporting this compound's Efficacy
The clinical findings for this compound are strongly supported by extensive preclinical research in various animal models of Parkinson's disease. These studies have not only elucidated the mechanism of action but also provided a platform for comparing this compound with other adenosine A2A receptor antagonists.
Animal Models of Parkinson's Disease
Three primary animal models have been instrumental in the preclinical evaluation of this compound:
-
MPTP-Induced Primate Model: This model, which involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to primates, closely mimics the motor symptoms of human Parkinson's disease.[9][10][11]
-
6-OHDA-Lesioned Rat Model: The neurotoxin 6-hydroxydopamine (6-OHDA) is used to create a unilateral lesion of the nigrostriatal pathway in rats, leading to rotational behavior that can be quantified to assess drug efficacy.[9][12][13][14]
-
Haloperidol-Induced Catalepsy Model: The dopamine D2 receptor antagonist haloperidol induces a cataleptic state in rodents, which is used as a screening model for potential anti-parkinsonian drugs.[9][12][15][16][17][18][19]
Comparative Preclinical Performance
Preclinical studies have consistently demonstrated the ability of this compound and other A2A antagonists to improve motor function. In MPTP-treated primates, this compound has been shown to alleviate parkinsonian symptoms.[9] In 6-OHDA-lesioned rats, A2A antagonists potentiate the effects of levodopa, leading to increased contralateral rotations.[9][12] Furthermore, these compounds effectively reverse haloperidol-induced catalepsy in rodents.[9][12][[“]]
While direct head-to-head preclinical studies are limited in the public domain, the available data suggests that various A2A antagonists, including this compound, preladenant, and tozadenant, show efficacy in these models.[9][21][22]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical and preclinical studies of this compound and its comparators.
Table 1: Clinical Efficacy of this compound in Parkinson's Disease (Pooled Data from Randomized Controlled Trials)
| Outcome Measure | This compound (20 mg/day) | This compound (40 mg/day) | Placebo |
| Change in Daily "Off" Time (hours) | -0.38 to -0.75[1][2] | -0.45 to -0.82[1][2] | Baseline |
| Change in "On" Time without Troublesome Dyskinesia (hours) | +0.40[1] | +0.33[1] | Baseline |
| Change in UPDRS Part III Score ("On" State) | Significant Improvement[4][5] | Significant Improvement[4] | No Significant Change |
Table 2: Comparative Safety of this compound vs. Other Adjunctive Therapies (Odds Ratio vs. This compound)
| Adverse Event | Dopamine Agonists | COMT Inhibitors | MAO-B Inhibitors | Amantadine ER |
| Dyskinesia | 1.30 - 1.61[8] | 1.52[8] | No Significant Difference | No Significant Difference |
| Somnolence | 2.50[8] | 3.33[8] | Numerically Higher | No Significant Difference |
| Hypotension | No Significant Difference | No Significant Difference | 8.33[23] | No Significant Difference |
| Hallucinations | No Significant Difference | No Significant Difference | No Significant Difference | Significantly Higher[7][8] |
| Orthostatic Hypotension | No Significant Difference | No Significant Difference | No Significant Difference | Significantly Higher[7][8] |
Table 3: Preclinical Efficacy of Adenosine A2A Receptor Antagonists in Animal Models of Parkinson's Disease
| Compound | Animal Model | Key Finding |
| This compound | MPTP-Treated Primate | Alleviation of parkinsonian symptoms[9] |
| 6-OHDA-Lesioned Rat | Potentiation of levodopa-induced rotations[9][12] | |
| Haloperidol-Induced Catalepsy | Reversal of catalepsy[9][12][[“]] | |
| Preladenant | Haloperidol-Induced Catalepsy | 77% and 70% inhibition at 1 and 4 hours, respectively (1 mg/kg)[9] |
| 6-OHDA-Lesioned Rat | Significant activity (minimum effective dose 0.1 mg/kg)[9] | |
| Tozadenant | 6-OHDA-Lesioned Rat | Increased motor activity[13] |
| Vipadenant | Haloperidol-Induced Hypolocomotion | Minimum effective dose of 0.1 mg/kg (mouse) and 1 mg/kg (rat)[9] |
| 6-OHDA-Lesioned Rat | Increased contralateral rotations in combination with apomorphine[9] |
Experimental Protocols
Clinical Trial Methodology
The clinical efficacy of this compound has been established through a series of randomized, double-blind, placebo-controlled, multicenter Phase 2b and 3 trials.[1][2][6][24][25]
-
Patient Population: The studies enrolled patients with idiopathic Parkinson's disease who were being treated with a stable regimen of levodopa/carbidopa and were experiencing motor fluctuations, including "off" episodes.[6][24][26]
-
Dosage and Administration: this compound was administered orally once daily at doses of 20 mg or 40 mg.[6][24][26][27]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the percentage or absolute hours of "off" time per day, as recorded by patients in daily diaries.[1][25]
-
Secondary Efficacy Endpoints: Secondary measures included the change in "on" time without troublesome dyskinesia and changes in the Unified Parkinson's Disease Rating Scale (UPDRS) scores.[24][28]
-
Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse events, vital signs, electrocardiograms, and laboratory tests.[6]
Preclinical Study Methodologies
-
MPTP-Induced Primate Model:
-
Induction: Parkinsonism is induced by the systemic or intracarotid administration of MPTP.[10][11]
-
Behavioral Assessment: Motor disability is assessed using a standardized rating scale that evaluates posture, gait, tremor, and bradykinesia. Locomotor activity is also measured.
-
Drug Administration: this compound and other A2A antagonists are typically administered orally.
-
-
6-OHDA-Lesioned Rat Model:
-
Induction: A unilateral lesion of the medial forebrain bundle is created by stereotaxic injection of 6-hydroxydopamine.[12][13][14]
-
Behavioral Assessment: Drug-induced contralateral rotations are counted over a specified period after administration of a dopamine agonist (e.g., apomorphine) or levodopa.[9][12]
-
Drug Administration: Test compounds are administered orally or via intraperitoneal injection.
-
-
Haloperidol-Induced Catalepsy Model:
-
Induction: Catalepsy is induced by the intraperitoneal injection of haloperidol (typically 1.0 mg/kg).[15][16][17][19]
-
Behavioral Assessment: The duration of catalepsy is measured using the bar test, where the time it takes for the animal to remove its forepaws from a raised bar is recorded.[18][19]
-
Drug Administration: Test compounds are administered prior to haloperidol injection.
-
Visualizing the Mechanism of Action and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Adenosine A2A receptor signaling pathway in the basal ganglia.
Caption: Generalized workflow of a randomized controlled clinical trial.
Caption: Logical relationship of preclinical models and outcome measures.
References
- 1. neurology.org [neurology.org]
- 2. Efficacy of this compound, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound in Parkinsonâs Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials [e-jmd.org]
- 4. Adenosine A2A receptor antagonist this compound reduces daily OFF time in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an adenosine A2A receptor antagonist, for patients with Parkinson's disease: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Study of this compound in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Safety of this compound Among Parkinson Disease Adjunctive Therapies: A Systematic Review and Meta-analysis of Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Safety of this compound Among Parkinson Disease Adjunctive Therapies: A Systematic Review and Meta-analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel MPTP primate model of Parkinson's disease: neurochemical and clinical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. conductscience.com [conductscience.com]
- 15. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 16. Influence of aversive stimulation on haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. neurology.org [neurology.org]
- 24. This compound for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound Effect Protocol on Parkinson's Disease Tremor | Clinical Research Trial Listing [centerwatch.com]
- 27. clinicaltrials.eu [clinicaltrials.eu]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Istradefylline
For researchers, scientists, and drug development professionals, the proper disposal of istradefylline is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks associated with this compound and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound in a laboratory setting.
I. This compound Hazard Profile and Safety Precautions
This compound is classified as an acute oral toxicant.[1][2] Before initiating any disposal procedures, it is imperative to be familiar with its hazard profile and to don the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Impervious gloves should be worn.
-
Eye/Face Protection: Safety glasses with side-shields or a face shield are necessary.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a suitable respirator should be used.[3]
Handling Precautions:
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
-
Avoid the generation of dust.
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H301 | Toxic if swallowed.[1][2] |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with applicable federal, state, and local laws and regulations.[2] The following protocol provides a general framework for its safe disposal in a laboratory environment.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, must be treated as hazardous waste. These items should be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste (Solutions): Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for hazardous liquid waste. Do not pour this compound solutions down the drain.[1]
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents (i.e., "this compound Waste").
-
Store waste containers in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be locked up.[2][4]
3. Disposal Procedure:
-
This compound waste must be disposed of through an approved and licensed waste disposal contractor.[2][4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and the waste disposal vendor.
-
For transport, this compound is classified under DOT (US) as UN number 2811, Class 6.1, Packing group III, with the proper shipping name "Toxic solids, organic, n.o.s."[3]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
4. Spill Management:
-
In the event of a spill, avoid inhalation of dust and any contact with the substance.
-
Carefully take up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Clean the affected area thoroughly.
III. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Istradefylline
This guide provides crucial safety and logistical information for laboratory professionals handling Istradefylline. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Core Hazard Summary:
This compound is classified as toxic if swallowed.[1][2] All handling procedures must be designed to minimize the risk of ingestion and inhalation of the powdered form.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Scenario | Required PPE | Specifications & Best Practices |
| Handling Solid/Powdered this compound | - Safety Goggles with side shields- Double Nitrile Gloves- Lab Coat (long-sleeved, fully fastened)- Respiratory Protection (N95 or higher) | - Eye protection should conform to EN 166 (EU) or NIOSH (US) standards.- Wear two pairs of powder-free nitrile gloves; the outer glove should be removed and disposed of immediately after handling.[3] Change gloves at least every two hours.[4]- A lab coat should be worn at all times and laundered regularly.- Respiratory protection is crucial when weighing or transferring powder outside of a certified chemical fume hood or ventilated balance enclosure. |
| Handling Dissolved this compound | - Safety Goggles with side shields- Nitrile Gloves (single pair)- Lab Coat (long-sleeved, fully fastened) | - While the risk of aerosolization is lower, splashes are still a concern.- Standard laboratory PPE provides adequate protection.[3] |
Glove Selection:
While some safety data sheets may lack specific glove recommendations[1], for powdered, potentially hazardous compounds, nitrile gloves are a suitable choice due to their chemical and puncture resistance.[5][6] For handling highly toxic materials or in situations with prolonged contact, consider using a more robust glove like Norfoil.
Experimental Protocols: Step-by-Step Guidance
1. Weighing Powdered this compound:
This protocol is designed to minimize the generation and inhalation of airborne powder.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.[3]
-
Ensure all necessary equipment is within the designated area, including spatulas, weigh paper or boats, and a tared, sealable container for the powder.
-
Don all required PPE for handling solid compounds.
-
-
Procedure:
-
Place an analytical balance inside the fume hood. If this is not feasible due to air currents, use the "tare method".[3]
-
Tare Method:
-
Place a sealable container on the balance outside the hood and tare it.
-
Move the container into the fume hood.
-
Carefully transfer the desired amount of this compound powder into the container using a clean spatula.
-
Securely close the container.
-
Move the closed container back to the balance to obtain the final weight.
-
-
Clean the spatula and any surfaces within the fume hood with a damp cloth or paper towel to collect any residual powder. Dispose of cleaning materials as solid hazardous waste.
-
2. Preparing an this compound Solution:
This protocol should be performed within a chemical fume hood.
-
Preparation:
-
Ensure you have the weighed this compound in a sealed container, the chosen solvent, appropriate volumetric flasks, and pipettes.
-
Don all required PPE for handling dissolved compounds.
-
-
Procedure:
-
Add a small amount of the desired solvent to the volumetric flask.
-
Carefully transfer the weighed this compound powder into the flask.
-
Rinse the weighing container with a small amount of solvent and add the rinse to the volumetric flask to ensure a complete transfer.
-
Add additional solvent to the flask, ensuring the final volume is not exceeded.
-
Seal the flask and agitate (e.g., by inversion or using a magnetic stirrer) until the this compound is completely dissolved.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Operational and Disposal Plans
A clear and consistent waste disposal plan is essential for laboratory safety and environmental compliance.
Waste Segregation:
| Waste Type | Container | Storage Location | Disposal Procedure |
| Solid Contaminated Waste (Gloves, weigh paper, pipette tips, etc.) | Labeled, double-lined hazardous waste container. | Designated and labeled satellite accumulation area within the lab. | When the container is full, it should be sealed and collected by a licensed hazardous material disposal company for incineration. |
| Empty this compound Stock Bottle | Original manufacturer's bottle. | Satellite accumulation area. | The empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After rinsing, the label should be defaced, and the bottle can be disposed of as regular glass waste. |
| Aqueous Solutions of this compound | Labeled, sealed, and chemically compatible hazardous waste container. | Satellite accumulation area, segregated from incompatible materials. | Collection by a licensed hazardous material disposal company for incineration. |
Spill Management:
In the event of a spill of powdered this compound:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with absorbent pads or granules to prevent further aerosolization.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris. Place all materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
